molecular formula C4H7ClO2 B146320 2-Chloroethyl acetate CAS No. 542-58-5

2-Chloroethyl acetate

Cat. No.: B146320
CAS No.: 542-58-5
M. Wt: 122.55 g/mol
InChI Key: VIRWKAJWTKAIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl acetate is a valuable organochlorine compound and chemical building block in research and development. Its structure, featuring both an ester and a reactive chloroethyl group, makes it a versatile intermediate in nucleophilic substitution reactions, enabling the introduction of the 2-acetoxyethyl moiety into more complex molecules. Chlorinated compounds are of significant interest in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine atoms, highlighting their importance in developing new therapeutic agents . One specific research area for this compound is its investigation as a potential pharmaceutical agent against multidrug-resistant bacteria, including MRSA. Studies suggest it may act by inhibiting the bacterial efflux pump, a mechanism that microorganisms use to expel toxins. Furthermore, the compound is thought to react with chloride ions to form hypochlorous acid, which can exert a bactericidal effect through the oxidation of bacterial DNA . This dual mechanism makes it a compound of interest in the ongoing search for novel antibiotics. As a reagent, it is commonly employed in organic synthesis and serves as a solvent in various chemical processes, underlining its utility in the laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRWKAJWTKAIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878740
Record name beta-Chloroethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-58-5
Record name 2-Chloroethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Chloroethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-chloro-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Chloroethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D17ZAW6MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 542-58-5

This technical guide provides a comprehensive overview of 2-Chloroethyl acetate (B1210297), a significant bifunctional chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, and reactivity, alongside detailed experimental protocols and safety information.

Physicochemical and Spectroscopic Properties

2-Chloroethyl acetate, also known as acetic acid 2-chloroethyl ester, is a colorless to light yellow liquid.[1] It is recognized for its role as a biochemical tool in proteomics research and as a versatile intermediate in pharmaceutical synthesis.[2][3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 542-58-5[2]
Molecular Formula C₄H₇ClO₂[2]
Molecular Weight 122.55 g/mol [2]
Density 1.16 g/cm³[4][5]
Boiling Point 145 °C[4][5]
Flash Point 54 °C[4][6]
Refractive Index 1.42[6][7]
Water Solubility Insoluble[4][6]
Solubility in other solvents Soluble in Alcohol[6][7]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and PeaksReference(s)
¹H NMR Expected signals include a singlet for the acetyl methyl protons and two triplets for the ethylene (B1197577) protons.[8]
¹³C NMR Expected signals for the methyl carbon, carbonyl carbon, and the two ethylene carbons.[9]
FTIR A characteristic sharp band for the carbonyl group (C=O) stretching vibration is expected around 1740 cm⁻¹.[3]
Mass Spectrometry Molecular ion peak (M+) at m/z 122. Key fragments would include peaks corresponding to the loss of the chloroethyl group and the acetyl group.[8]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient method is the esterification of 2-chloroethanol (B45725) with acetic acid or its anhydride, a common reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloroethanol

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine one molar equivalent of 2-chloroethanol with 1.2 molar equivalents of acetic anhydride.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Fractional Distillation

Procedure:

  • Set up a fractional distillation apparatus.

  • The crude this compound is heated in the distillation flask.

  • Collect the fraction that distills at approximately 145 °C, which corresponds to the boiling point of this compound.[4][5]

G cluster_synthesis Synthesis cluster_purification Purification 2-Chloroethanol 2-Chloroethanol Reaction Reaction 2-Chloroethanol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Crude Product Crude Product Reaction->Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: Synthesis and Purification Workflow for this compound.

Chemical Reactivity and Applications

This compound's reactivity is primarily dictated by the electrophilic nature of the carbon atom bonded to the chlorine and the ester functional group.

Nucleophilic Substitution

The chlorine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This Sₙ2 reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of the 2-acetoxyethyl group into various molecules.

Hydrolysis

The ester group can undergo hydrolysis under both acidic and basic conditions to yield 2-chloroethanol and acetic acid or its corresponding salt.[6] The kinetics of hydrolysis for chloro-substituted alkyl acetates have been studied, indicating that the reaction proceeds via different mechanisms depending on the reaction conditions.[6]

Applications in Pharmaceutical and Chemical Research

This compound is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications. In the realm of chemical proteomics, it can be used as a probe to study protein interactions and functions.[3][10]

G This compound This compound SN2 Reaction SN2 Reaction This compound->SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN2 Reaction Substituted Product Substituted Product SN2 Reaction->Substituted Product Chloride Ion (Cl-) Chloride Ion (Cl-) SN2 Reaction->Chloride Ion (Cl-) Leaving Group

Caption: Nucleophilic Substitution Reaction of this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like n-hexane.[11]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.

  • MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound
Hazard CategoryGHS Hazard StatementsPrecautionary StatementsReference(s)
Flammability H226: Flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.[6][7]
Acute Toxicity (Oral) H300: Fatal if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[6][7]
General Handling -Wear protective gloves/protective clothing/eye protection/face protection. Store in a well-ventilated place. Keep cool.[7]

Upon thermal decomposition, this compound may emit highly toxic fumes of hydrogen chloride.[12] It is incompatible with strong oxidizing agents and strong bases.[13]

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 2-chloroethyl acetate (B1210297), a valuable intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes, including the esterification of 2-chloroethanol (B45725) with acetyl chloride and acetic anhydride (B1165640), as well as the ring-opening of ethylene (B1197577) oxide. A thorough examination of the nucleophilic acyl substitution mechanism is presented, supported by mechanistic diagrams. Detailed experimental protocols, quantitative data on reaction conditions and yields, and spectroscopic data for product characterization are systematically organized for practical laboratory application.

Introduction

2-Chloroethyl acetate is a bifunctional organic compound incorporating both an ester and an alkyl halide functional group. This unique structural feature makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of a chloroethyl group or as a precursor to other functionalized acetates. A thorough understanding of its synthesis and reactivity is paramount for its efficient utilization in complex molecule construction. This guide aims to provide a detailed technical resource for chemists and researchers engaged in this field.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic pathways. The most common and direct methods involve the esterification of 2-chloroethanol.

Esterification of 2-Chloroethanol with Acetyl Chloride

The reaction between 2-chloroethanol and acetyl chloride is a highly efficient method for the preparation of this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism and is typically exothermic.

Reaction Scheme:

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the hydroxyl group of 2-chloroethanol on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the oxonium ion intermediate to yield the final product and hydrogen chloride gas.

Esterification of 2-Chloroethanol with Acetic Anhydride

Acetic anhydride offers a less reactive, yet effective, alternative to acetyl chloride for the esterification of 2-chloroethanol. This reaction is generally slower and may require heating or the use of a catalyst to proceed at a reasonable rate.[1]

Reaction Scheme:

Reaction Mechanism:

Similar to the reaction with acetyl chloride, the mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the acetic anhydride. The leaving group in this case is an acetate ion, which is subsequently protonated to form acetic acid as a byproduct.

Ring-Opening of Ethylene Oxide with Acetyl Chloride

An alternative route to this compound involves the ring-opening of ethylene oxide with acetyl chloride. This reaction is driven by the high ring strain of the epoxide. The reaction can be initiated by a Lewis acid or proceed under thermal conditions.

Reaction Scheme:

Reaction Mechanism:

The reaction is initiated by the coordination of the acetyl chloride (or a Lewis acid) to the oxygen atom of the ethylene oxide, which activates the epoxide ring towards nucleophilic attack by the chloride ion. The attack occurs at one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of the product.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound via different routes.

Table 1: Synthesis of this compound via Esterification of 2-Chloroethanol

Acetylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetyl ChlorideNoneNoneRoom Temperature1 - 2High[1]
Acetic AnhydrideH₂SO₄ (catalytic)NoneReflux4 - 6Moderate to High[1]
Acetic AnhydridePyridineDichloromethane (B109758)Room Temperature12 - 24High[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ 4.3 (t, 2H, -OCH₂-), 3.7 (t, 2H, -CH₂Cl), 2.1 (s, 3H, -COCH₃)[3][4]
¹³C NMR (CDCl₃)δ 170.5 (C=O), 64.0 (-OCH₂-), 41.5 (-CH₂Cl), 20.8 (-CH₃)[5]
FT-IR (neat)ν 1740 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O stretch), 750 cm⁻¹ (C-Cl stretch)[6][7]

Experimental Protocols

Synthesis of this compound from 2-Chloroethanol and Acetyl Chloride

Materials:

  • 2-Chloroethanol

  • Acetyl chloride

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-chloroethanol (1.0 eq).

  • Cool the flask in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution of 2-chloroethanol. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.[8][9]

Work-up and Purification

The crude this compound is typically purified by fractional distillation under atmospheric or reduced pressure.[8][10] The boiling point of this compound is approximately 145 °C. The purity of the fractions can be monitored by gas chromatography or NMR spectroscopy.

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine 2-Chloroethanol and Acetyl Chloride start->reactants reaction Stir at Room Temperature reactants->reaction workup Quench with NaHCO₃ and Extract with CH₂Cl₂ reaction->workup drying Dry with MgSO₄ workup->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Laboratory synthesis workflow.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloroethyl acetate (B1210297), a reactive chemical intermediate, presents significant health and safety challenges that necessitate rigorous handling protocols. This technical guide provides an in-depth overview of its safety profile, detailed handling precautions, and emergency procedures to ensure the well-being of laboratory and manufacturing personnel. The information is compiled from authoritative safety data sheets and established experimental guidelines.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloroethyl acetate is fundamental to its safe handling. This data, summarized in Table 1, informs storage conditions, appropriate personal protective equipment, and firefighting measures.

PropertyValueSource
CAS Number 542-58-5[1][2]
Molecular Formula C4H7ClO2[1][2]
Molecular Weight 122.55 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 143-145 °C[2][3][4]
Melting Point -26 °C[4]
Flash Point 53-54 °C[2][5]
Density 1.145 - 1.16 g/cm³ at 25 °C[2][4]
Vapor Pressure 4.77 mmHg at 25 °C[3]
Solubility Insoluble in water[3]

Section 2: Toxicological Data and Hazard Classification

This compound is classified as a flammable liquid and is fatal if swallowed.[6] Its high acute oral toxicity is a primary concern. The available toxicological data is presented in Table 2.

Hazard Classification (GHS):

  • Flammable liquids - Category 3[6]

  • Acute toxicity, Oral - Category 2[6]

Toxicity DataValueSpeciesSource
LD50 (Oral) 10 mg/kgRat[2][7][8]
LD50 (Oral) 250 mg/kgMouse[2][6][8]

Section 3: Detailed Handling and Storage Precautions

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure risk.

Engineering Controls
  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Local exhaust ventilation should be used to control the generation of vapors.[6]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[5][6]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the handler and the chemical. The following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors.
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.Prevents skin contact.
Skin and Body Protection A flame-retardant lab coat or coveralls, and closed-toe shoes.Protects against accidental splashes and fire hazards.
Respiratory Protection If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of toxic vapors.
Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mist.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][11]

  • Ground and bond containers when transferring material to prevent static discharge.[11][12]

  • Use only non-sparking tools.[10][11]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][10]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Keep away from sources of ignition.[11][12]

  • Store locked up.[6]

  • Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[5][12]

Section 4: Emergency Procedures

Prompt and correct response to an emergency is critical.

First-Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[6][10][13]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[6][12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[10][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[10][12]

Spills and Leaks
  • Evacuate personnel from the area.[5]

  • Remove all sources of ignition.[5][11]

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[11][12]

  • Collect the absorbed material into a suitable, labeled container for disposal.[11][14]

  • Do not allow the chemical to enter drains or waterways.[4][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][15]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

Section 5: Experimental Protocols for Toxicity Testing

The toxicity data presented in this guide are typically determined using standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely experimental protocols used.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to assess the acute toxic effects of a substance when administered orally in a stepwise procedure using a minimum number of animals.[5][14][15]

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[16]

  • Housing and Fasting: Animals are housed individually and fasted overnight prior to dosing.[16]

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[5]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[16]

  • Stepwise Procedure: The outcome of the first step determines the next step, which may involve dosing at a higher or lower level, or stopping the test. The procedure is designed to classify the substance into a GHS category based on the observed mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[6][9][17]

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[9]

  • Test Area Preparation: A small area of the animal's back is clipped free of fur.

  • Dose Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin area and covered with a gauze patch.[9][17]

  • Exposure Period: The exposure period is typically 4 hours.[9]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[9][13]

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[7][10][12]

  • Animal Selection: Healthy, young adult albino rabbits are used.[11][12]

  • Dose Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[4][12]

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[4][12] The observation period may be extended to 21 days to evaluate the reversibility of any observed effects.[7]

Section 6: Visualized Workflows and Logical Relationships

To further aid in the comprehension of safe handling practices and potential biological interactions, the following diagrams are provided.

G Workflow for Safe Handling of this compound start Start: Handling this compound ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat - Closed-toe Shoes start->ppe ventilation Work in a Chemical Fume Hood start->ventilation handling Perform Chemical Manipulation: - Use non-sparking tools - Ground equipment - Avoid splashes and vapor generation ppe->handling ventilation->handling storage Store Properly: - Tightly sealed container - Cool, dry, well-ventilated area - Away from ignition sources handling->storage waste Dispose of Waste: - Collect in labeled, sealed container - Follow institutional guidelines handling->waste spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure end End of Procedure storage->end decontamination Decontaminate Work Area and PPE waste->decontamination decontamination->end emergency_spill Emergency Spill Response: 1. Evacuate Area 2. Remove Ignition Sources 3. Don PPE 4. Contain with Absorbent 5. Collect for Disposal spill->emergency_spill emergency_spill->decontamination first_aid Administer First Aid: - Skin: Rinse with water - Eyes: Flush with water - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention exposure->first_aid first_aid->end

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, including emergency procedures.

G Inferred Metabolic Pathway of this compound cea This compound hydrolysis Hydrolysis (Esterases) cea->hydrolysis ce 2-Chloroethanol (B45725) hydrolysis->ce acetate Acetate hydrolysis->acetate conjugation Conjugation with Fatty Acids ce->conjugation oxidation Oxidation ce->oxidation acetyl_coa_pathway Acetate Metabolism acetate->acetyl_coa_pathway fa_conjugates Fatty Acid Conjugates conjugation->fa_conjugates chloroacetaldehyde Chloroacetaldehyde (Toxic Intermediate) oxidation->chloroacetaldehyde acetyl_coa Acetyl-CoA acetyl_coa_pathway->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: An inferred metabolic pathway for this compound based on the metabolism of related compounds.

Disclaimer: The metabolic pathway presented is inferred based on the known metabolism of similar compounds, such as 2-chloroethanol and other chloroethyl esters, as specific studies on this compound were not identified. It is intended to represent a logical potential pathway and should be interpreted with caution.

Section 7: Conclusion

This compound is a valuable chemical reagent that demands the utmost respect and care in its handling. By implementing the comprehensive safety measures outlined in this guide—from engineering controls and personal protective equipment to emergency preparedness—researchers and professionals can mitigate the inherent risks and maintain a safe working environment. A proactive and informed approach to safety is paramount when working with such hazardous materials.

References

2-Chloroethyl Acetate: A Versatile Building Block in Synthetic Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloroethyl acetate (B1210297) is a bifunctional molecule that serves as a valuable and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its reactivity profile, featuring both an electrophilic chloro group and an ester functionality, allows for the strategic introduction of a 2-hydroxyethyl or a 2-acetoxyethyl moiety into a wide range of molecular scaffolds. This technical guide provides an in-depth overview of the core applications of 2-chloroethyl acetate in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), complete with experimental protocols, quantitative data, and visualization of relevant biological pathways.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its safe handling and effective use in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[1]
Molar Mass 122.55 g/mol [1]
Appearance Clear, colorless to light yellow liquid[2]
Density 1.16 g/cm³[1][2]
Boiling Point 145 °C[1][2]
Flash Point 54 °C[2]
Water Solubility Insoluble[2]
Refractive Index 1.4220 - 1.4250[2]

Safety Information: this compound is a toxic and flammable liquid.[2][3] It is fatal if swallowed and toxic upon inhalation or skin contact.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[3]

Core Synthetic Applications

This compound is primarily utilized as an alkylating agent in a variety of nucleophilic substitution reactions. The ester group can be retained in the final product or subsequently hydrolyzed to reveal a primary alcohol, offering a two-carbon extension with a terminal hydroxyl group.

N-Alkylation: Synthesis of 2-(Dialkylamino)ethyl Acetates and Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward route to 2-(amino)ethyl acetates. These products are valuable intermediates in the synthesis of numerous pharmaceuticals, including neurotransmitter analogs and receptor ligands.

A prominent example is the synthesis of acetylcholine (B1216132), a crucial neurotransmitter in the cholinergic nervous system.[4][5][6]

Reaction Scheme: Synthesis of Acetylcholine Chloride

trimethylamine (B31210) Trimethylamine acetylcholine Acetylcholine Chloride trimethylamine->acetylcholine Nucleophilic Attack chloroethyl_acetate This compound chloroethyl_acetate->acetylcholine SN2 Reaction

Caption: Synthesis of Acetylcholine via SN2 reaction.

Experimental Protocol: Synthesis of Acetylcholine Chloride from this compound and Trimethylamine

  • Reactants:

    • This compound

    • Trimethylamine

  • Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in this compound. This results in the displacement of the chloride ion and the formation of the quaternary ammonium (B1175870) salt, acetylcholine chloride.[4][5][6]

  • General Procedure (Conceptual):

    • This compound is dissolved in a suitable aprotic solvent.

    • Trimethylamine is added to the solution, and the reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC or GC-MS).

    • The resulting acetylcholine chloride, being a salt, may precipitate from the solution or can be isolated by evaporation of the solvent.

Reactant 1Reactant 2ProductReaction TypeNotes
TrimethylamineThis compoundAcetylcholine ChlorideN-Alkylation (Sₙ2)Synthesis of a key neurotransmitter.[4][5][6]
Secondary AmineThis compound2-(Dialkylamino)ethyl AcetateN-Alkylation (Sₙ2)General route to precursors for various APIs.
O-Alkylation (Williamson Ether Synthesis): Preparation of 2-Alkoxyethyl Acetates

The Williamson ether synthesis, a reliable method for forming ethers, can be employed using this compound as the electrophile. Deprotonated alcohols (alkoxides) or phenols (phenoxides) act as nucleophiles to displace the chloride, yielding 2-alkoxyethyl or 2-aryloxyethyl acetates.[7]

Reaction Workflow: Williamson Ether Synthesis

start Alcohol/Phenol (B47542) deprotonation Deprotonation (e.g., NaH, K2CO3) start->deprotonation alkoxide Alkoxide/Phenoxide deprotonation->alkoxide reaction SN2 Reaction with This compound alkoxide->reaction product 2-Alkoxy/Aryloxyethyl Acetate reaction->product hydrolysis Hydrolysis (optional) product->hydrolysis final_product 2-Alkoxy/Aryloxyethanol hydrolysis->final_product

Caption: General workflow for Williamson Ether Synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis with this compound

  • Reactants:

    • Alcohol or Phenol

    • Base (e.g., Sodium Hydride, Potassium Carbonate)

    • This compound

  • Solvent: Aprotic polar solvent (e.g., DMF, Acetonitrile)

  • General Procedure:

    • The alcohol or phenol is dissolved in the chosen solvent.

    • A base is added to deprotonate the hydroxyl group, forming the corresponding alkoxide or phenoxide.

    • This compound is added to the reaction mixture, which is then stirred at an appropriate temperature (room temperature to reflux) until the starting material is consumed.

    • Work-up typically involves quenching the reaction with water, extraction with an organic solvent, washing, drying, and purification by distillation or chromatography.

NucleophileElectrophileProductReaction TypeYield (%)
PhenoxideThis compound2-Phenoxyethyl AcetateO-AlkylationTypically moderate to high
AlkoxideThis compound2-Alkoxyethyl AcetateO-AlkylationVaries with substrate
S-Alkylation: Formation of Thioethers

Thiols and thiophenols are excellent nucleophiles and readily react with this compound in the presence of a base to form 2-(alkylthio)ethyl or 2-(arylthio)ethyl acetates.[8] These thioether derivatives are found in various biologically active molecules.

Experimental Protocol: General Procedure for S-Alkylation with this compound

  • Reactants:

    • Thiol or Thiophenol

    • Base (e.g., Potassium Carbonate, Sodium Ethoxide)

    • This compound

  • Solvent: Polar solvent (e.g., Ethanol, DMF)

  • General Procedure:

    • The thiol or thiophenol is dissolved in the solvent, and a base is added to generate the thiolate anion.

    • This compound is added, and the reaction is stirred, often with heating, to facilitate the Sₙ2 reaction.

    • Upon completion, the reaction is worked up by quenching with water, followed by extraction, washing, and purification.

NucleophileElectrophileProductReaction TypeYield (%)
ThiophenoxideThis compound2-(Phenylthio)ethyl AcetateS-AlkylationGenerally high
ThiolateThis compound2-(Alkylthio)ethyl AcetateS-AlkylationSubstrate dependent

Application in Drug Development: Targeting Neurotransmitter Pathways

The 2-hydroxyethyl and related moieties introduced using this compound are prevalent in a number of APIs that interact with the central nervous system, particularly those targeting cholinergic and dopaminergic signaling pathways.

Cholinergic Signaling Pathway

Acetylcholine, synthesized from this compound, is the primary neurotransmitter in the cholinergic system. It binds to and activates two main types of receptors: nicotinic and muscarinic acetylcholine receptors, which are involved in a myriad of physiological processes including muscle contraction, learning, and memory.[7][9][10]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline cat Choline Acetyltransferase (ChAT) choline->cat acetyl_coa Acetyl-CoA acetyl_coa->cat ach Acetylcholine (ACh) cat->ach vesicle Synaptic Vesicle ach->vesicle ach_release ACh Release vesicle->ach_release ach_synapse ACh ach_release->ach_synapse ache Acetylcholinesterase (AChE) ach_synapse->ache receptor Cholinergic Receptor (Nicotinic or Muscarinic) ach_synapse->receptor choline_reuptake Choline ache->choline_reuptake acetate_reuptake Acetate ache->acetate_reuptake choline_reuptake->choline response Cellular Response receptor->response

Caption: Overview of the Cholinergic Signaling Pathway.

Dopaminergic and Muscarinic Signaling Pathways

Derivatives of this compound can serve as precursors for the synthesis of ligands that modulate dopamine (B1211576) and muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that play critical roles in motor control, motivation, reward, and various autonomic functions.[2][11][12][][14]

Dopamine Receptor Signaling: Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[15][]

Muscarinic Receptor Signaling: Muscarinic receptors (M1-M5) are also GPCRs. M1, M3, and M5 receptors couple to Gαq/11 to activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). M2 and M4 receptors couple to Gαi/o, inhibiting adenylyl cyclase.[10][11][16]

cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling cluster_m135 M1/M3/M5 Muscarinic Receptor Signaling cluster_m24 M2/M4 Muscarinic Receptor Signaling d1_receptor Dopamine D1/D5 Receptor g_s Gαs/olf d1_receptor->g_s ac_d1 Adenylyl Cyclase g_s->ac_d1 camp_d1 ↑ cAMP ac_d1->camp_d1 pka PKA camp_d1->pka response_d1 Cellular Response pka->response_d1 d2_receptor Dopamine D2/D3/D4 Receptor g_i Gαi/o d2_receptor->g_i ac_d2 Adenylyl Cyclase g_i->ac_d2 camp_d2 ↓ cAMP ac_d2->camp_d2 response_d2 Cellular Response camp_d2->response_d2 m135_receptor Muscarinic M1/M3/M5 Receptor g_q Gαq/11 m135_receptor->g_q plc Phospholipase C (PLC) g_q->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC dag->pkc response_m135 Cellular Response ca2->response_m135 pkc->response_m135 m24_receptor Muscarinic M2/M4 Receptor g_i_m Gαi/o m24_receptor->g_i_m ac_m24 Adenylyl Cyclase g_i_m->ac_m24 camp_m24 ↓ cAMP ac_m24->camp_m24 response_m24 Cellular Response camp_m24->response_m24

Caption: Simplified GPCR Signaling Pathways for Dopamine and Muscarinic Receptors.

Conclusion

This compound is a cost-effective and reactive building block that provides a reliable means of introducing a two-carbon unit with versatile functionality. Its application in the synthesis of key molecules for probing and modulating critical neurological pathways underscores its importance in drug discovery and development. The synthetic protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and scientists working in this dynamic field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl acetate (B1210297) (ClCH₂CH₂OAc), a halogenated ester, serves as a versatile bifunctional compound with applications in organic synthesis and as a potential therapeutic agent. Its reactivity, stemming from the presence of both an ester and a chloroalkyl group, makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloroethyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a focus on its role as a bacterial efflux pump inhibitor.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 145 °C[1]
Melting Point Not available
Density 1.16 g/cm³[1]
Solubility in Water Insoluble[1]
Flash Point 54 °C[1]
Refractive Index 1.4220 - 1.4250[1]
Vapor Pressure 4.77 mmHg at 25°C[1]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the esterification of 2-chloroethanol (B45725) with acetyl chloride.[3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 2-Chloroethanol

  • Acetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, THF)[5]

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus[6]

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroethanol and a tertiary amine base (1.1 equivalents) in an anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise from a dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional vacuum distillation to obtain pure this compound.[6]

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Chloroethanol + Acetyl Chloride + Base Reaction Esterification (0°C to RT, 12h) Reactants->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Crude Product Crude this compound Reaction->Crude Product Workup Aqueous Wash (H₂O, NaHCO₃, Brine) Crude Product->Workup Drying Drying Agent (e.g., MgSO₄) Workup->Drying Concentration Rotary Evaporation Drying->Concentration Distillation Fractional Vacuum Distillation Concentration->Distillation Pure Product Pure this compound Distillation->Pure Product

Synthesis and Purification Workflow
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[7] The following protocol is a general guideline that can be optimized for specific matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX, ZB-1701)[7][8]

Sample Preparation (for biological samples): [9]

  • Homogenize the biological sample (e.g., tissue, plasma).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Concentrate the extract to a known volume before injection.

GC-MS Parameters (starting point): [7][8]

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min

    • Ramp to 230 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Biological or Chemical Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Final Sample Sample in Volatile Solvent Concentration->Final Sample Injection GC Injection Final Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection Data Mass Spectrum and Chromatogram Detection->Data

GC-MS Analytical Workflow

Spectral Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet for the methyl protons of the acetate group.

  • A triplet for the methylene (B1212753) protons adjacent to the chlorine atom.

  • A triplet for the methylene protons adjacent to the oxygen atom of the ester.

The chemical shifts and coupling constants are influenced by the electronegativity of the neighboring atoms.[10][11]

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
CH₃-C(=O)-~2.1SingletN/A
-O-CH₂-~4.3Triplet~5-7
-CH₂-Cl~3.7Triplet~5-7
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four distinct signals corresponding to the four unique carbon atoms in the molecule.[2][12][13][14]

CarbonChemical Shift (δ, ppm) (Predicted)
C H₃-C(=O)-~20
-O-C H₂-~63
-C H₂-Cl~41
-C (=O)-~170
FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands for the functional groups present.[15][16][17]

Wavenumber (cm⁻¹)Vibrational Mode
~1740C=O stretch (ester)
~1240C-O stretch (ester)
~2950-3000C-H stretch (alkane)
~700-800C-Cl stretch
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester and chloroalkyl groups.[18][19][20]

m/zProposed Fragment
122/124[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
87[M - Cl]⁺
63/65[CH₂CH₂Cl]⁺
43[CH₃CO]⁺ (base peak)

Biological Activity: Efflux Pump Inhibition

In the context of drug development, this compound has been identified as a potential antibacterial agent. Its mechanism of action is reported to involve the inhibition of efflux pumps in multidrug-resistant bacteria.[21][22] Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring resistance.

The precise molecular mechanism by which this compound inhibits these pumps is an area of ongoing research. However, it is hypothesized that it may act as a competitive or non-competitive inhibitor, binding to the efflux pump and preventing the transport of antibiotics.[21][23][24] The AcrAB-TolC efflux pump in E. coli is a well-studied example of a target for such inhibitors.[25][26]

G cluster_cell Bacterial Cell Antibiotic_out Antibiotic (extracellular) Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Antibiotic_out->Efflux_Pump Efflux Antibiotic_in Antibiotic (intracellular) Efflux_Pump->Antibiotic_in Target Bacterial Target (e.g., Ribosome) Antibiotic_in->Target Inhibition of Bacterial Growth CEA This compound CEA->Efflux_Pump Inhibition

General Mechanism of Efflux Pump Inhibition

Stability and Reactivity

This compound is a relatively stable compound under standard conditions. However, it can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-chloroethanol and acetic acid.[27] The presence of the chlorine atom also makes it susceptible to nucleophilic substitution reactions. It is incompatible with strong oxidizing agents, strong bases, and acids.

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties that make it a useful building block in organic synthesis. Its emerging role as a bacterial efflux pump inhibitor highlights its potential in the development of new strategies to combat antibiotic resistance. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental characteristics to practical experimental protocols and its biological significance. Further research into its precise mechanism of action as an efflux pump inhibitor could pave the way for the design of more potent and specific antibacterial agents.

References

An In-depth Technical Guide to 2-Chloroethyl Acetate: Structure, Nomenclature, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroethyl acetate (B1210297), a significant chemical intermediate. The document details its structural formula, nomenclature, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, compiled to support research and development activities.

Nomenclature and Structural Formula

2-Chloroethyl acetate is an organic compound classified as a chloroalkyl ester.

IUPAC Name: this compound[1]

Synonyms: Acetic Acid 2-Chloroethyl Ester, 2-Acetoxy-1-chloroethane, 1-Acetoxy-2-chloroethane, 2-chloro-1-ethanol acetate[1]

CAS Number: 542-58-5[1]

Molecular Formula: C₄H₇ClO₂

Structural Formula:

The structure consists of an acetyl group (CH₃CO) esterified with a 2-chloroethanol (B45725) moiety.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 122.55 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 145 °C--INVALID-LINK--
Density 1.16 g/cm³--INVALID-LINK--
Flash Point 54 °C--INVALID-LINK--
Refractive Index 1.422 - 1.425--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Esterification of 2-Chloroethanol

This protocol describes the synthesis of this compound by the reaction of 2-chloroethanol with acetyl chloride.

Materials:

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add 2-chloroethanol (1.0 equivalent) dissolved in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Assemble the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently using a heating mantle while applying a vacuum.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 145 °C at atmospheric pressure and will be lower under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Materials:

  • High-purity helium (carrier gas)

  • This compound standard

  • An appropriate solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

Procedure:

  • Prepare a standard stock solution of this compound in the chosen solvent.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare the sample for analysis by dissolving a known amount in the solvent.

  • Inject the standards and the sample into the GC-MS system.

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Chemical Pathway and Logical Relationships

While specific biological signaling pathways involving this compound are not well-documented, its chemical reactivity is of significant interest. The following diagram illustrates the hydrolysis of this compound, a fundamental chemical transformation for this compound.

Hydrolysis_of_2_Chloroethyl_Acetate cluster_products Products Reactant This compound (C₄H₇ClO₂) Intermediate Tetrahedral Intermediate Reactant->Intermediate + H₂O Water H₂O (Water) Product1 Acetic Acid (CH₃COOH) Intermediate->Product1 - 2-Chloroethanol Product2 2-Chloroethanol (ClCH₂CH₂OH) Proton H⁺

Caption: Hydrolysis of this compound.

The diagram above illustrates the acid-catalyzed hydrolysis of this compound. In this reaction, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield acetic acid and 2-chloroethanol. This hydrolysis pathway is a critical consideration in the handling, storage, and biological context of this compound.

References

Unveiling the Past: A Technical Chronicle of 2-Chloroethyl Acetate's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide illuminates the historical journey of 2-Chloroethyl acetate (B1210297), a compound that has transitioned from a laboratory curiosity to a versatile molecule in modern chemical and pharmaceutical sciences. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the compound's discovery, early synthetic routes, and the evolution of its preparation, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Executive Summary

2-Chloroethyl acetate (C₄H₇ClO₂), also known as ethylene (B1197577) glycol chlorohydrin acetate or β-chloroethyl acetate, is a bifunctional organic molecule featuring both an ester and a chloroalkyl group. While its modern applications are documented, its historical origins have remained less explored. This guide endeavors to reconstruct the timeline of its discovery and initial synthesis, drawing from early 20th-century chemical literature. The synthesis of this compound became feasible with the availability of its key precursors: ethylene chlorohydrin (2-chloroethanol) and acetic acid or its more reactive derivatives, acetyl chloride and acetic anhydride (B1165640). The historical narrative of this compound is therefore intrinsically linked to the discovery and production of these foundational reagents.

Historical Context: The Precursors to Discovery

The story of this compound begins with its constituent parts. Ethylene chlorohydrin, the alcohol precursor, was being produced by companies like BASF as early as 1904. Its synthesis was a critical step in the early production of ethylene oxide, a process first reported by the French chemist Charles-Adolphe Wurtz in 1859, which involved the treatment of 2-chloroethanol (B45725) with potassium hydroxide.

Parallel to the advancements in chloro-alcohol chemistry, the synthesis of acetylating agents was also being refined. Acetyl chloride was first prepared in 1852 by French chemist Charles Gerhardt. Acetic anhydride, another potent acetylating agent, also became a common laboratory reagent during this period. The convergence of the availability of ethylene chlorohydrin and these acetylating agents set the stage for the first synthesis of this compound.

The First Synthesis: An Era of Esterification

While a single, celebrated discovery paper for this compound has not been unearthed from the annals of chemical history, its preparation follows from the fundamental principles of esterification, a well-established reaction by the late 19th and early 20th centuries. The most probable early syntheses would have involved the reaction of ethylene chlorohydrin with either acetic acid, acetyl chloride, or acetic anhydride.

Table 1: Physicochemical Properties of this compound and its Precursors
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₄H₇ClO₂122.55144-1451.149
Ethylene ChlorohydrinC₂H₅ClO80.51128.71.205
Acetic AcidC₂H₄O₂60.05118.11.049
Acetyl ChlorideC₂H₃ClO78.49521.104
Acetic AnhydrideC₄H₆O₃102.09139.81.082

Key Historical Synthesis Methods

The following sections provide detailed experimental protocols for the likely historical methods of synthesizing this compound.

Experimental Protocol 1: Esterification of Ethylene Chlorohydrin with Acetic Acid

This method, based on the classic Fischer esterification, would have been a straightforward, albeit potentially low-yielding, approach for early chemists.

Reactants:

  • Ethylene Chlorohydrin (1 mole)

  • Glacial Acetic Acid (1.2 moles)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • A mixture of ethylene chlorohydrin and an excess of glacial acetic acid is placed in a round-bottom flask fitted with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.

  • The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • After cooling, the mixture is washed with water to remove excess acetic acid and sulfuric acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is then separated, dried over anhydrous calcium chloride, and purified by fractional distillation.

Expected Yield: The yield for this equilibrium-driven reaction would likely have been moderate without efficient water removal.

Experimental Protocol 2: Reaction of Ethylene Chlorohydrin with Acetyl Chloride

The use of the more reactive acetyl chloride would have provided a more efficient and irreversible pathway to this compound.

Reactants:

  • Ethylene Chlorohydrin (1 mole)

  • Acetyl Chloride (1.1 moles)

  • Anhydrous Ether (as solvent)

  • Pyridine (B92270) (optional, as a scavenger for HCl)

Procedure:

  • Ethylene chlorohydrin is dissolved in anhydrous ether in a flask equipped with a dropping funnel and a reflux condenser (with a calcium chloride tube to protect from moisture).

  • The flask is cooled in an ice bath.

  • Acetyl chloride is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and generates hydrogen chloride gas.

  • (Optional) If pyridine is used, it is added to the reaction mixture to neutralize the evolved HCl, forming pyridinium (B92312) chloride, which precipitates.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional period.

  • The reaction mixture is then washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • The ethereal layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Expected Yield: This method would have resulted in a significantly higher yield compared to direct esterification with acetic acid.

Experimental Protocol 3: Acetylation with Acetic Anhydride

Acetic anhydride offers a less vigorous yet highly effective alternative to acetyl chloride for the acetylation of alcohols.

Reactants:

  • Ethylene Chlorohydrin (1 mole)

  • Acetic Anhydride (1.1 moles)

  • A catalytic amount of concentrated Sulfuric Acid or a few drops of Pyridine.

Procedure:

  • Ethylene chlorohydrin and acetic anhydride are placed in a round-bottom flask.

  • A small amount of catalyst (sulfuric acid or pyridine) is added.

  • The mixture is gently warmed under reflux for a few hours.

  • The workup procedure is similar to that for the acetyl chloride method, involving washing with water and sodium bicarbonate solution to remove acetic acid and any remaining anhydride, followed by drying and distillation.

Expected Yield: High yields of this compound would be expected from this procedure.

Logical Progression of Synthesis

The likely historical development of this compound synthesis would have followed a logical progression from less efficient to more refined methods as chemical knowledge and the availability of reagents improved.

Historical Progression of this compound Synthesis Methods.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound, common to the more efficient historical methods, is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Combine Reactants (e.g., Ethylene Chlorohydrin + Acetyl Chloride) Reaction Reaction under Controlled Temperature Reactants->Reaction Neutralization Neutralize Acid Byproduct Reaction->Neutralization Wash Aqueous Washing Neutralization->Wash Drying Drying of Organic Phase Wash->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

General Experimental Workflow for the Synthesis and Purification of this compound.

Conclusion

The discovery of this compound was not a singular event but rather a logical consequence of the advancements in organic synthesis during the late 19th and early 20th centuries. The availability of its precursors, ethylene chlorohydrin and various acetylating agents, enabled its straightforward preparation through established esterification reactions. While the exact date and discoverer remain obscured by the passage of time, the synthetic pathways detailed in this guide represent the most probable routes taken by the pioneering chemists of that era. This historical perspective provides a valuable context for contemporary researchers working with this versatile and enduring chemical compound.

A Technical Guide to the Solubility and Solvent Compatibility of 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-chloroethyl acetate (B1210297). The information is intended to support professionals in research, development, and manufacturing who handle this chemical compound. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and illustrates the relationship between solvent properties and solubility.

Physicochemical Properties of 2-Chloroethyl Acetate

PropertyValue
CAS Number 542-58-5
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 145 °C
Density 1.16 g/cm³
Flash Point 54 °C

Solubility of this compound

Table 1: Solubility Data for this compound and its Analogue

SolventThis compoundEthyl Chloroacetate (B1199739) (Analogue)Temperature (°C)
Water Insoluble20 g/L[1][2]20
Alcohol SolubleMiscibleNot Specified
Diethyl Ether Not SpecifiedMiscibleNot Specified

Solvent Compatibility

Based on the principle of "like dissolves like," this compound, as a polar aprotic solvent, is expected to be miscible with a range of common organic solvents. Its compatibility with various solvent classes can be inferred from its structure and the behavior of similar esters.

Expected Compatibility:

  • Polar Aprotic Solvents: Miscible with solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

  • Polar Protic Solvents: Soluble in alcohols like ethanol (B145695) and methanol.

  • Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexane (B92381) and toluene.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, standardized experimental protocols are recommended. The following are detailed methodologies for determining the solubility of a compound like this compound.

Water Solubility Determination (OECD Guideline 105: Flask Method)

This method is suitable for determining the water solubility of substances with a solubility greater than 10⁻² g/L.

Principle: A supersaturated solution is prepared by adding an excess amount of the test substance to water. The mixture is agitated at a constant temperature to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Apparatus:

  • Constant temperature bath

  • Mechanical shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Suitable analytical instrument for concentration measurement (e.g., GC, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Place the flask in a constant temperature bath (e.g., 20 °C) and agitate for a sufficient period to reach equilibrium (typically 24 hours).

  • After equilibration, cease agitation and allow the mixture to stand for a defined period to allow for phase separation.

  • Separate the aqueous phase from the undissolved this compound by centrifugation or filtration.

  • Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

  • Repeat the measurement at different time intervals until three successive measurements are within an acceptable range, indicating that equilibrium has been reached.

Solubility in Organic Solvents (Shake-Flask Method)

This is a widely used and reliable method for determining the solubility of a compound in an organic solvent.

Principle: An excess of the solute is added to the solvent, and the mixture is agitated at a constant temperature until equilibrium is achieved. The concentration of the solute in the saturated solution is then measured.

Apparatus:

  • Constant temperature shaker or incubator

  • Vials or flasks with secure closures

  • Analytical balance

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration determination

Procedure:

  • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

  • Place the container in a constant temperature shaker and agitate until equilibrium is established. The time required to reach equilibrium can vary and should be determined experimentally.

  • Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter or centrifuge the sample to remove any undissolved particles.

  • Determine the concentration of this compound in the clear solution using an appropriate and validated analytical technique.

Logical Relationships in Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The following diagram illustrates the relationship between solvent polarity and the expected solubility of this compound.

G cluster_solute This compound (Solute) cluster_solvents Solvents Solute Polar Aprotic (Ester and Alkyl Halide functionalities) PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic Moderate to High Solubility (Dipole-dipole and potential H-bond acceptance) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->PolarAprotic High Solubility (Like dissolves like) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Mismatch in polarity)

References

A Technical Guide to 2-Chloroethyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, suppliers, and practical applications of 2-Chloroethyl acetate (B1210297) (CAS: 542-58-5), a versatile reagent in organic synthesis and proteomics.

This technical guide provides a comprehensive overview of 2-Chloroethyl acetate, a bifunctional compound utilized as an industrial solvent and a reagent in pharmaceutical and proteomics research. It serves as a crucial building block in the synthesis of more complex molecules and as a labeling agent for quantitative proteomics studies. This document outlines its commercial availability from various suppliers, details its chemical and physical properties, and provides illustrative experimental protocols for its application in N-alkylation reactions and proteomics workflows.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically high, often exceeding 99%, ensuring its suitability for sensitive applications in drug development and proteomics. The following tables summarize the offerings from several prominent suppliers.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurity/GradeAvailable Quantities
TCI AmericaA0027>99.0% (GC)25 mL, 500 mL
Sigma-AldrichAMBH97B9F66F99%Inquire
BiosynthAAA54258Pharmaceutical GradeInquire
BLD PharmBD112117>98%25 g, 100 g, 500 g
Fisher ScientificA002725ML99.0+%25 mL
Chem-Impex01121>98.0% (GC)25 g, 100 g, 500 g

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 542-58-5
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 145 °C[2]
Density 1.149 g/mL at 25 °C
Flash Point 54 °C[2]
Solubility Insoluble in water[2]
Refractive Index 1.423

Safety and Handling

This compound is a flammable liquid and is fatal if swallowed.[2][3] It is also toxic upon inhalation or skin contact.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Applications in Organic Synthesis: N-Alkylation

A primary application of this compound in drug development is its use as an alkylating agent to introduce a 2-acetoxyethyl group onto a nucleophile, typically an amine. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates.

General Experimental Protocol for N-Alkylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) as a base (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

  • Add the base (potassium carbonate or triethylamine) to the stirred solution.

  • Slowly add this compound to the reaction mixture at room temperature.

  • The reaction mixture is then heated to a temperature between 50-80 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If potassium carbonate was used, filter the solid salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine Setup Combine in Flask under Inert Atmosphere Amine->Setup Solvent Anhydrous Solvent Solvent->Setup Base Base (K₂CO₃/Et₃N) Base->Setup Reaction_Step Add Alkylating Agent & Heat (50-80°C) Setup->Reaction_Step Alkylating_Agent This compound Alkylating_Agent->Reaction_Step Monitoring Monitor by TLC/LC-MS Reaction_Step->Monitoring Workup Cool, Filter (if needed), Evaporate Solvent Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product N-Alkylated Product Purification->Final_Product

A generalized workflow for the N-alkylation of a primary amine using this compound.

Applications in Proteomics: Stable Isotope Labeling

In quantitative proteomics, this compound can be used in stable isotope labeling workflows. While deuterated analogs are more common for introducing a mass shift, the principle remains the same. The chloroethyl group can alkylate cysteine residues in proteins.

Conceptual Workflow for Cysteine Alkylation in Proteomics

This workflow outlines the key steps for using a labeling reagent like this compound in a bottom-up proteomics experiment. For quantitative analysis, a heavy-isotope labeled version would be used in parallel.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis Protein_Extraction Protein Extraction from Cells/Tissues Reduction Reduction of Disulfide Bonds (DTT) Protein_Extraction->Reduction Alkylation Alkylation of Cysteines (this compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

A conceptual workflow for protein sample preparation in proteomics involving cysteine alkylation.

This technical guide provides a foundational understanding of this compound for its application in research and development. Researchers are encouraged to consult the original literature and supplier documentation for more detailed information and specific applications.

References

Methodological & Application

Application Notes and Protocols: 2-Chloroethyl Acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroethyl acetate (B1210297) (CEA), with CAS Number 542-58-5, is a bifunctional organic compound that serves as a valuable reagent and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its structure incorporates a reactive alkyl chloride for nucleophilic substitution and an acetate ester group. This dual functionality allows it to be used as a 2-acetoxyethylating agent, where the acetate group can act as a protecting group for a hydroxyl function, which can be revealed later in a synthetic sequence through hydrolysis.[3][4] This versatile reactivity makes it a key building block for constructing specific molecular architectures required for the biological activity of various drugs.[5]

Application in the Synthesis of Cetirizine (B192768)

A prominent application of reagents derived from 2-chloroethyl acetate is in the synthesis of Cetirizine. Cetirizine is a widely used second-generation antihistamine for the treatment of allergic conditions such as hay fever and hives.[6][7] The core synthesis strategy involves the N-alkylation of a piperazine (B1678402) derivative. Specifically, a close analog, methyl 2-(2-chloroethoxy)acetate, is used to alkylate 1-(4-chlorophenylmethyl)-piperazine.[6][7][8] This reaction introduces the ethoxy-acetic acid side chain characteristic of the cetirizine molecule. The initial alkylation product is an ester, which is subsequently saponified (hydrolyzed) to yield the final carboxylic acid, the active form of the drug.[6]

Logical Relationship: Synthesis of Cetirizine Intermediate

The following diagram illustrates the two-step process to form the core of the Cetirizine molecule using an N-alkylation reaction followed by saponification.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 1-(4-chlorophenylmethyl)-piperazine C Ester Intermediate A->C B Methyl (2-chloroethoxy)-acetate B->C  Na2CO3, Xylene E Cetirizine Carboxylic Acid C->E  Ethanol (B145695), Reflux D Potassium Hydroxide (B78521) (KOH) D->E

Cetirizine Intermediate Synthesis Pathway.

Experimental Protocols

Protocol 1: Synthesis of [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid (Cetirizine)

This protocol describes the synthesis of the Cetirizine carboxylic acid from 1-(4-chlorophenylmethyl)-piperazine in a two-step process involving N-alkylation and subsequent ester hydrolysis.[6]

Step A: N-Alkylation

  • Materials and Reagents:

    • 1-(4-chlorophenylmethyl)-piperazine

    • Methyl (2-chloroethoxy)-acetate

    • Anhydrous Sodium Carbonate (Na₂CO₃)

    • Xylene

    • Ethyl acetate

    • Brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 1-(4-chlorophenylmethyl)-piperazine, sodium carbonate, and xylene.

    • Stir the mixture to form a suspension.

    • Add methyl (2-chloroethoxy)-acetate to the reaction mixture.

    • Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the filter cake with xylene.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ester product.

    • The crude product can be purified by column chromatography if necessary, though some procedures proceed directly to the next step.

Step B: Saponification (Ester Hydrolysis)

  • Materials and Reagents:

    • Crude ester intermediate from Step A

    • Potassium Hydroxide (KOH)

    • Absolute Ethanol

    • Hydrochloric Acid (HCl), aqueous solution

    • Water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • pH meter or pH paper

    • Extraction glassware

  • Procedure:

    • Dissolve the crude ester intermediate in absolute ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide in ethanol to the flask.

    • Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue (potassium salt) in water.

    • Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the final product, [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid.

Data Presentation

The efficiency of Cetirizine synthesis can vary based on the specific reagents used for the N-alkylation step. The following table summarizes reported yields for intermediates in the synthesis pathway.

Alkylating Agent Substrate Yield (Alkylation) Yield (Saponification) Reference
Methyl (2-chloroethoxy)-acetate1-(4-chlorophenylmethyl)-piperazine28%56% (of potassium salt)[6]
Methyl 2-(2-chloroethoxy)acetate1-[(4-chlorophenyl)(phenyl)-methyl]piperazine27.8%Not specified[7]
2-(2-chloroethoxy)acetamide1-[(4-chlorophenyl)(phenyl)-methyl]piperazine47%Not specified[7]

General Methodologies & Visualizations

Application Note: 2-Acetoxyethylation and Hydroxyethylation

This compound is an effective reagent for introducing a 2-acetoxyethyl group (-CH₂CH₂OAc) onto a nucleophilic substrate. This reaction, typically an Sₙ2 substitution, is a common strategy in pharmaceutical synthesis. The primary advantage is that the resulting acetate ester serves as a stable protecting group for a primary alcohol.

The protected hydroxyl group can be easily deprotected under basic conditions (saponification) to reveal the 2-hydroxyethyl (-CH₂CH₂OH) moiety. This two-step sequence constitutes a reliable method for the hydroxyethylation of substrates like amines, phenols, and thiols, which are common functional groups in pharmaceutical intermediates.

General Experimental Workflow

The diagram below outlines a typical workflow for the alkylation of a generic amine nucleophile (R-NH₂) with this compound, followed by the deprotection of the acetate group.

G A Start: Dissolve Substrate (e.g., R-NH₂) and Base (e.g., K₂CO₃) in Solvent B Add this compound (dropwise at room temp) A->B C Heat Reaction Mixture (e.g., 50-80°C) B->C D Monitor by TLC C->D D->C Incomplete E Work-up: Cool, Filter, Extract with Organic Solvent D->E Reaction Complete F Purify Intermediate (Alkylated Product R-NHCH₂CH₂OAc) via Chromatography E->F G Deprotection: Hydrolyze Acetate Ester (e.g., KOH in Ethanol) F->G H Final Work-up: Neutralize, Extract, and Concentrate G->H I End: Purified Product (R-NHCH₂CH₂OH) H->I

General workflow for N-alkylation and deprotection.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: The compound is flammable and is toxic if inhaled, swallowed, or in contact with skin. It can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Clothing: Wear a lab coat and appropriate protective clothing.

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid generating aerosols or dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

References

Application Notes and Protocols for the Use of 2-Chloroethyl Acetate as an Alkylating Agent for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl acetate (B1210297) is a versatile bifunctional reagent employed in organic synthesis, particularly as an alkylating agent for primary and secondary amines. This reaction, a nucleophilic substitution, introduces a 2-acetoxyethyl group onto the nitrogen atom, forming N-(2-acetoxyethyl)amines. These products are valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. The ester functionality can be subsequently hydrolyzed to the corresponding alcohol, providing a straightforward route to N-(2-hydroxyethyl)amines.

This document provides detailed application notes, experimental protocols, and quantitative data for the N-alkylation of amines using 2-chloroethyl acetate. It also explores the application of this chemistry in the synthesis of the antihistaminic drug, Medrylamine, and illustrates the associated biological signaling pathway.

Reaction Mechanism and Principles

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.

A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, can be a competing reaction, especially with highly reactive amines and an excess of the alkylating agent.

Data Presentation: N-Alkylation of Amines with this compound

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various primary and secondary amines with this compound and related chloroethyl compounds. It is important to note that reaction yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineThis compoundK2CO3AcetoneRefluxLongLow to Good[1]
Diethylamine (B46881)2-Chloroethoxy ethanolNaOH-80-1302-4>98 (Purity)[2]
MorpholineEthyl chloroacetateTriethylamineBenzeneReflux--[3]
Piperidine2-Chloroethanol-----
2,6-Diethylaniline (B152787)1-Propoxy-2-chloroethaneFeCl2-15015-

Note: Direct yield data for some reactions with this compound is limited in the readily available literature. The data presented for diethylamine and 2,6-diethylaniline are for structurally similar chloroethyl compounds and serve as a useful reference.

Experimental Protocols

General Protocol for the N-Alkylation of a Secondary Amine with this compound

This protocol provides a general procedure for the synthesis of N-(2-acetoxyethyl)amines. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Secondary Amine (e.g., Piperidine, Morpholine, Diethylamine) (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Anhydrous Potassium Carbonate (K2CO3) or Triethylamine (Et3N) (1.5-2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the mixture.

  • With stirring, add this compound (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate has formed, remove it by filtration.

  • Transfer the filtrate to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-(2-acetoxyethyl)amine.

Application in Drug Synthesis: Medrylamine

Medrylamine is a first-generation antihistamine of the ethanolamine (B43304) class, structurally related to diphenhydramine. Its synthesis can involve the N-alkylation of an appropriate amine with a chloroethyl derivative.

Proposed Synthetic Step using this compound Chemistry:

While various synthetic routes exist, a plausible step in the synthesis of Medrylamine involves the N-alkylation of N-methyl-2-((4-methoxyphenyl)(phenyl)methoxy)ethan-1-amine with a suitable chloroethylating agent. The use of this compound would introduce the N,N-dimethylethanamine moiety after subsequent reduction of the ester.

Signaling Pathway and Mechanism of Action of Antihistamines (e.g., Medrylamine)

First-generation antihistamines like Medrylamine primarily act as inverse agonists at the histamine (B1213489) H1 receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon binding histamine, activate the Gq/G11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the classic allergic responses, such as vasodilation and increased vascular permeability.

By acting as inverse agonists, antihistamines bind to the H1 receptor and stabilize it in an inactive conformation, thereby reducing the basal level of receptor signaling and effectively blocking the action of histamine.

Recent studies have also suggested that antihistamines can modulate the integrin signaling pathway, which may be associated with their cardiotoxicity profile.[4] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. Their signaling can influence various cellular processes, including cell survival, proliferation, and migration. The modulation of this pathway by antihistamines may contribute to off-target effects.[4]

Mandatory Visualizations

Reaction_Mechanism Figure 1: General S_N2 Reaction Mechanism amine R₂NH (Amine) transition_state [R₂H...N...CH₂(Cl)...CH₂-OAc]⁻ amine->transition_state Nucleophilic attack alkyl_halide Cl-CH₂-CH₂-OAc (this compound) alkyl_halide->transition_state product R₂N-CH₂-CH₂-OAc (N-(2-acetoxyethyl)amine) transition_state->product byproduct HCl salt Base-H⁺Cl⁻ base Base base->salt Neutralization Experimental_Workflow Figure 2: General Experimental Workflow start Start reaction_setup Reaction Setup: - Amine - this compound - Base - Solvent start->reaction_setup reaction Reaction: - Heating/Stirring - Monitor by TLC/LC-MS reaction_setup->reaction workup Workup: - Filtration - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: N-(2-acetoxyethyl)amine purification->product Antihistamine_Signaling_Pathway Figure 3: Simplified Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds G_protein Gq/11 H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., Vasodilation) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine Medrylamine (Antihistamine) Antihistamine->H1R Blocks

References

Application Notes and Protocols for the Use of 2-Chloroethyl Acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2-chloroethyl acetate (B1210297) as a key intermediate in the synthesis of various agrochemicals. The information is intended to guide researchers in the development of novel fungicides and plant growth regulators.

Synthesis of Fungicide Precursors: Alkylation of 1,2,4-Triazole (B32235)

2-Chloroethyl acetate serves as an effective alkylating agent for the synthesis of N-substituted triazole derivatives, which are precursors to a wide range of triazole fungicides. The following protocol details the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethyl acetate.

Experimental Protocol: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethyl acetate

Materials:

  • 1,2,4-Triazole

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,4-triazole (1.2 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2-(1H-1,2,4-triazol-1-yl)ethyl acetate.[1]

Quantitative Data:

ParameterValue
Yield 85-95% (typical)
Purity >98% (after chromatography)

Mechanism of Action of Triazole Fungicides:

Triazole fungicides act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The nitrogen atom (N4) in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[1]

Logical Relationship of the Synthesis:

Synthesis Triazole 1,2,4-Triazole Intermediate 2-(1H-1,2,4-triazol-1-yl)ethyl acetate Triazole->Intermediate ChloroethylAcetate This compound ChloroethylAcetate->Intermediate Base K2CO3 (Base) Base->Intermediate Solvent Acetonitrile (Solvent) Solvent->Intermediate Fungicide Triazole Fungicides Intermediate->Fungicide

Caption: Synthesis of a triazole fungicide precursor.

Synthesis of Plant Growth Regulators: The Case of Ethephon (A Structurally Related Example)

While not a direct synthesis using this compound, the industrial production of the widely used plant growth regulator, Ethephon (2-chloroethylphosphonic acid), involves a structurally analogous precursor, bis(2-chloroethyl) 2-chloroethylphosphonate. The synthesis pathway highlights the importance of the 2-chloroethyl moiety in the development of agrochemicals. Ethephon acts by releasing ethylene (B1197577), a natural plant hormone, upon decomposition within the plant tissues.[2]

Synthesis Pathway Overview:

The synthesis of Ethephon typically involves the following key steps:

  • Formation of Tris(2-chloroethyl) phosphite (B83602): This intermediate is formed from the reaction of phosphorus trichloride (B1173362) with ethylene oxide.

  • Rearrangement: Tris(2-chloroethyl) phosphite undergoes a thermal rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate.

  • Hydrolysis: The final step is the acid-catalyzed hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate to yield Ethephon.

Experimental Protocol: Hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate to Ethephon

Materials:

  • bis(2-chloroethyl) 2-chloroethylphosphonate

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a pressure-rated reactor, charge bis(2-chloroethyl) 2-chloroethylphosphonate.

  • Acid Addition: Add concentrated hydrochloric acid to the reactor.

  • Reaction: Heat the mixture under pressure. The reaction is typically carried out at elevated temperatures to facilitate hydrolysis.

  • Work-up: After the reaction is complete, the mixture is cooled. Ethephon can be isolated and purified through crystallization.

Quantitative Data:

ParameterValueReference
Yield >90%[3]
Purity High purity achievable[3]

Mechanism of Action of Ethephon:

Ethephon is readily absorbed by the plant and transported within its tissues. In the higher pH environment of the plant's cytoplasm, Ethephon decomposes to release ethylene, chloride, and phosphate (B84403) ions. Ethylene is a natural plant hormone that influences a wide range of physiological processes, including fruit ripening, leaf abscission, and flowering.[2]

Experimental Workflow for Ethephon Synthesis and Application:

EthephonWorkflow PCl3 Phosphorus Trichloride Tris Tris(2-chloroethyl) phosphite PCl3->Tris EthyleneOxide Ethylene Oxide EthyleneOxide->Tris Bis bis(2-chloroethyl) 2-chloroethylphosphonate Tris->Bis Rearrangement Ethephon Ethephon Bis->Ethephon Hydrolysis (HCl) Plant Plant Application Ethephon->Plant Decomposition Decomposition (in planta) Plant->Decomposition Ethylene Ethylene Release Decomposition->Ethylene PGR_Effect Plant Growth Regulation Ethylene->PGR_Effect

Caption: Workflow for Ethephon synthesis and its mode of action.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting, following all appropriate safety precautions.

References

Application Notes and Protocols for N-Alkylation using 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group onto a nitrogen atom can significantly modulate the biological activity, physicochemical properties, and pharmacokinetic profile of a molecule. 2-Chloroethyl acetate (B1210297) is a versatile and reactive bifunctional reagent employed for the N-alkylation of a variety of nitrogen-containing nucleophiles, including amines and heterocyclic compounds. This protocol provides a detailed guide for performing N-alkylation reactions using 2-chloroethyl acetate, including reaction conditions, purification procedures, and relevant biological context.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group. The resulting product is an N-(2-acetoxyethyl) substituted compound. One of the most notable applications of this reaction is the synthesis of the neurotransmitter acetylcholine (B1216132) from trimethylamine (B31210) and this compound.[1][2]

Reaction Mechanism and Considerations

The N-alkylation with this compound is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction and to deprotonate the nitrogen nucleophile, thereby increasing its reactivity. The choice of base, solvent, and temperature is critical for the success of the reaction and can influence the reaction rate, yield, and selectivity.

Key Considerations:

  • Choice of Base: Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). The strength of the base should be matched to the acidity of the N-H bond of the substrate. For less nucleophilic amines or heterocycles, a stronger base like sodium hydride (NaH) may be required.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.

  • Reaction Temperature: The reaction can often be performed at room temperature, but for less reactive substrates, heating may be necessary to achieve a reasonable reaction rate. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time and temperature.

  • Over-alkylation: Primary amines can undergo dialkylation. To favor mono-alkylation, a molar excess of the amine can be used, or the alkylating agent can be added slowly to the reaction mixture.

  • Regioselectivity in Heterocycles: For heterocyclic compounds with multiple nitrogen atoms (e.g., imidazoles, pyrazoles, triazoles), the alkylation can occur at different positions, leading to a mixture of regioisomers. The regioselectivity is influenced by steric and electronic factors of the substrate and the reaction conditions.

Experimental Protocols

General Protocol for N-Alkylation of Amines and Heterocycles

This protocol provides a general procedure that can be adapted for a wide range of amine and heterocyclic substrates.

Materials:

  • Amine or heterocyclic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine or heterocyclic substrate (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add the base (e.g., finely powdered K₂CO₃, 1.5 - 2.0 eq) to the mixture and stir for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add this compound (1.1 - 1.5 eq) to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate has formed, remove it by filtration and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(2-acetoxyethyl) product.

Quantitative Data

The following tables summarize representative quantitative data for N-alkylation reactions of various amines and heterocyclic compounds. While specific data for this compound is limited in the literature, the tables include data for closely related alkylating agents like ethyl bromoacetate (B1195939) and other chloroethyl compounds to provide an indication of expected yields and reaction conditions.

Table 1: N-Alkylation of Heterocyclic Compounds

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNRT2440[3]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSORT2435[3]
1,2,4-TriazoleMethyl iodideDBUTHFRT->90[4]
PyrazolePhenethyl trichloroacetimidateCSADCEReflux477[5]
6-Chloropurinetert-Butyl bromideSnCl₄ACNRT278[6]
CarbazoleChloroethaneNaOH (aq)Benzene100798.9[7]

Table 2: N-Alkylation of Amines

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PiperidineEthyl iodide-CH₃CNRT--[8]
PiperidineAlkyl halideDIPEACH₃CNRT-< 70[9]
MorpholineBenzyl bromideK₂CO₃CH₃CNReflux4-6-[10]
AnilineBenzyl alcoholt-BuOKToluene80-80-90[11]
TrimethylamineThis compound-----[1][2]

Note: Yields are highly substrate and reaction condition dependent. The data presented should be used as a guideline for optimization.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Substrate (Amine/Heterocycle), Base (e.g., K2CO3), and Anhydrous Solvent start->reagents add_alkylating Add this compound reagents->add_alkylating react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkylating->react filter Filter (if solids present) react->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Final Product: N-(2-Acetoxyethyl) Derivative purify->product

Caption: General experimental workflow for N-alkylation using this compound.

Cholinergic Signaling Pathway

The N-alkylation of trimethylamine with this compound produces acetylcholine, a key neurotransmitter in the cholinergic signaling pathway, which plays a vital role in the central and peripheral nervous systems.

G cluster_synthesis Acetylcholine Synthesis cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Trimethylamine Trimethylamine Acetylcholine (ACh) Acetylcholine (ACh) Trimethylamine->Acetylcholine (ACh) N-alkylation This compound This compound This compound->Acetylcholine (ACh) N-alkylation ACh_released ACh Released Acetylcholine (ACh)->ACh_released AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation nAChR Nicotinic ACh Receptor (Ion Channel) ACh_released->nAChR Binds to mAChR Muscarinic ACh Receptor (GPCR) ACh_released->mAChR Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx G_Protein G-Protein Activation mAChR->G_Protein Cellular_Response Cellular Response (e.g., Depolarization, Signaling Cascade) Ion_Influx->Cellular_Response G_Protein->Cellular_Response

References

Application Notes and Protocols for 2-Chloroacetamide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A-612

Introduction

In bottom-up proteomics, the alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds after reduction, ensuring proper protein digestion and accurate peptide identification by mass spectrometry. While iodoacetamide (B48618) (IAA) has traditionally been the most widely used alkylating agent, 2-chloroacetamide (B119443) (CAA) has emerged as an alternative with distinct advantages and disadvantages. This document provides detailed application notes and protocols for the use of 2-chloroacetamide in protein modification for proteomics workflows, intended for researchers, scientists, and drug development professionals.

Note on Reagent Specificity: The request specified "2-chloroethyl acetate." However, a thorough review of the proteomics literature indicates that 2-chloroacetamide (CAA) is the commonly used reagent for cysteine alkylation, while "this compound" is not. The structural similarity between these compounds suggests that the intended reagent was likely 2-chloroacetamide. Therefore, these application notes and protocols are based on the established use of 2-chloroacetamide in proteomics.

Principle of Cysteine Alkylation by 2-Chloroacetamide

2-Chloroacetamide is a sulfhydryl-reactive alkylating agent that covalently modifies the thiol group of cysteine residues.[1] This reaction, known as carbamidomethylation, results in the addition of a carbamidomethyl group (+57.02 Da) to the cysteine side chain, effectively and irreversibly blocking it from forming disulfide bonds.[1] Compared to iodoacetamide, 2-chloroacetamide is less reactive and more stable in solution, which can lead to more specific cysteine modification with fewer off-target reactions.[1]

Key Advantages and Disadvantages

Advantages:

  • Higher Specificity: 2-Chloroacetamide exhibits a higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications of other amino acid residues such as lysine, histidine, and the N-terminus.[2][3]

  • Cost-Effective: As a readily available chemical, it offers a cost-effective solution for routine proteomics sample preparation.

Disadvantages:

  • Methionine Oxidation: A significant drawback of 2-chloroacetamide is its propensity to cause oxidation of methionine residues.[3][4][5] Studies have shown that methionine oxidation can increase to as high as 40% of all methionine-containing peptides when using CAA, compared to 2-5% with iodoacetamide.[3][5] This side reaction should be considered as a variable modification during mass spectrometry data analysis.[2]

  • Tryptophan Oxidation: Increases in mono- and di-oxidation of tryptophan have also been observed with the use of 2-chloroacetamide.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies of 2-chloroacetamide (CAA) and iodoacetamide (IAA), providing a baseline for expected performance.

Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)
Cysteine Alkylation Efficiency ~97%~99%
Methionine Oxidation Up to 40%2-5%
N-terminal Alkylation LowerHigher
Other Off-Target Alkylations LowerHigher

Table 2: Expected Mass Shifts for Labeled Peptides

ReagentCysteine ModificationMonoisotopic Mass Shift
2-ChloroacetamideCarbamidomethyl+57.021 Da
2-Chloroacetamide-d4 (B119449) (for quantitative proteomics)Carbamidomethyl-d4+61.046 Da

Experimental Protocols

Protocol 1: Standard In-Solution Protein Alkylation with 2-Chloroacetamide

This protocol provides a general guideline for the reduction and alkylation of protein samples in solution prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • 2-Chloroacetamide (CAA) solution (freshly prepared)

  • Quenching solution (e.g., DTT)

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Trypsin or other suitable protease

Procedure:

  • Protein Solubilization and Denaturation: Ensure the protein sample is completely solubilized and denatured in a buffer containing a strong denaturant like 8 M urea or 6 M guanidine (B92328) hydrochloride.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Prepare a fresh stock solution of 2-chloroacetamide (e.g., 200 mM in the denaturation buffer). Add the CAA solution to the protein sample to a final concentration of 20-40 mM.[2][6] Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.[2][6]

  • Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.

  • Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method before LC-MS/MS analysis.[2]

Protocol 2: Quantitative Proteomics using 2-Chloroacetamide-d4 (d4-CAA)

This protocol outlines a workflow for stable isotope labeling of two different protein samples using light (CAA) and heavy (d4-CAA) reagents for relative quantification.

Materials:

  • Two protein samples (e.g., control and treated)

  • 2-Chloroacetamide (light) solution

  • 2-Chloroacetamide-d4 (heavy) solution

  • Other reagents as listed in Protocol 1

Procedure:

  • Protein Extraction and Quantification: Extract proteins from both samples using a suitable lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5) and determine the protein concentration of each sample.

  • Reduction: To an equal amount of protein from each sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation (Labeling):

    • To the control sample, add a freshly prepared solution of light 2-chloroacetamide to a final concentration of 40 mM.

    • To the treated sample, add a freshly prepared solution of heavy 2-chloroacetamide-d4 to the same final concentration of 40 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.[2]

  • Quenching: Quench the alkylation reaction in both samples by adding DTT to a final concentration of 20 mM.

  • Sample Combination: Combine the light and heavy labeled samples at a 1:1 protein ratio.[2]

  • Protein Digestion and Peptide Desalting: Proceed with steps 6-8 from Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis ProteinSample Protein Sample Reduction Reduction (DTT/TCEP) ProteinSample->Reduction Alkylation Alkylation (CAA) Reduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching Digestion Trypsin Digestion Quenching->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Standard experimental workflow for protein sample preparation using 2-Chloroacetamide.

quantitative_proteomics_workflow cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) Protein1 Protein Sample 1 Reduction1 Reduction Protein1->Reduction1 Alkylation1 Alkylation (Light CAA) Reduction1->Alkylation1 Combine Combine Samples (1:1) Alkylation1->Combine Protein2 Protein Sample 2 Reduction2 Reduction Protein2->Reduction2 Alkylation2 Alkylation (Heavy d4-CAA) Reduction2->Alkylation2 Alkylation2->Combine Digestion Trypsin Digestion Combine->Digestion LCMS LC-MS/MS Digestion->LCMS Quantification Relative Quantification LCMS->Quantification

Caption: Workflow for quantitative proteomics using light and heavy 2-Chloroacetamide.

reaction_mechanism Cysteine Protein-Cys-SH CAA + Cl-CH2-CONH2 Product Protein-Cys-S-CH2-CONH2 CAA->Product  (Alkylation) HCl + HCl

Caption: Reaction of 2-Chloroacetamide with a cysteine residue.

References

Application of 2-Chloroethyl Acetate in Heterocycle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl acetate (B1210297) and its derivatives are versatile reagents in organic synthesis, serving as valuable precursors for the construction of a variety of heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles—benzimidazoles, thiazoles, and oxazoles—utilizing 2-chloroethyl acetate and its related synthons.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds possessing a diverse range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. A common synthetic strategy involves the alkylation of benzimidazole (B57391) precursors with halo-esters like ethyl chloroacetate (B1199739), followed by further functionalization.

Application Note:

The reaction of a substituted benzimidazole with ethyl chloroacetate provides a straightforward method to introduce an acetate group onto the benzimidazole nitrogen. This intermediate, ethyl (2-substituted-1H-benzimidazol-1-yl)acetate, is a key building block that can be readily converted into hydrazides, amides, and other derivatives, leading to the synthesis of novel bioactive molecules. The choice of reaction conditions, including the base and solvent, can significantly influence the reaction efficiency and yield.

Comparative Data for Benzimidazole Synthesis:
EntryReactantReagentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-Methylbenzimidazole (B154957)Ethyl chloroacetateK₂CO₃/PEG-400Acetone (B3395972)RT10-1195[1]
22-MethylbenzimidazoleEthyl chloroacetateNaHCO₃AcetoneReflux-69[2]
3o-PhenylenediamineChloroacetic acid4M HCl-100-1203-680-85-
4o-PhenylenediamineAldehydesEr(OTf)₃Solvent-free800.0391[3]
5o-PhenylenediamineAldehydesAu/TiO₂CHCl₃:MeOH (3:1)RT-High[4]

Note: Yields are for the initial alkylation or cyclization step and may vary based on specific substrates and reaction scales.

Experimental Protocol: Synthesis of Ethyl 2-methylbenzimidazole-1-acetate

Materials:

  • 2-Methylbenzimidazole

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Polyethylene glycol-400 (PEG-400)

  • Dry acetone

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a stirred mixture of 2-methylbenzimidazole (0.01 mol), anhydrous K₂CO₃ (1 g), and PEG-400 (5 mL) in dry acetone (30 mL), add ethyl chloroacetate (1 mL) dropwise at room temperature over 20-30 minutes.[1]

  • Continue stirring the reaction mixture at room temperature for 10-11 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter off the inorganic solids and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting semi-solid in water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from a 1:1 mixture of benzene (B151609) and petroleum ether to afford ethyl 2-methylbenzimidazole-1-acetate.[1]

Expected Yield: 95%[1]

Reaction Workflow:

Benzimidazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Methylbenzimidazole 2-Methylbenzimidazole Reaction_Mixture Reaction_Mixture 2-Methylbenzimidazole->Reaction_Mixture Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Reaction_Mixture K2CO3_PEG400 K2CO3, PEG-400 K2CO3_PEG400->Reaction_Mixture Acetone_RT Acetone, RT, 10-11h Acetone_RT->Reaction_Mixture Filtration Filtration Extraction Extraction Filtration->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product Ethyl 2-methylbenzimidazole-1-acetate Recrystallization->Product Reaction_Mixture->Filtration

Caption: Workflow for the synthesis of ethyl 2-methylbenzimidazole-1-acetate.

Synthesis of Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of thiazole derivatives. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. While this compound itself is not a direct precursor, its derivatives, such as ethyl 2-chloroacetoacetate, are excellent starting materials for this synthesis.

Application Note:

Ethyl 2-chloroacetoacetate serves as a versatile building block for the Hantzsch thiazole synthesis. The presence of the chloro, keto, and ester functionalities allows for the construction of highly functionalized thiazole rings. The reaction conditions, including the choice of thioamide, solvent, and catalyst, can be optimized to achieve high yields and regioselectivity. Microwave-assisted and solvent-free conditions have emerged as green and efficient alternatives to conventional heating.

Comparative Data for Hantzsch Thiazole Synthesis:
Entryα-HaloketoneThioamideCatalyst/ConditionsTimeYield (%)Reference
13-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea (B124793)SiW/SiO₂, Conventional heating, 65°C-79-90[5]
23-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW/SiO₂, Ultrasonic irradiation, RT-79-90[5]
32-BromoacetophenoneThioureaMethanol, 100°C30 min-[6]
4α-HaloketonesThiourea, AldehydeSolvent-free, grinding-High[7]
5α-HaloketoneN-monosubstituted thiourea10M HCl-EtOH, 80°C20 minup to 73[8]
Experimental Protocol: One-Pot Synthesis of Hantzsch Thiazole Derivatives

Materials:

Procedure:

  • In a round-bottom flask, combine ethyl 2-chloroacetoacetate (1 mmol), thiourea (1 mmol), substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid.[5]

  • Add a 50/50 mixture of ethanol and water as the solvent.

  • Conventional Heating: Reflux the mixture at 65°C, monitoring the reaction by TLC.[5]

  • Ultrasonic Irradiation: Alternatively, sonicate the mixture at room temperature until the reaction is complete as indicated by TLC.[5]

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure thiazole derivative.

Expected Yield: 79-90%[5]

Reaction Pathway:

Hantzsch_Thiazole_Synthesis Alpha-Haloketone α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) Intermediate Thio-ether Intermediate Alpha-Haloketone->Intermediate Thioamide Thioamide Thioamide->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole Substituted Thiazole Dehydration->Thiazole

Caption: General mechanism of the Hantzsch thiazole synthesis.

Synthesis of Oxazoles

The Robinson-Gabriel synthesis is a fundamental method for constructing the oxazole (B20620) ring, which involves the cyclodehydration of a 2-acylamino-ketone. While a direct one-pot synthesis of oxazoles from this compound is not commonly reported, a multi-step approach is feasible by first synthesizing the requisite 2-acylamino-ketone precursor.

Application Note:

A plausible synthetic route to oxazoles utilizing a this compound-derived building block involves the initial conversion of ethyl chloroacetate to a more reactive intermediate, such as ethyl 2-chloro-3-oxobutanoate. This intermediate can then react with a primary amide to form the 2-acylamino-ketone precursor. Subsequent acid-catalyzed cyclodehydration via the Robinson-Gabriel synthesis yields the desired oxazole. The choice of dehydrating agent is critical for the efficiency of the final cyclization step.

Comparative Data for Robinson-Gabriel Oxazole Synthesis:
EntryPrecursorDehydrating AgentSolventTemp. (°C)TimeYield (%)Reference
12-Acylamino-ketoneH₂SO₄-602 h72[9]
22-Acylamino-ketoneTrifluoroacetic anhydrideEthereal---[10]
3Aspartic acid β-ester derivativePOCl₃ or H₂SO₄DMF or Acetic anhydride9030 min-[10]
4β-Keto amidesPPh₃, I₂, Et₃NCH₂Cl₂RT-High[10]
Experimental Protocol: Synthesis of a 2-Acylamino-ketone Precursor and Subsequent Oxazole Formation

Part A: Synthesis of Ethyl 2-acylamino-3-oxobutanoate

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (can be synthesized from ethyl acetoacetate)

  • Primary amide (e.g., Benzamide)

  • Sodium iodide (catalytic)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the primary amide (1 mmol) in acetonitrile.

  • Add potassium carbonate (1.5 mmol) and a catalytic amount of sodium iodide.

  • To this suspension, add ethyl 2-chloro-3-oxobutanoate (1.1 mmol).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 2-acylamino-ketone precursor.

Part B: Robinson-Gabriel Cyclodehydration to form the Oxazole

Materials:

  • Ethyl 2-acylamino-3-oxobutanoate (from Part A)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Carefully add the ethyl 2-acylamino-3-oxobutanoate (1 mmol) to concentrated sulfuric acid (e.g., 2 mL) at 0°C.[9]

  • Allow the mixture to warm to room temperature and then heat to 60°C for 2 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until the product precipitates.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure oxazole.

Expected Yield: Moderate to good, depending on the substrate.

Logical Relationship Diagram:

Oxazole_Synthesis_Strategy Ethyl_chloroacetate Ethyl chloroacetate (Starting Material) Intermediate_Synthesis Synthesis of Ethyl 2-chloro-3-oxobutanoate Ethyl_chloroacetate->Intermediate_Synthesis Precursor_Synthesis Reaction with Primary Amide Intermediate_Synthesis->Precursor_Synthesis Acylamino_ketone 2-Acylamino-ketone Precursor Precursor_Synthesis->Acylamino_ketone Robinson_Gabriel Robinson-Gabriel Cyclodehydration Acylamino_ketone->Robinson_Gabriel Oxazole Substituted Oxazole Robinson_Gabriel->Oxazole

References

2-Chloroethyl Acetate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While sometimes classified as an industrial solvent, 2-chloroethyl acetate (B1210297) predominantly serves as a bifunctional chemical intermediate in a variety of organic reactions, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two reactive sites: an ester group and a primary alkyl chloride. This allows for a range of chemical transformations, making it a valuable building block for more complex molecules.

Physicochemical Properties

A clear understanding of 2-chloroethyl acetate's properties is essential for its safe handling and application in synthesis. It is a colorless to light yellow liquid that is insoluble in water.[2]

PropertyValueReference
Molecular FormulaC4H7ClO2[2]
Molar Mass122.55 g/mol [2]
Density1.16 g/cm³[2]
Boiling Point145°C[2]
Flash Point54°C[2]
Water SolubilityInsoluble[2]
Refractive Index1.4220-1.4250[2]
StorageInert atmosphere, Room Temperature[2]

Application as a Reagent in Organic Synthesis

The primary application of this compound is as a reactant in various synthetic transformations. The presence of both an ester and an alkyl halide allows for sequential or selective reactions, such as alkylations and cyclizations.

Synthesis of 3-keto-4-androsten-17β-carboxylic acid Intermediate

One notable application of this compound is in the synthesis of steroid derivatives, which are crucial in drug development. It is used as a key reagent to introduce a carboxymethyl group, which can then be further transformed.

Experimental Protocol: Synthesis of a 3-keto-4-androsten-17β-carboxylic acid Intermediate

This protocol outlines the initial steps in the synthesis of a key intermediate for 3-keto-4-androsten-17β-carboxylic acid, where this compound is used as an alkylating agent.

Objective: To synthesize 3β-ethyl ether-3, ethyl 5-androstene-17, 20-epoxy-20-carboxylic acid via an addition and cyclization reaction.

Materials:

  • 3β-diethyl ether-3, 5-androstenodiene-17-one

  • This compound

  • Anhydrous reaction solvent (e.g., toluene, THF)

  • Strong base (e.g., sodium hydride, lithium diisopropylamide)

  • Reaction flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3β-diethyl ether-3, 5-androstenodiene-17-one in the anhydrous solvent.

  • Base Addition: Cool the solution to 0°C in an ice bath and slowly add the strong base. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Addition of this compound: Slowly add this compound dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3β-ethyl ether-3, ethyl 5-androstene-17, 20-epoxy-20-carboxylic acid.

Reaction Scheme:

G reactant1 3β-diethyl ether-3, 5-androstenodiene-17-one reaction Addition and Cyclization reactant1->reaction reactant2 This compound reactant2->reaction base Strong Base base->reaction solvent Anhydrous Solvent solvent->reaction product 3β-ethyl ether-3, ethyl 5-androstene-17, 20-epoxy-20-carboxylic acid reaction->product

Caption: Synthetic pathway for a steroid intermediate.

Potential as a Reaction Solvent

While documented examples of this compound as a primary reaction solvent are scarce in the available literature, its physical properties allow for speculation on its potential applications. With a boiling point of 145°C, it could be suitable for reactions requiring moderate to high temperatures. Its polar aprotic nature, suggested by the ester and chloro- functionalities, might make it a candidate for nucleophilic substitution reactions where stabilization of cationic intermediates is beneficial. However, its own reactivity as an alkylating agent would need to be considered, as it could participate in side reactions with nucleophilic reagents. Further research would be needed to establish its utility and limitations as a reaction solvent.

Safety and Handling

This compound is classified as toxic and flammable.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of Novel Compounds Using 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 2-chloroethyl acetate (B1210297) and its analogs. 2-Chloroethyl acetate serves as a versatile C2-building block and an effective alkylating agent in organic synthesis, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established literature and provide a foundation for the synthesis of diverse molecular architectures.

Application Note 1: Synthesis of Heterocyclic Compounds via S-Alkylation

This compound is widely employed as an electrophile for the S-alkylation of various sulfur-containing nucleophiles, leading to the formation of key intermediates for the synthesis of fused and substituted heterocyclic systems. This approach is particularly valuable in the synthesis of compounds with potential biological activities.

Protocol 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

This protocol describes the synthesis of a benzothiazole (B30560) derivative, a common scaffold in medicinal chemistry. The reaction involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate (B1199739) by the sulfur atom of 2-mercaptobenzothiazole (B37678).[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole (0.01 mol) in 45 mL of DMF.

  • Add triethylamine (B128534) (6 mL) to the solution and stir the mixture for 20 minutes at room temperature.

  • Gradually add ethyl chloroacetate (4.5 mL) to the reaction mixture with continuous stirring over a period of 30 minutes at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

CompoundStarting MaterialReagentsSolventYield (%)Physical State
Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate[1]2-mercaptobenzothiazoleEthyl chloroacetate, triethylamineDMF87Brown Oil
Ethyl 2-(pyrimidin-2-ylthio)acetate[2]2-mercaptopyrimidineEthyl chloroacetate, KOHEthanol-Solid

Yield for Ethyl 2-(pyrimidin-2-ylthio)acetate was not explicitly stated in the provided information.

Reaction Workflow:

G cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_product Product 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Mixing Mix 2-Mercaptobenzothiazole and Triethylamine in DMF 2-Mercaptobenzothiazole->Mixing Ethyl_chloroacetate Ethyl chloroacetate Addition Add Ethyl chloroacetate Ethyl_chloroacetate->Addition Triethylamine Triethylamine Triethylamine->Mixing DMF DMF DMF->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Workup Work-up Stirring->Workup Product Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate Workup->Product

Caption: Workflow for the synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate.

Application Note 2: Synthesis of N-Aryl-N'-(2-chloroethyl)ureas as Antimitotic Agents

2-Chloroethylamine (B1212225), derivable from this compound, is a crucial precursor for the synthesis of N-aryl-N'-(2-chloroethyl)ureas (CEUs). These compounds have demonstrated significant antiproliferative activity by acting as antimitotic agents through the selective alkylation of β-tubulin.[3]

Protocol 2: General Synthesis of N-Aryl-N'-(2-chloroethyl)ureas

This generalized protocol outlines the key steps in the synthesis of CEUs, which typically involves the reaction of an aryl isocyanate with 2-chloroethylamine.

Experimental Protocol:

  • Dissolve the desired aryl isocyanate in an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere.

  • In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine) to generate the free amine in situ.

  • Slowly add the solution of 2-chloroethylamine to the aryl isocyanate solution at a controlled temperature (often 0 °C to room temperature).

  • Allow the reaction to stir for several hours until completion, which can be monitored by TLC.

  • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights:

Systematic SAR studies on N-aryl-N'-(2-chloroethyl)ureas have revealed key structural requirements for significant cytotoxicity[3]:

  • A branched alkyl chain or a halogen at the 4-position of the phenyl ring.

  • An exocyclic urea (B33335) functional group.

  • The presence of the N'-2-chloroethyl moiety is essential for activity.

Biological Signaling Pathway:

G CEU N-Aryl-N'-(2-chloroethyl)urea Alkylation Selective Alkylation CEU->Alkylation Beta_Tubulin β-Tubulin Beta_Tubulin->Alkylation Microtubule_Depolymerization Microtubule Depolymerization Alkylation->Microtubule_Depolymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Depolymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_A Method A cluster_B Method B Start Substituted Pyridone Base_A K₂CO₃ Start->Base_A Base_B Sodium Ethoxide Start->Base_B ECA Ethyl Chloroacetate ECA->Base_A ECA->Base_B Product O-Alkylated Pyridone Base_A->Product Solvent_A Dry Acetone Solvent_A->Base_A Condition_A Reflux, 15h Condition_A->Base_A Base_B->Product Solvent_B Absolute Ethanol Solvent_B->Base_B Condition_B Reflux, 6h Condition_B->Base_B

References

Application Notes and Protocols: O-Alkylation of Phenolic Compounds with 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between 2-chloroethyl acetate (B1210297) and phenolic compounds is a fundamental transformation in organic synthesis, primarily utilized for the O-alkylation of phenols. This reaction, a specific application of the Williamson ether synthesis, results in the formation of phenoxyethyl acetates.[1][2][3][4][5] These products are valuable intermediates in the pharmaceutical and agrochemical industries, serving as precursors for a wide range of biologically active molecules, including herbicides and drug candidates.[2][6][7] The reaction typically proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol (B47542) with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethyl acetate.[4][5] The efficiency and selectivity of this reaction can be significantly influenced by various factors, including the choice of base, solvent, temperature, and the potential use of phase-transfer catalysts.[8][9]

Reaction Mechanism and Signaling Pathways

The primary reaction pathway is the O-alkylation of the phenol. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide anion.[9] This anion then attacks the carbon atom bearing the chlorine in this compound in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the corresponding aryl oxyethyl acetate.[4][5]

A potential side reaction is C-alkylation, where the phenoxide anion attacks through its aromatic ring.[9] However, O-alkylation is generally favored. The choice of solvent can influence the O- vs. C-alkylation ratio; polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[9]

In biphasic systems (e.g., an organic solvent and an aqueous base), phase-transfer catalysis is often employed to facilitate the reaction.[8][10][11] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, forms an ion pair with the phenoxide anion, transporting it from the aqueous phase to the organic phase where it can react with the this compound.[8]

Experimental_Workflow start Start reactants 1. Combine Phenol, K₂CO₃, and Solvent in Flask start->reactants add_reagent 2. Add this compound reactants->add_reagent reflux 3. Heat to Reflux and Monitor by TLC add_reagent->reflux cool_filter 4. Cool and Filter Inorganic Salts reflux->cool_filter concentrate 5. Concentrate Filtrate cool_filter->concentrate workup 6. Aqueous Workup (EtOAc, H₂O, Brine) concentrate->workup dry 7. Dry Organic Layer (Na₂SO₄) workup->dry purify 8. Purify Product (Chromatography/Recrystallization) dry->purify end End purify->end

References

Application Notes and Protocols: Use of 2-Chloroethyl Acetate in the Production of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloroethyl acetate (B1210297) and its derivatives in the synthesis of specialty chemicals, with a focus on pharmaceutical intermediates. The information is structured to be a practical resource for laboratory work.

Application: Synthesis of Febuxostat Intermediate

2-Chloroethyl acetate is a precursor to ethyl 2-chloroacetoacetate, a key intermediate in the synthesis of Febuxostat. Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, used for the treatment of hyperuricemia and gout.[1][2] The synthesis involves the reaction of ethyl 2-chloroacetoacetate with 3-cyano-4-isobutoxy phenyl thioformamide (B92385).

Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate (B1235776)

A common method for synthesizing ethyl 2-chloroacetoacetate is the chlorination of ethyl acetoacetate using sulfonyl chloride.[1][3]

Experimental Protocol:

  • Add ethyl acetoacetate to a reactor.

  • Cool the reactor to a temperature between -5°C and 10°C.

  • Slowly add sulfonyl chloride dropwise to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be between 1:1 and 1:1.1.[1]

  • After the addition is complete, slowly raise the temperature of the mixture to 20-25°C.

  • Maintain the reaction at this temperature for 4 hours.[1]

  • After the reaction, slowly reduce the pressure and apply a vacuum to remove any residual acidic gas. The acidic gas can be neutralized by passing it through a sodium hydroxide (B78521) solution.

  • The remaining residue is then purified by distillation under reduced pressure to yield ethyl 2-chloroacetoacetate.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl acetoacetate[1][3]
Chlorinating AgentSulfonyl chloride[1][3]
Molar Ratio (Ethyl acetoacetate:Sulfonyl chloride)1:1 to 1:1.1[1]
Initial Reaction Temperature-5°C to 10°C[1]
Main Reaction Temperature20-25°C[1]
Reaction Time4 hours[1]
ProductEthyl 2-chloroacetoacetate[1][3]
Synthesis of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid ethyl ester

This intermediate is synthesized through the reaction of 3-cyano-4-isobutoxy phenyl thioformamide with ethyl 2-chloroacetoacetate.

Experimental Protocol:

  • In a round-bottomed flask, add 19.3g of 3-cyano-4-isobutoxy phenyl thioformamide, 40.7g of ethyl 2-chloroacetoacetate, and 100mL of dehydrated alcohol.

  • Stir the mixture and reflux for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitate by suction filtration.

  • Dry the solid and recrystallize from ethyl acetate to obtain the final product.

Quantitative Data:

ParameterValueReference
Reactant 13-cyano-4-isobutoxy phenyl thioformamide (19.3g)
Reactant 2Ethyl 2-chloroacetoacetate (40.7g)
SolventDehydrated alcohol (100mL)
Reaction ConditionReflux
Reaction Time3 hours
PurificationRecrystallization from ethyl acetate
Product2-(3-cyano-4-isobutoxy) phenyl-4-methyl-5-thiazole formic acid ethyl ester
Yield18.4g (65.0%)
Signaling Pathway of Febuxostat

Febuxostat's therapeutic effect is derived from its inhibition of xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway. This inhibition reduces the production of uric acid.[1][2][3]

Febuxostat_Pathway Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XanthineOxidase1 Xanthine Oxidase XanthineOxidase1->Hypoxanthine XanthineOxidase2 Xanthine Oxidase XanthineOxidase2->Xanthine Febuxostat Febuxostat Febuxostat->XanthineOxidase1 Inhibits Febuxostat->XanthineOxidase2 Inhibits

Febuxostat's inhibition of xanthine oxidase.

Application: Synthesis of Cinepazet Maleate (B1232345)

Cinepazet maleate is a vasodilator used for treating cerebrovascular and peripheral vascular disorders. Its synthesis can involve the use of a chloroacetyl moiety, which can be derived from reagents like this compound.

General Synthesis of Cinepazet

Logical Workflow for Synthesis:

Cinepazet_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Piperazine (B1678402) Piperazine Intermediate N-Chloroacetylpiperazine Intermediate Piperazine->Intermediate Chloroacetylating_Agent Chloroacetylating Agent (e.g., from this compound) Chloroacetylating_Agent->Intermediate Cinepazet Cinepazet Intermediate->Cinepazet Trimethoxycinnamoyl_Chloride 3,4,5-Trimethoxycinnamoyl Chloride Trimethoxycinnamoyl_Chloride->Cinepazet

General synthetic workflow for Cinepazet.
Signaling Pathway of Cinepazet

Cinepazet maleate acts as a vasodilator, and its mechanism is believed to involve the enhancement of nitric oxide (NO) signaling.[4] NO is a potent vasodilator that relaxes vascular smooth muscle.

Cinepazet_Signaling_Pathway Cinepazet Cinepazet eNOS Endothelial Nitric Oxide Synthase (eNOS) Cinepazet->eNOS Potentiates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction Decrease in intracellular Ca2+ PKG->Ca_Reduction Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Reduction->Relaxation

Proposed signaling pathway for Cinepazet-induced vasodilation.

Application: Synthesis of Fenmetramide

Proposed Signaling Pathway of Fenmetramide

The pharmacological actions of related compounds like phenmetrazine involve effects on dopaminergic and adrenergic systems. Chronic treatment with phenmetrazine has been shown to desensitize D2 dopaminergic and α2-adrenergic receptors and alter the phosphorylation of downstream signaling proteins like ERK1/2 and GSK3β.

Fenmetramide_Signaling cluster_D2 D2 Dopaminergic Receptor cluster_A2 α2-Adrenergic Receptor Fenmetramide Fenmetramide (Proposed Action) D2_Receptor D2 Receptor Fenmetramide->D2_Receptor Modulates A2_Receptor α2-Adrenergic Receptor Fenmetramide->A2_Receptor Modulates G_Protein_D2 G-protein D2_Receptor->G_Protein_D2 Activates ERK ERK1/2 Phosphorylation G_Protein_D2->ERK Influences GSK3b GSK3β Phosphorylation G_Protein_D2->GSK3b Influences G_Protein_A2 G-protein A2_Receptor->G_Protein_A2 Activates G_Protein_A2->ERK Influences G_Protein_A2->GSK3b Influences Neuronal_Response Altered Neuronal Response & Plasticity ERK->Neuronal_Response GSK3b->Neuronal_Response

Proposed signaling pathways affected by Fenmetramide.

Disclaimer: These protocols and notes are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The signaling pathways are based on current scientific understanding and may be subject to revision with further research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloroethyl Acetate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the alkylation of various nucleophiles with 2-chloroethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-chloroethyl acetate in drug development and organic synthesis?

This compound serves as a versatile reagent, primarily used to introduce a 2-acetoxyethyl group onto a variety of nucleophiles. This functional group is a precursor to the 2-hydroxyethyl moiety, which is prevalent in many pharmaceutical compounds due to its ability to enhance water solubility and provide a site for further functionalization.

Q2: Which nucleophiles are commonly used in alkylation reactions with this compound?

A wide range of nucleophiles can be alkylated with this compound. Common examples include primary and secondary amines, thiols, and the enolates of active methylene (B1212753) compounds such as malonic and acetoacetic esters.[1][2]

Q3: What are the most common side reactions observed during the alkylation of nucleophiles with this compound?

Common side reactions include:

  • Over-alkylation: This is particularly prevalent with primary amines, where the initially formed secondary amine can react with another molecule of this compound to yield a tertiary amine.[1]

  • Elimination: In the presence of a strong base, this compound can undergo an elimination reaction to form vinyl acetate.[3]

  • Hydrolysis: The ester group of this compound or the product can be hydrolyzed if water is present in the reaction mixture, especially under basic or acidic conditions.

Q4: How does the choice of base impact the reaction?

The base plays a crucial role in deprotonating the nucleophile to increase its reactivity.[1]

  • Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are often preferred for O-alkylation.[2]

  • Stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonating less acidic nucleophiles like carbonyl compounds.[2][4]

  • Organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be employed, particularly when a non-nucleophilic base is required to prevent side reactions.[1][2]

Q5: What is the role of a phase-transfer catalyst (PTC) in these reactions?

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of an ionic reactant from an aqueous or solid phase to an organic phase where the reaction occurs.[5] This can lead to faster reactions, higher yields, and the ability to use less hazardous solvents.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction is showing low or no conversion to the desired product. What are the possible causes and solutions?

Possible CauseSuggested Solution
Insufficiently active nucleophile Ensure the chosen base is strong enough to deprotonate the nucleophile. For weakly acidic nucleophiles, consider stronger bases like NaH or LDA.[4]
Low reaction temperature While lower temperatures can control side reactions, they may also slow down the desired reaction. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1]
Inappropriate solvent The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective as they can solvate the ions without deactivating the nucleophile.[1][6]
Degradation of this compound Ensure the reagent is of good quality and the reaction is conducted under anhydrous conditions, as it can be sensitive to moisture.[1][7]
Poor stirring In heterogeneous mixtures (e.g., with solid K₂CO₃), efficient stirring is essential to ensure reactants come into contact.[7]
Problem 2: Formation of Multiple Products

Q: My TLC/NMR analysis shows the presence of multiple products. How can I improve the selectivity of my reaction?

Possible CauseSuggested Solution
Over-alkylation (especially with primary amines) Use a molar excess of the nucleophile (e.g., 2-3 fold excess of the amine) to favor mono-alkylation.[1] Monitor the reaction closely and stop it once the desired product is predominantly formed.
O- vs. C-alkylation (with enolates) The solvent can influence the reaction outcome. Protic solvents tend to favor C-alkylation, while polar aprotic solvents often favor O-alkylation.[8] Lowering the reaction temperature may also favor C-alkylation.[4]
Elimination side product (vinyl acetate) Use a milder, non-nucleophilic base if possible.[3] Lowering the reaction temperature can also help minimize elimination.
Self-condensation of carbonyl starting materials Use a strong, non-nucleophilic base like LDA to ensure complete and rapid formation of the enolate before it can react with the unreacted starting material.[4]
Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure product after work-up. What purification strategies can I employ?

Possible CauseSuggested Solution
Similar polarity of product and byproducts Optimize the reaction conditions to minimize byproduct formation.[1] Employ column chromatography with a carefully selected and optimized solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[1]
Product is an oil and difficult to handle If the product is an oil, consider converting it into a salt (e.g., a hydrochloride salt for amines), which is often a crystalline solid and can be purified by recrystallization.[1]
Emulsion formation during aqueous work-up To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.[3]
Product decomposition on silica (B1680970) gel The slightly acidic nature of silica gel can sometimes cause degradation. Consider using neutral or deactivated silica gel, or an alternative purification method like distillation if the product is volatile and thermally stable.[3][9]

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation Yield

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF801275
2AnilineNaHTHF25685
3PyrrolidineK₂CO₃Acetonitrile60892
4PyrrolidineTriethylamineDichloromethane251288

Note: The data in this table is illustrative and compiled from typical outcomes of similar alkylation reactions.

Table 2: Influence of Phase-Transfer Catalyst on Reaction Rate

EntryReactantsConditionsCatalyst (mol%)Time (h)Conversion (%)
1Phenol + this compoundK₂CO₃, Toluene/H₂ONone24<10
2Phenol + this compoundK₂CO₃, Toluene/H₂OTBAB (5)4>95

Note: This table illustrates the typical acceleration observed when using a phase-transfer catalyst in a biphasic system.[5]

Experimental Protocols

General Protocol for N-Alkylation of an Amine with this compound

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).[1]

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the mixture.[1]

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up: Cool the reaction mixture to room temperature and filter off any inorganic salts. Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[1]

Visualizations

G General Experimental Workflow for Alkylation A 1. Reaction Setup (Nucleophile, Solvent, Base) B 2. Add this compound (Dropwise, Room Temp) A->B C 3. Heat and Monitor (TLC / LC-MS) B->C D 4. Reaction Work-up (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F

Caption: General experimental workflow for alkylation.

G Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature too low? Check_Base->Check_Temp Yes Stronger_Base Use stronger base (e.g., NaH) Check_Base->Stronger_Base No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent No Increase_Temp Increase temperature gradually Check_Temp->Increase_Temp Yes Change_Solvent Switch to polar aprotic solvent (e.g., DMF) Check_Solvent->Change_Solvent No Success Yield Improved Check_Solvent->Success Yes Stronger_Base->Success Increase_Temp->Success Change_Solvent->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Reactions with 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving 2-Chloroethyl acetate?

A1: Reactions with this compound can lead to several common byproducts, primarily due to competing reaction pathways. The major byproducts include:

  • Vinyl acetate: Formed via an E2 elimination reaction, which is competitive with the desired SN2 substitution. This is particularly prevalent when using strong or sterically hindered bases.

  • 2-Hydroxyethyl acetate: This results from the hydrolysis of the chloro group. The presence of water in the reaction mixture can lead to its formation.

  • Acetic acid and 2-Chloroethanol (B45725): These are products of the hydrolysis of the ester functionality of this compound. This can occur under either acidic or basic conditions.

  • Di-alkylation or Over-alkylation Products: In reactions with nucleophiles such as amines, the initial product may react further with another molecule of this compound, leading to undesired over-alkylation.[1]

Q2: How can I minimize the formation of the elimination byproduct, vinyl acetate?

A2: Minimizing the E2 elimination byproduct is crucial for maximizing the yield of the desired substitution product. Here are several strategies:

  • Choice of Base/Nucleophile: Use a nucleophile that is a weak base. Strong, bulky bases favor elimination. For instance, in Williamson ether synthesis, using a less sterically hindered alkoxide can reduce elimination.[2]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over the E2 elimination pathway.

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents can enhance the nucleophilicity of the reacting anion, potentially favoring substitution.

Q3: What are the signs of this compound degradation, and how can it be prevented?

A3: Degradation of this compound is primarily due to hydrolysis. Signs of degradation include a decrease in pH of the reaction mixture (due to the formation of acetic acid and HCl from hydrolysis) and the appearance of unexpected peaks corresponding to 2-hydroxyethyl acetate, acetic acid, or 2-chloroethanol in analytical chromatograms (e.g., GC-MS).

To prevent degradation:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from entering the reaction.

  • Control Temperature: Avoid unnecessarily high temperatures, which can accelerate both hydrolysis and thermal decomposition.

  • Proper Storage: Store this compound in a cool, dry place, away from moisture and incompatible materials.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step Expected Outcome
Competing E2 Elimination Analyze the reaction mixture by GC-MS or NMR to identify and quantify the vinyl acetate byproduct. If present, consider the following: - Use a less sterically hindered and weaker base. - Lower the reaction temperature.Reduction in the vinyl acetate byproduct and an increase in the desired substitution product yield.[2]
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere.Minimized formation of 2-hydroxyethyl acetate and acetic acid, leading to a cleaner reaction profile and higher yield of the target product.
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider: - Increasing the reaction time. - Gradually increasing the reaction temperature while monitoring for byproduct formation. - Using a more reactive nucleophile if possible.The reaction proceeds to completion, maximizing the conversion of the starting material to the desired product.
Problem 2: Formation of Multiple Unexpected Products
Possible Cause Troubleshooting Step Expected Outcome
Over-alkylation of Nucleophile This is common in reactions with primary or secondary amines. To minimize this: - Use a molar excess of the amine relative to this compound. - Add the this compound slowly to the reaction mixture containing the amine. - Keep the reaction temperature as low as possible to control the reaction rate.Favors the formation of the mono-alkylated product over the di-alkylated byproduct.
C-Alkylation vs. O-Alkylation (with Phenoxides) The choice of solvent is critical. To favor O-alkylation: - Use polar aprotic solvents like DMF or acetonitrile. Protic solvents can promote C-alkylation.Increased selectivity for the desired O-alkylated ether product over the C-alkylated byproduct.
Thermal Decomposition If the reaction is run at a high temperature, decomposition may occur. - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Analyze the headspace of the reaction for volatile decomposition products by GC-MS if possible.A cleaner reaction profile with fewer unidentifiable impurity peaks.

Data Presentation: Byproduct Formation Trends

While specific quantitative data for byproduct distribution in reactions of this compound is not extensively published in a comparative format, the following table summarizes the expected qualitative trends based on established principles of organic reaction mechanisms.

Table 1: Factors Influencing Byproduct Formation in Reactions of this compound

FactorCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2)Condition Favoring Hydrolysis
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, CN⁻)[3][4]Strong, sterically hindered base (e.g., t-BuOK)[3][4]Presence of water, strong acid, or strong base[1]
Temperature Lower temperatureHigher temperature[5]Higher temperature can accelerate hydrolysis
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less polar or protic solvents can sometimes favor eliminationProtic solvents that can act as a source of protons or hydroxide (B78521) ions
Leaving Group Good leaving group (Cl is moderate)Good leaving groupNot directly applicable

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol (B47542)

This protocol is adapted from the synthesis of phenoxyacetic acid and provides a general method for the reaction of a phenol with a chloroacetate.

Materials:

  • Phenol (1 equivalent)

  • Sodium hydroxide (2 equivalents)

  • This compound (1.1 equivalents)

  • Ethanol

  • Water

  • Hydrochloric acid (2 M)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1 equivalent) in a mixture of deionized water and ethanol.

  • To this solution, slowly add the phenol with constant stirring at room temperature.

  • Stir the mixture for an additional 20 minutes to ensure the complete formation of the sodium phenoxide.

  • In a separate beaker, prepare a solution of sodium 2-chloroacetate by dissolving this compound in water and neutralizing it with a sodium hydroxide solution (1 equivalent) under an ice bath to control the temperature.

  • Add the sodium 2-chloroacetate solution to the sodium phenoxide solution.

  • Heat the reaction mixture to reflux (approximately 102°C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of 1-2 with 2 M HCl to precipitate the crude product.

  • Filter the precipitate, wash with dilute hydrochloric acid, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Alkylation of an Imidazole (B134444)

This protocol is a general guideline for the N-alkylation of imidazole, which is prone to over-alkylation.

Materials:

  • Imidazole (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 1.1 equivalents)

  • This compound (1 equivalent)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of the imidazole in anhydrous acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction can be gently heated if it is sluggish at room temperature, but this may increase the risk of dialkylation.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Mandatory Visualization

Substitution_vs_Elimination cluster_paths Reaction Pathways This compound This compound SN2_Transition_State [Nu---C---Cl]‡ This compound->SN2_Transition_State SN2 Attack E2_Transition_State [B---H---C---C---Cl]‡ This compound->E2_Transition_State E2 Elimination Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN2_Transition_State Base (B-) Base (B-) Base (B-)->E2_Transition_State Substitution Product Substitution Product SN2_Transition_State->Substitution Product Good Nucleophile, Weak Base Elimination Product (Vinyl Acetate) Elimination Product (Vinyl Acetate) E2_Transition_State->Elimination Product (Vinyl Acetate) Strong, Hindered Base

Caption: Competing SN2 and E2 pathways in reactions of this compound.

N_Alkylation_Byproducts Imidazole Imidazole Mono_Alkylated_Product N-Alkylated Imidazole (Desired Product) Imidazole->Mono_Alkylated_Product + 2-Chloroethyl Acetate_1 This compound 2-Chloroethyl Acetate_1->Mono_Alkylated_Product 1st Alkylation Di_Alkylated_Product Di-alkylated Imidazolium Salt (Byproduct) Mono_Alkylated_Product->Di_Alkylated_Product + 2-Chloroethyl Acetate_2 This compound 2-Chloroethyl Acetate_2->Di_Alkylated_Product 2nd Alkylation (Over-alkylation)

Caption: Formation of over-alkylation byproduct in the N-alkylation of imidazole.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts elimination_present Elimination Byproduct? check_byproducts->elimination_present hydrolysis_present Hydrolysis Byproduct? elimination_present->hydrolysis_present No optimize_base Use Weaker/ Less Hindered Base Lower Temperature elimination_present->optimize_base Yes overalkylation_present Over-alkylation Byproduct? hydrolysis_present->overalkylation_present No anhydrous_conditions Use Anhydrous Solvents/Reagents hydrolysis_present->anhydrous_conditions Yes control_stoichiometry Adjust Reactant Ratio Slow Addition overalkylation_present->control_stoichiometry Yes end Improved Yield/ Purity overalkylation_present->end No optimize_base->end anhydrous_conditions->end control_stoichiometry->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

How to prevent hydrolysis of 2-Chloroethyl acetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 2-Chloroethyl acetate (B1210297) hydrolysis during experimental workups. Due to its susceptibility to hydrolysis under both acidic and basic conditions, careful handling is crucial to ensure product purity and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-Chloroethyl acetate after workup Hydrolysis of the ester group - Maintain a neutral to slightly acidic pH (4-6) during aqueous washes.[1] - Use chilled (0-5 °C) aqueous solutions for all extractions and washes.[2] - Minimize the contact time between the organic layer containing the product and the aqueous phase.
Presence of 2-hydroxyethyl acetate or acetic acid impurity in the final product Incomplete removal of acidic or basic catalysts/reagents - Neutralize the reaction mixture to a pH of ~7 before extraction. For acidic solutions, use a saturated sodium bicarbonate solution. For basic solutions, use a dilute acid like 1M HCl or saturated ammonium (B1175870) chloride.[3][4] - Perform multiple washes with purified water or brine to remove residual salts and water-soluble impurities.
Formation of an emulsion during extraction Presence of polar solvents (e.g., DMF, DMSO) or high salt concentration - If possible, remove high-boiling polar solvents under reduced pressure before the aqueous workup. - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[3]
Product loss into the aqueous layer Some water solubility of this compound - Use brine washes to decrease the solubility of the organic product in the aqueous layer ("salting out" effect).[3]

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most susceptible to hydrolysis?

A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is significantly accelerated by increased temperatures. To minimize degradation, it is crucial to maintain a near-neutral pH and low temperatures during the workup process.[1]

Q2: What is the recommended pH range to maintain during the aqueous workup?

A2: To minimize hydrolysis, it is recommended to maintain a slightly acidic to neutral pH range of approximately 4 to 6.[1]

Q3: How can I effectively neutralize my reaction mixture before extraction without causing significant hydrolysis?

A3: For acidic reaction mixtures, a cold, saturated solution of sodium bicarbonate can be carefully added until the effervescence ceases and the pH is neutral. For basic reaction mixtures, a cold, dilute solution of a non-nucleophilic acid, such as 1M HCl or saturated ammonium chloride, should be used. Always perform the neutralization at a low temperature (0-5 °C).[2][3][4]

Q4: What is the best way to dry the organic layer containing this compound?

A4: After the final wash, the organic layer should be dried over an anhydrous inorganic salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, the drying agent should be removed by filtration.

Q5: How can I monitor the purity of my this compound and detect any hydrolysis byproducts?

A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable technique for analyzing the purity of this compound and detecting hydrolysis byproducts like 2-hydroxyethyl acetate and acetic acid.[5][6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the product and any impurities.[10]

Data Presentation

Table 1: Influence of pH on the Rate of Hydrolysis of Chloro-substituted Alkyl Acetates

The following data is based on the study of neutral and acid-catalyzed hydrolysis of various chloro-substituted alkyl acetates by Euranto et al.[1][11] While specific data for this compound is not singled out, the data for monochloroesters provides a strong indication of its stability profile.

Ester Type Condition Relative Rate of Hydrolysis
MonochloroesterNeutral (Water)Base Rate
MonochloroesterAcid-CatalyzedIncreased Rate
DichloroesterAcid-CatalyzedSignificantly Increased Rate
TrichloroesterAcid-CatalyzedVery Rapid Hydrolysis

This table illustrates the general trend that the rate of hydrolysis increases with the degree of chlorine substitution and is catalyzed by acidic conditions.

Experimental Protocols

Protocol 1: General Workup Procedure for a Reaction Yielding this compound

This protocol provides a general guideline for the aqueous workup of a reaction mixture containing this compound, designed to minimize hydrolysis.

1. Cooling and Quenching:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • If the reaction was conducted under acidic conditions, slowly add a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is approximately 7.

  • If the reaction was conducted under basic conditions, slowly add a cold, 1M aqueous solution of HCl or a saturated aqueous solution of ammonium chloride with vigorous stirring until the pH is approximately 7.

2. Extraction:

  • Transfer the neutralized mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane) and enough cold, deionized water to ensure clear phase separation.

  • Gently shake the separatory funnel, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

3. Washing:

  • Wash the organic layer sequentially with:

    • One portion of cold, deionized water.

    • One portion of cold, saturated aqueous sodium bicarbonate solution (if the reaction was acidic).

    • One portion of cold, saturated aqueous sodium chloride (brine).[3]

  • During each wash, shake gently and allow the layers to fully separate before draining the aqueous layer. Minimize the contact time for each wash.

4. Drying:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate, and swirl the flask until the drying agent no longer clumps together.

5. Filtration and Solvent Removal:

  • Filter the organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low to prevent product degradation.

6. Purification (Optional):

  • If further purification is required, this compound can be distilled under reduced pressure.[12]

Protocol 2: Monitoring Hydrolysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for the analysis of this compound and its potential hydrolysis product, 2-hydroxyethyl acetate.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.32 mm I.D., 1.0 µm film thickness).[7]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Sample Preparation: Dilute a small aliquot of the organic layer from the workup in a suitable solvent (e.g., n-hexane) before injection.

Visualizations

Hydrolysis_Prevention_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup (0-5 °C) cluster_isolation Product Isolation Reaction Reaction Mixture (Containing this compound) Cooling Cool to 0-5 °C Reaction->Cooling Neutralization Neutralize to pH ~7 (Cold NaHCO₃ or dil. HCl) Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Hydrolysis Hydrolysis Neutralization->Hydrolysis Incorrect pH or High Temperature Wash_Water Wash with Cold Water Extraction->Wash_Water Extraction->Hydrolysis Prolonged Contact with Aqueous Phase Wash_Brine Wash with Cold Brine Wash_Water->Wash_Brine Wash_Water->Hydrolysis Drying Dry Organic Layer (Anhydrous MgSO₄/Na₂SO₄) Wash_Brine->Drying Filtration Filter Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purified_Product Purified this compound Solvent_Removal->Purified_Product Troubleshooting_Logic Start Low Product Yield or Impurity Detected Check_pH Was Workup pH Neutral (4-6)? Start->Check_pH Check_Temp Was Workup Temperature Low (0-5 °C)? Check_pH->Check_Temp Yes Solution Optimize Workup Protocol: - Control pH - Lower Temperature - Reduce Contact Time - Ensure Proper Drying Check_pH->Solution No Check_Time Was Aqueous Contact Time Minimized? Check_Temp->Check_Time Yes Check_Temp->Solution No Check_Drying Was Organic Layer Thoroughly Dried? Check_Time->Check_Drying Yes Check_Time->Solution No Check_Drying->Solution No Check_Drying->Solution Yes (Re-evaluate other factors)

References

Technical Support Center: Purification of Products from 2-Chloroethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from reactions involving 2-chloroethyl acetate (B1210297).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your target compounds.

Problem 1: Low Purity of the Final Product

Q: After purification by distillation/chromatography, my product still shows significant impurities in the GC-MS/NMR analysis. What are the common impurities and how can I remove them?

A: Common impurities in reactions involving 2-chloroethyl acetate depend on the specific reaction but often include unreacted starting materials, byproducts from side reactions, and residual solvents.

Common Impurities and Removal Strategies:

ImpurityCommon SourceRecommended Purification/Removal Strategy
Unreacted this compound Incomplete reaction.- Fractional Distillation: If the boiling point of your product is sufficiently different from this compound (b.p. 145 °C), fractional distillation under atmospheric or reduced pressure can be effective. - Aqueous Wash: Washing the organic phase with water can help remove some of the more water-soluble this compound.
Unreacted Nucleophile (e.g., alcohol, amine, thiol) Incomplete reaction or use of excess nucleophile.- Aqueous Wash (Acidic/Basic): If the nucleophile is basic (e.g., an amine), wash the organic layer with a dilute acidic solution (e.g., 1M HCl). If the nucleophile is acidic (e.g., a phenol (B47542) or thiol), wash with a dilute basic solution (e.g., 5% NaOH or NaHCO₃). - Column Chromatography: Effective for separating polar nucleophiles from less polar products.
Side-Reaction Byproducts (e.g., elimination products, over-alkylation) Reaction conditions favoring side reactions (e.g., high temperature, strong base).- Column Chromatography: Often the most effective method for separating isomers and other closely related byproducts. Careful selection of the mobile phase is crucial. - Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be highly effective in removing impurities.
Residual Solvents (e.g., DMF, DMSO) High-boiling point solvents used in the reaction.- Aqueous Washes: Multiple washes with water or brine can remove water-miscible solvents like DMF and DMSO. - High-Vacuum Evaporation: Use a rotary evaporator followed by a high-vacuum pump to remove residual high-boiling solvents. Azeotropic removal with a lower-boiling solvent like toluene (B28343) can also be effective.

A logical workflow for troubleshooting purity issues is presented below.

G start Low Purity Detected (GC-MS, NMR) identify_impurity Identify Impurity Type (e.g., Starting Material, Byproduct) start->identify_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm byproduct Side-Reaction Byproduct? identify_impurity->byproduct solvent Residual Solvent? identify_impurity->solvent distillation Fractional Distillation unreacted_sm->distillation extraction Acid/Base Extraction unreacted_sm->extraction chromatography Column Chromatography byproduct->chromatography recrystallization Recrystallization (if solid) byproduct->recrystallization high_vac High-Vacuum Evaporation or Aqueous Washes solvent->high_vac end High Purity Product distillation->end extraction->end chromatography->end recrystallization->end high_vac->end

Caption: Troubleshooting workflow for low product purity.

Problem 2: Low Yield After Purification

Q: My reaction seems to have gone to completion, but I'm getting a very low yield after the workup and purification. What are the common causes for product loss?

A: Low yields after purification can result from several factors, from an incomplete reaction to losses during the workup and purification steps.[1]

Potential Causes of Low Yield and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the workup. - Optimize reaction conditions (temperature, reaction time, catalyst) if the reaction is stalling.[2]
Product Loss During Aqueous Workup - Emulsion Formation: Emulsions can trap the product. To break emulsions, add brine, gently swirl instead of shaking, or filter through a pad of Celite®.[2] - Product Solubility in Aqueous Layer: If your product has some water solubility, back-extract the aqueous layers with the organic solvent to recover the dissolved product.
Product Degradation During Purification - Thermal Decomposition: Some products may be sensitive to high temperatures during distillation. Use vacuum distillation to lower the boiling point.[1] - Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can degrade sensitive compounds. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.
Inefficient Purification Technique - Poor Separation in Chromatography: If the product co-elutes with impurities, optimize the solvent system or consider a different chromatographic technique (e.g., preparative HPLC). - Co-distillation: In fractional distillation, if the boiling points of the product and impurities are too close, co-distillation can occur. Use a more efficient distillation column (e.g., Vigreux or packed column) and a slower distillation rate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound, and what purification challenges are associated with them?

A1: this compound is a versatile reagent commonly used in nucleophilic substitution reactions. The two primary reaction sites are the carbon bearing the chlorine atom and the ester carbonyl group.

Reaction TypeDescriptionCommon ProductsKey Purification Challenges
Nucleophilic Substitution at the C-Cl bond The chlorine atom is displaced by a nucleophile (e.g., alkoxides, phenoxides, amines, thiols).2-alkoxyethyl acetates, 2-aryloxyethyl acetates, 2-aminoethyl acetates, 2-thioethyl acetates.- Removal of excess nucleophile. - Separation from unreacted this compound. - Potential for elimination side products.
Transesterification The acetate group is exchanged by reaction with another alcohol, typically catalyzed by an acid or base.Different acetate esters.- Driving the equilibrium towards the product. - Removal of the alcohol byproduct. - Separation of the product ester from the starting ester.
Hydrolysis Reaction with water or hydroxide (B78521) to cleave the ester bond.2-Chloroethanol and acetic acid/acetate.- Separation of the alcohol product from the carboxylic acid/salt.

Q2: I'm performing a Williamson ether synthesis with this compound and a phenoxide. What is the best way to purify the resulting 2-phenoxyethyl acetate?

A2: A typical purification workflow for this type of reaction involves an extractive workup followed by distillation or column chromatography.

  • Extractive Workup:

    • After the reaction is complete, quench the reaction mixture with water.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • Fractional Vacuum Distillation: If the product is a liquid and thermally stable, this is often the most efficient method for large-scale purification.

    • Column Chromatography: For smaller scales or if distillation is not feasible, column chromatography on silica gel using a hexane/ethyl acetate gradient is a good option.

Q3: How do I choose between distillation, column chromatography, and recrystallization for purifying my product?

A3: The choice of purification method depends on the physical state of your product, its thermal stability, and the nature of the impurities.

Purification MethodBest Suited ForAdvantagesDisadvantages
Distillation Thermally stable liquids with boiling points significantly different from impurities.- Scalable to large quantities. - Can be very efficient for separating liquids with different boiling points.- Not suitable for thermally sensitive compounds. - Less effective for separating compounds with close boiling points.
Column Chromatography A wide range of compounds, especially for separating mixtures with similar polarities.- Highly versatile. - Can provide very high purity.- Can be time-consuming and solvent-intensive. - Not ideal for very large scales.
Recrystallization Solid products.- Can yield very pure crystalline material. - Relatively simple and inexpensive.- Requires the product to be a solid. - Some product is always lost in the mother liquor.

The following diagram illustrates a general decision-making process for choosing a purification method.

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the product a liquid? is_solid->is_liquid No end Purified Product recrystallize->end is_volatile Is it volatile and thermally stable? is_liquid->is_volatile Yes chromatography Column Chromatography is_liquid->chromatography No distillation Distillation is_volatile->distillation Yes is_volatile->chromatography No distillation->end chromatography->end

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: General Procedure for Extractive Workup of a Nucleophilic Substitution Reaction

This protocol describes a general method for the initial purification of a product from a nucleophilic substitution reaction of this compound.

  • Quenching: Once the reaction is complete (as determined by TLC or GC analysis), cool the reaction mixture to room temperature.

  • Dilution and Phase Separation: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and an equal volume of water.

  • Aqueous Washes:

    • Neutral Wash: Wash the organic layer with water (2 x 50 mL for a ~100 mL organic layer).

    • Acid/Base Wash (if necessary):

      • To remove basic impurities (e.g., excess amine), wash with 1M HCl (2 x 30 mL).

      • To remove acidic impurities (e.g., excess phenol or thiol), wash with 1M NaOH or saturated NaHCO₃ (2 x 30 mL).

    • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying a product using flash column chromatography.

  • TLC Analysis: Determine a suitable solvent system for your product using thin-layer chromatography (TLC). The ideal Rf value for the product is typically between 0.2 and 0.4. A common solvent system is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent you will use.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol provides a general method for purifying a solid product by recrystallization.[3]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

References

Troubleshooting low yield in 2-Chloroethyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Chloroethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Chloroethyl acetate?

A1: The two primary laboratory and industrial methods for synthesizing this compound are:

  • Esterification of 2-Chloroethanol (B45725): This involves the reaction of 2-Chloroethanol with an acetylating agent such as acetic acid, acetic anhydride, or acetyl chloride. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed, particularly when using acetic acid.

  • Reaction of Ethylene (B1197577) Oxide with Acetyl Chloride: This method involves the ring-opening of ethylene oxide with acetyl chloride, typically in the presence of a catalyst.

Q2: I am getting a low yield in my Fischer esterification of 2-Chloroethanol and acetic acid. What are the likely causes?

A2: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. The primary culprits are:

  • Equilibrium Limitations: The reaction between an alcohol and a carboxylic acid is an equilibrium process. Without removing one of the products (water or the ester), the reaction will reach equilibrium, limiting the final yield.

  • Presence of Water: Water is a product of the reaction. Any water present in the starting materials or formed during the reaction can shift the equilibrium back towards the reactants, reducing the yield of this compound.

  • Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to an incomplete conversion of reactants.

  • Side Reactions: At higher temperatures, side reactions such as the dehydration of 2-chloroethanol to form chloroethene or the formation of ethers can occur.

Q3: My reaction mixture is turning dark, and I am observing the formation of byproducts. What could be happening?

A3: A dark reaction mixture often indicates decomposition or side reactions. Potential causes include:

  • High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and products, often characterized by charring or polymerization.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of 2-chloroethanol can occur.

  • Catalyst Issues: Using too much or a highly corrosive catalyst can promote side reactions and decomposition.

Q4: How can I effectively purify my crude this compound?

A4: Purification is crucial for obtaining a high-purity product. A typical workup and purification procedure involves:

  • Neutralization: After the reaction, the mixture is cooled and neutralized with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted acid catalyst and acidic byproducts.

  • Extraction: The ester is then extracted from the aqueous layer using an organic solvent like ethyl acetate or diethyl ether.

  • Washing: The organic layer is washed with water and then with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The final purification is typically achieved by fractional distillation under reduced pressure to isolate the pure this compound.

Troubleshooting Guides

Issue 1: Low Yield in Esterification of 2-Chloroethanol and Acetic Acid
Potential Cause Recommended Solution
Equilibrium Limitation Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed, driving the equilibrium towards the product. Alternatively, use a large excess of one reactant (typically the less expensive one).
Presence of Water Ensure all glassware is thoroughly dried before use. Use anhydrous reactants and solvents.
Incomplete Reaction Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion. Optimize the reaction temperature; for Fischer esterification, reflux temperature is common.
Catalyst Inactivity Use a fresh, active acid catalyst. Ensure the correct catalytic amount is used (typically 1-5 mol%).
Side Reactions Maintain a controlled reaction temperature. Avoid excessively high temperatures that can lead to dehydration or ether formation.
Issue 2: Formation of Dichloro Byproducts

In syntheses involving chlorinating agents, such as the reaction of ethylene oxide with acetyl chloride, the formation of dichlorinated byproducts is a possibility.

Potential Cause Recommended Solution
Over-chlorination Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent dropwise and maintain a low reaction temperature to improve selectivity.
High Reaction Temperature Elevated temperatures can favor multiple chlorinations. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of di- and poly-chlorinated species.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 2-chloroethanol and acetic acid using a Dean-Stark apparatus to improve yield.

Materials:

  • 2-Chloroethanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (for extraction)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-chloroethanol, a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of 2-chloroethanol).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and any unreacted starting materials by distillation.

  • Purify the resulting crude this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ester Synthesis
Method Reactants Catalyst Temperature (°C) Typical Yield (%) Key Considerations
Fischer Esterification2-Chloroethanol, Acetic AcidH₂SO₄ or p-TsOHReflux60-80 (with water removal)Equilibrium driven; requires removal of water for high yield.
Acylation with Acetic Anhydride2-Chloroethanol, Acetic AnhydrideNone or Acid/BaseRoom Temp to Reflux85-95Generally higher yielding and faster than Fischer esterification. The byproduct is acetic acid.
Acylation with Acetyl Chloride2-Chloroethanol, Acetyl ChloridePyridine or other base0 to Room Temp>95Highly exothermic and generates HCl gas. Requires careful temperature control and a base to neutralize HCl.
Ethylene Oxide Ring OpeningEthylene Oxide, Acetyl ChlorideLewis Acid (e.g., FeCl₃)Low TemperatureVariableCan be high yielding but requires careful handling of highly reactive and toxic ethylene oxide.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2-Chloroethanol 2-Chloroethanol 2-Chloroethyl_Acetate 2-Chloroethyl_Acetate 2-Chloroethanol->2-Chloroethyl_Acetate Acetic_Acid Acetic Acid / Acetic Anhydride / Acetyl Chloride Acetic_Acid->2-Chloroethyl_Acetate Acid_Catalyst H+ (e.g., H2SO4) Acid_Catalyst->2-Chloroethyl_Acetate Water Water / Acetic Acid / HCl

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water present? check_equilibrium->check_water No solution_equilibrium Remove water (Dean-Stark) or use excess reactant check_equilibrium->solution_equilibrium Yes check_temp Is the temperature optimal? check_water->check_temp No solution_water Use anhydrous reagents and dry glassware check_water->solution_water Yes check_purity Are starting materials pure? check_temp->check_purity Yes solution_temp Adjust temperature and monitor with TLC/GC check_temp->solution_temp No solution_purity Purify starting materials check_purity->solution_purity No

Caption: Troubleshooting workflow for low yield in esterification.

logical_relationships cluster_conditions Reaction Conditions cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Side_Products Side_Products Temperature->Side_Products Reaction_Time Reaction_Time Reaction_Time->Yield Catalyst_Concentration Catalyst_Concentration Catalyst_Concentration->Yield Catalyst_Concentration->Side_Products Side_Products->Purity

Caption: Logical relationships between reaction parameters and outcomes.

Technical Support Center: Reactions of 2-Chloroethyl Acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions of 2-chloroethyl acetate (B1210297) with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways when 2-chloroethyl acetate reacts with a nucleophile?

When this compound is reacted with a nucleophile, several competing reaction pathways can occur. The primary desired reaction is typically a bimolecular nucleophilic substitution (SN2), where the nucleophile displaces the chloride ion.[1] However, other side reactions can significantly impact the product distribution and yield. These include elimination (E2), hydrolysis of the ester, and in certain cases, intramolecular cyclization. The predominant pathway is influenced by the nature of the nucleophile, the reaction conditions, and the solvent used.[2][3]

Q2: What factors favor the desired SN2 reaction over elimination (E2)?

To favor the SN2 pathway and minimize the formation of the vinyl acetate byproduct from E2 elimination, consider the following:

  • Nucleophile/Base Strength: Use a nucleophile that is a weak base. Strong, sterically hindered bases, such as potassium tert-butoxide, strongly favor elimination.[4] For nucleophiles that are also strong bases (e.g., alkoxides, primary amines), careful control of reaction conditions is crucial.

  • Temperature: Lower reaction temperatures generally favor the SN2 reaction. Elimination reactions often have a higher activation energy and are favored at elevated temperatures.[3]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.

Q3: How can I prevent hydrolysis of the ester group in this compound during the reaction?

Hydrolysis of the ester to form 2-chloroethanol (B45725) and the acetate of the cation is a common side reaction, especially in the presence of water.[5] To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Control pH: In aqueous media, the rate of hydrolysis is significant under both acidic and basic conditions.[6] If the reaction must be run in the presence of water, buffering the solution to a neutral pH can help to minimize the rate of hydrolysis.

Q4: With amine nucleophiles, I am observing the formation of multiple products. What is happening and how can I control it?

When reacting this compound with primary or secondary amines, over-alkylation is a common side reaction. The initially formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to a second substitution reaction to form a di-alkylated or even a quaternary ammonium (B1175870) salt.[7] To favor mono-alkylation:

  • Use a Large Excess of the Amine: Using a significant excess of the starting amine will increase the probability of this compound reacting with the desired amine rather than the more substituted product.

  • Control Stoichiometry: In some cases, using a slight excess of the limiting reagent (this compound) can be beneficial if the di-alkylation product is easily separable.

  • In-situ Salt Formation: For diamines like piperazine, in-situ formation of the monohydrochloride salt can be used to protect one of the amine groups and promote mono-alkylation.[8]

Q5: Is intramolecular cyclization a concern with this compound?

Intramolecular cyclization can occur if the nucleophile has a second reactive site that can attack another part of the this compound molecule or the intermediate product. For example, reaction with a nucleophile that results in a species with a terminal hydroxyl or amino group, such as N-(2-hydroxyethyl)acetamide, could potentially lead to cyclization under certain conditions.[9][10][11] The propensity for intramolecular reactions is highly dependent on the structure of the nucleophile and the reaction conditions that may promote such cyclizations.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step
Competing Elimination Reaction Lower the reaction temperature. Use a less sterically hindered and/or less basic nucleophile if possible.[3]
Hydrolysis of Starting Material Ensure anhydrous conditions by drying glassware and using anhydrous solvents. Run the reaction under an inert atmosphere.
Low Reactivity of Nucleophile Increase the reaction temperature cautiously, monitoring for an increase in side products. Consider using a catalyst, such as a catalytic amount of iodide salt (e.g., NaI or KI), to perform an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
Incomplete Reaction Monitor the reaction progress using TLC, GC, or NMR. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
Problem 2: Formation of an Unexpected Byproduct
Possible Cause Troubleshooting Step
Elimination Product (Vinyl Acetate) Confirm the presence of vinyl acetate using GC-MS or NMR. Follow the troubleshooting steps for competing elimination reactions.
Hydrolysis Product (2-Chloroethanol or 2-Hydroxyethyl acetate) Verify the identity of the byproduct by comparing with an authentic sample or by spectroscopic analysis. Implement stringent anhydrous conditions.
Di-alkylation Product (with amine nucleophiles) Use a large excess of the amine nucleophile. Alternatively, carefully control the stoichiometry of the reactants.[7]
Intramolecular Cyclization Product Characterize the byproduct thoroughly using spectroscopic methods (NMR, MS, IR). Consider modifying the nucleophile or the reaction conditions to disfavor the cyclization pathway.
Transesterification Product (with alcohol nucleophiles) If using an alcohol as a nucleophile or solvent, transesterification can occur.[12] Use the corresponding alkoxide as the nucleophile in a non-alcoholic solvent if possible. If the alcohol must be used as the solvent, be prepared to separate the transesterification product.

Quantitative Data on Side Reactions

The following tables summarize representative quantitative data for the side reactions of this compound and related compounds. Note that product ratios are highly dependent on the specific reaction conditions.

Table 1: Hydrolysis Rate Constants for Chloro-Substituted Acetates

EsterTemperature (°C)kH+ (10-5 M-1s-1)kneutral (10-10 s-1)
Ethyl acetate2510.811.1
This compound254.4355.4
2,2-Dichloroethyl acetate250.93640
2,2,2-Trichloroethyl acetate250.205000
Data adapted from kinetic studies on the hydrolysis of chloro-substituted alkyl acetates.[6]

Table 2: Product Ratios in Reactions of Alkyl Halides with Nucleophiles/Bases

Alkyl HalideNucleophile/BaseSolventTemperature (°C)SN2 Product (%)E2 Product (%)
2-BromopropaneCH3CO2-Acetic Acid25~100~0
2-BromopropaneCH3CH2O-Ethanol552179
1-BromopropaneCH3CH2O-Ethanol55919
This table illustrates the general trends in the competition between SN2 and E2 reactions for secondary and primary alkyl halides. This compound, being a primary alkyl halide, is expected to favor substitution, but elimination can become significant with strong, bulky bases and at higher temperatures.[3]

Experimental Protocols

Protocol 1: General Procedure for Reaction of this compound with a Nucleophile
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, acetone, or acetonitrile).

  • Addition of Base (if required): If the nucleophile is an alcohol or thiol, add a suitable base (e.g., potassium carbonate, 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of this compound: Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid is present, filter it off. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.

Protocol 2: Monitoring Side Reactions by GC-MS
  • Sampling: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a cold, suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a dilute acid to neutralize a basic reaction mixture).

  • Sample Preparation: If the reaction solvent is not volatile (e.g., DMF or DMSO), perform a liquid-liquid extraction. Add water and ethyl acetate to the quenched sample, vortex, and allow the layers to separate. Collect the organic layer.

  • Analysis: Analyze the organic layer by GC-MS. The gas chromatogram will show the separation of the different components (starting material, product, and side products). The mass spectrometer will help in identifying each component based on its mass spectrum.

  • Quantification: To quantify the relative amounts of product and side products, integrate the peak areas in the chromatogram. For more accurate quantification, a calibration curve can be created using authentic standards of the expected products.[13]

Visualizations

reaction_pathways This compound + Nucleophile This compound + Nucleophile SN2 Product SN2 Product This compound + Nucleophile->SN2 Product SN2 E2 Product (Vinyl Acetate) E2 Product (Vinyl Acetate) This compound + Nucleophile->E2 Product (Vinyl Acetate) E2 Hydrolysis Product (2-Hydroxyethyl acetate) Hydrolysis Product (2-Hydroxyethyl acetate) This compound + Nucleophile->Hydrolysis Product (2-Hydroxyethyl acetate) Hydrolysis (H2O) Intramolecular Cyclization Product Intramolecular Cyclization Product SN2 Product->Intramolecular Cyclization Product Intramolecular Reaction

Caption: Competing reaction pathways for this compound with nucleophiles.

troubleshooting_workflow start Low Yield or Unexpected Product identify Identify Products by GC-MS/NMR start->identify is_elimination Elimination Product? identify->is_elimination is_hydrolysis Hydrolysis Product? is_elimination->is_hydrolysis No lower_temp Lower Temperature Use Weaker Base is_elimination->lower_temp Yes is_overalkylation Over-alkylation? is_hydrolysis->is_overalkylation No anhydrous Use Anhydrous Conditions is_hydrolysis->anhydrous Yes excess_amine Use Excess Amine is_overalkylation->excess_amine Yes optimize Optimize Other Conditions (Solvent, Time) is_overalkylation->optimize No lower_temp->optimize anhydrous->optimize excess_amine->optimize

Caption: Troubleshooting workflow for reactions of this compound.

References

Technical Support Center: Controlling Mono- versus Di-alkylation with 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for controlling the selective N-alkylation of primary amines with 2-chloroethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether mono- or di-alkylation occurs?

A1: The selectivity between mono- and di-alkylation is primarily controlled by the reaction stoichiometry, the choice and amount of base, reaction temperature, and the order of reagent addition. The mono-alkylated amine is often more nucleophilic than the starting primary amine, which can lead to a second alkylation event if reaction conditions are not carefully controlled.

Q2: How does stoichiometry influence the reaction outcome?

A2: Stoichiometry is a critical factor. To favor mono-alkylation, a molar excess of the primary amine relative to 2-chloroethyl acetate should be used. This ensures that the alkylating agent is more likely to react with the more abundant starting amine rather than the newly formed secondary amine. Conversely, to favor di-alkylation, an excess of this compound (2 equivalents or more) relative to the primary amine is required.[1]

Q3: What is the role of the base in this reaction, and how does it affect selectivity?

A3: A base is necessary to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction. The choice of base can significantly impact selectivity. Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are commonly used. Stronger bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), have been shown to dramatically favor mono-alkylation, potentially by modulating the relative reactivity of the primary and secondary amines.[1][2]

Q4: I am observing significant amounts of the di-alkylated product when I am targeting the mono-alkylated product. How can I minimize this?

A4: To minimize di-alkylation, you can employ several strategies:

  • Increase the excess of the primary amine: Using a 3 to 5-fold excess of the amine can significantly favor mono-alkylation.

  • Slow addition of the alkylating agent: Adding the this compound dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the more reactive mono-alkylated product reacting further.

  • Lower the reaction temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.

Q5: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?

A5: Low reactivity can be due to several factors:

  • Steric hindrance: If your primary amine is sterically bulky, the reaction rate may be significantly reduced.

  • Insufficient temperature: While lower temperatures favor mono-alkylation, the reaction may require gentle heating to proceed at a reasonable rate. You can try gradually increasing the temperature while monitoring the product distribution by TLC or LC-MS.

  • Inappropriate solvent: The choice of solvent is important. Polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) are generally effective as they can dissolve the reactants and facilitate the nucleophilic substitution.

  • Reactivity of the leaving group: Chlorides are less reactive leaving groups than bromides or iodides. If the reaction is too slow, you might consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the chloroalkane to the more reactive iodoalkane.

Q6: Are there any common side reactions I should be aware of besides over-alkylation?

A6: Yes, a potential side reaction is the hydrolysis of the ester group in this compound, especially if water is present in the reaction mixture or during workup under basic or acidic conditions. This would result in the formation of N-(2-hydroxyethyl)amines. It is therefore recommended to use anhydrous solvents and reagents.

Data Presentation: Controlling Selectivity

The following table summarizes the key experimental parameters for controlling the selectivity of the N-alkylation of a primary amine (R-NH₂) with this compound.

ParameterCondition for Mono-alkylationCondition for Di-alkylationRationale
Stoichiometry (Amine : Alkylating Agent) 3:1 to 5:11:2.2 to 1:2.5An excess of amine favors reaction with the starting material. An excess of the alkylating agent ensures the mono-alkylated product reacts again.
Base 1.5 - 2.0 eq. K₂CO₃ or Cs₂CO₃2.5 - 3.0 eq. K₂CO₃A base is required to scavenge HCl. Stronger bases like Cs₂CO₃ can enhance mono-selectivity. More base is needed for the second alkylation step.
Solvent Anhydrous Acetonitrile or DMFAnhydrous Acetonitrile or DMFPolar aprotic solvents are suitable for Sₙ2 reactions. Anhydrous conditions prevent hydrolysis of the ester.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CLower temperatures reduce the rate of the second alkylation, favoring the mono- product. Higher temperatures are needed to drive the reaction to completion for the less reactive secondary amine.
Reaction Time 12 - 24 hours24 - 48 hoursReactions are monitored until consumption of the limiting reagent. Di-alkylation generally requires longer reaction times.
Expected Yield > 80% (mono-alkylated)> 75% (di-alkylated)Yields are indicative and can vary based on the substrate. With optimized conditions, high selectivity can be achieved.[1][2]

Experimental Protocols

Protocol 1: Selective Synthesis of Mono-N-(2-acetoxyethyl)amine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 mmol), anhydrous potassium carbonate (K₂CO₃, 4.5 mmol), and anhydrous acetonitrile (15 mL).

  • Addition of Alkylating Agent: Cool the stirred suspension to 0 °C using an ice bath. Add this compound (1.0 mmol) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of this compound.

  • Work-up: Once the reaction is complete, filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure mono-alkylated product.

Protocol 2: Selective Synthesis of Di-N,N-bis(2-acetoxyethyl)amine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol), anhydrous potassium carbonate (K₂CO₃, 3.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Addition of Alkylating Agent: Add this compound (2.2 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the mono-alkylated intermediate and the formation of the di-alkylated product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with DMF.

  • Isolation: Add water to the filtrate and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers and wash with water and brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure di-alkylated product.

Mandatory Visualizations

Reaction_Mechanism cluster_mono Mono-alkylation cluster_di Di-alkylation Amine Primary Amine (R-NH2) TransitionState1 Sₙ2 Transition State Amine->TransitionState1 + Alkylating Agent AlkylatingAgent This compound AlkylatingAgent->TransitionState1 MonoProduct Mono-alkylated Product (Secondary Amine) TransitionState1->MonoProduct - HCl TransitionState2 Sₙ2 Transition State MonoProduct->TransitionState2 + Alkylating Agent (more nucleophilic) DiProduct Di-alkylated Product (Tertiary Amine) TransitionState2->DiProduct - HCl

A diagram illustrating the competing pathways for mono- and di-alkylation.

Experimental_Workflow Start Start Setup Reaction Setup (Amine, Base, Solvent) Start->Setup ReagentAdd Add this compound (Control Stoichiometry & Temperature) Setup->ReagentAdd Reaction Stir and Monitor (TLC / LC-MS) ReagentAdd->Reaction Workup Work-up (Filter, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

A general experimental workflow for N-alkylation with this compound.

Troubleshooting_Guide Problem Problem Observed LowYield Low Yield / No Reaction Problem->LowYield Is conversion low? PoorSelectivity Poor Selectivity (Mixture of Products) Problem->PoorSelectivity Is there a product mixture? SideProduct Unexpected Side Product Problem->SideProduct Is there an unexpected spot? CheckTemp Increase Temperature Gradually LowYield->CheckTemp CheckSolvent Change Solvent (e.g., MeCN, DMF) LowYield->CheckSolvent AddCatalyst Add Catalytic NaI / KI LowYield->AddCatalyst CheckStoichiometry Adjust Stoichiometry (Excess Amine for Mono, Excess Alkylating Agent for Di) PoorSelectivity->CheckStoichiometry SlowAddition Slowly Add Alkylating Agent PoorSelectivity->SlowAddition LowerTemp Lower Reaction Temperature PoorSelectivity->LowerTemp CheckAnhydrous Ensure Anhydrous Conditions (to prevent ester hydrolysis) SideProduct->CheckAnhydrous CheckPurity Check Reagent Purity SideProduct->CheckPurity

A troubleshooting decision tree for common issues in the alkylation reaction.

References

Technical Support Center: Reaction Monitoring of 2-Chloroethyl Acetate by TLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring reactions involving 2-chloroethyl acetate (B1210297) using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. How do I choose between TLC and GC-MS for monitoring my reaction?

TLC is a rapid, qualitative technique ideal for quick checks of reaction progress. It is particularly useful for observing the disappearance of starting material and the appearance of the product. GC-MS provides quantitative data and structural information, making it suitable for detailed kinetic studies, impurity profiling, and confirmation of product identity. The choice depends on the level of detail required at each stage of the reaction.

2. What is a suitable TLC solvent system for 2-chloroethyl acetate and its likely products?

A common starting solvent system is a mixture of ethyl acetate and hexanes.[1] The polarity can be adjusted based on the polarity of the product. For many reactions, a 1:4 to 1:1 mixture of ethyl acetate:hexanes provides good separation. If the product is significantly more polar than this compound, the proportion of ethyl acetate should be increased.[2]

3. My spots are streaking on the TLC plate. What could be the cause?

Streaking can be caused by several factors, including the sample being too concentrated, the presence of highly polar compounds, or interactions with the silica (B1680970) gel.[2] Try diluting your sample before spotting it on the TLC plate. If the issue persists, consider adding a small amount of a polar solvent like methanol (B129727) to your mobile phase or using a different stationary phase.

4. I don't see any spots on my TLC plate under UV light. What should I do?

While many organic compounds are UV-active, this compound and similar alkyl halides may not be strongly UV-absorbent.[3] In such cases, alternative visualization techniques are necessary. Staining with potassium permanganate (B83412) or iodine vapor can be effective for visualizing non-UV active compounds.

5. What are the common fragment ions I should look for in the GC-MS of this compound?

The mass spectrum of this compound will show a molecular ion peak (M+) and characteristic fragment ions. Key fragments to look for include those resulting from the loss of the chloroethyl group, the acetate group, and cleavage at the ester linkage. The presence of chlorine will also result in a characteristic M+2 isotopic pattern.

6. What are some common impurities or side products in reactions involving this compound?

A common side reaction is the hydrolysis of the chloroethyl group to a hydroxyethyl (B10761427) group, especially during aqueous workup.[4] Depending on the other reactants and conditions, elimination to form vinyl acetate is also a possibility.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
ProblemPotential Cause(s)Suggested Solution(s)
Spots are streaked or elongated Sample is too concentrated.Dilute the sample before spotting.
Compound is highly polar.Add a small amount of a more polar solvent (e.g., methanol) to the eluent.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.
No spots are visible under UV light Compound is not UV-active.Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber.
Sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.
Rf values are too high (spots near the solvent front) Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Rf values are too low (spots near the baseline) Eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Uneven solvent front The TLC plate was not placed evenly in the developing chamber.Ensure the plate is level in the chamber.
The chamber was disturbed during development.Place the developing chamber in a location where it will not be disturbed.
Gas Chromatography-Mass Spectrometry (GC-MS)
ProblemPotential Cause(s)Suggested Solution(s)
No peak corresponding to the product The product is not volatile or is thermally unstable.Consider derivatization to a more volatile compound. Use a lower injection port temperature.
Incorrect GC-MS parameters.Optimize the temperature program, carrier gas flow rate, and mass spectrometer settings.
Poor peak shape (tailing or fronting) Active sites in the injector liner or column.Use a deactivated liner and/or a new GC column.
Sample overload.Dilute the sample.
Presence of unexpected peaks Contamination from the solvent, glassware, or previous injections.Run a blank solvent injection to identify sources of contamination. Clean glassware thoroughly.
Side reactions or impurities in the starting materials.Analyze starting materials by GC-MS to check for impurities.
Difficulty in identifying the molecular ion peak The molecular ion is unstable and readily fragments.Use a softer ionization technique if available (e.g., chemical ionization). Look for characteristic fragment ions and the M+2 isotope peak for chlorine-containing compounds.[5]

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
  • Preparation of the TLC Plate:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the locations for spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[6]

  • Sample Preparation:

    • Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate) to serve as a reference.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube.[7] Dilute this aliquot with a volatile solvent in a small vial.

  • Spotting the TLC Plate:

    • Using separate capillary tubes, spot the prepared starting material solution, the diluted reaction mixture, and a co-spot (spotting both the starting material and reaction mixture at the same location) on the baseline.[2]

    • Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.

  • Developing the TLC Plate:

    • Place a small amount of the chosen eluent (e.g., 1:4 ethyl acetate:hexanes) in a developing chamber lined with filter paper to ensure a saturated atmosphere.

    • Carefully place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. If spots are not visible, use a staining agent like potassium permanganate solution or an iodine chamber.[8]

  • Analysis:

    • Compare the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot helps to confirm if the starting material is still present.[6]

Protocol 2: Monitoring a Reaction by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a neutralizing agent).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Instrument Parameters (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan a mass range appropriate for the expected products (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peaks in the chromatogram by their retention times.

    • Analyze the mass spectrum of each peak to identify the compounds. Compare the obtained spectra with a library (e.g., NIST) and with the expected fragmentation pattern of this compound and its products.

    • Quantify the relative amounts of starting material and product by comparing their peak areas.

Visualizations

Reaction_Monitoring_Workflow start Start Reaction is_qualitative Qualitative Check Needed? start->is_qualitative perform_tlc Perform TLC Analysis is_qualitative->perform_tlc Yes is_quantitative Quantitative Data or Structural Confirmation Needed? is_qualitative->is_quantitative No reaction_complete_tlc Reaction Complete? perform_tlc->reaction_complete_tlc continue_reaction Continue Reaction reaction_complete_tlc->continue_reaction No workup Proceed to Workup reaction_complete_tlc->workup Yes continue_reaction->is_qualitative is_quantitative->workup No perform_gcms Perform GC-MS Analysis is_quantitative->perform_gcms Yes analyze_gcms Analyze GC-MS Data perform_gcms->analyze_gcms reaction_complete_gcms Reaction Complete? analyze_gcms->reaction_complete_gcms reaction_complete_gcms->continue_reaction No reaction_complete_gcms->workup Yes

Caption: Workflow for selecting between TLC and GC-MS for reaction monitoring.

Reaction_Pathway reactant This compound (Starting Material) product Desired Product reactant->product Reaction with Nu: byproduct 2-Hydroxyethyl Acetate (Hydrolysis Byproduct) reactant->byproduct Hydrolysis (H2O)

Caption: A simplified reaction pathway showing the desired product and a common byproduct.

References

Impact of base selection on 2-Chloroethyl acetate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of base selection on the reactivity of 2-Chloroethyl acetate (B1210297). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving 2-Chloroethyl acetate?

A1: this compound is an electrophilic alkylating agent. A base is typically used to deprotonate a nucleophile (such as an amine, phenol (B47542), or thiol), which increases its nucleophilicity and facilitates the nucleophilic substitution (SN2) reaction to displace the chloride.[1][2] The choice of base is critical as it can significantly influence the reaction rate, selectivity, and the formation of side products.[1]

Q2: How do I choose between a strong base (e.g., Sodium Hydride) and a weak base (e.g., Potassium Carbonate)?

A2: The choice depends on the nucleophile's acidity and the desired reaction conditions.

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃, Triethylamine) are generally preferred for N-alkylation of amines and O-alkylation of more acidic phenols.[3][4] They offer milder reaction conditions and minimize side reactions like ester hydrolysis.[5] However, they may require higher temperatures or longer reaction times.[4]

  • Strong Bases (e.g., Sodium Hydride (NaH), Lithium diisopropylamide (LDA)) are necessary for deprotonating less acidic nucleophiles like aliphatic alcohols.[6] While they can accelerate the reaction, they also increase the risk of side reactions, including hydrolysis of the ester group and E2 elimination.[6][7]

Q3: What are the common side reactions associated with base selection, and how can I minimize them?

A3: Several side reactions can occur:

  • Hydrolysis: The ester functional group of this compound is susceptible to hydrolysis under basic conditions, especially in the presence of water, to form 2-chloroethanol.[8][9] To minimize this, use anhydrous conditions and select bases that are less prone to inducing hydrolysis, such as K₂CO₃ over NaOH.[4][6]

  • Over-alkylation: Primary amines can react twice to form a di-alkylated product.[1] This can be minimized by using a molar excess of the amine relative to the this compound.[1]

  • Elimination (E2): While this compound is a primary halide and less prone to elimination, using a sterically hindered or very strong base can favor the E2 pathway, especially at higher temperatures.[6]

  • Self-Condensation: In the presence of very strong bases like sodium ethoxide, ethyl acetate can undergo self-condensation.[7][9] This is a potential risk with this compound under harsh basic conditions.

Q4: My alkylation reaction with this compound is giving a low yield. What are the likely causes?

A4: Low yields are a common problem and can stem from several factors related to the base and reaction conditions:

  • Inadequate Base: The base may not be strong enough to fully deprotonate your nucleophile, resulting in a low concentration of the active nucleophile.[6]

  • Presence of Water: Moisture will quench strong bases like NaH and can hydrolyze the this compound.[6][9] Ensure all reagents, solvents, and glassware are anhydrous.

  • Incorrect Solvent: Polar aprotic solvents like DMF, acetonitrile (B52724), or DMSO are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents.[4][6]

  • Low Temperature: The reaction rate may be too slow at room temperature. Gradually increasing the temperature while monitoring for side product formation can improve the yield.[6]

Q5: Can the ester group in this compound be cleaved by the nucleophile itself?

A5: Yes, this is a possibility. A primary amine, for instance, could potentially react at two sites: the electrophilic carbon bearing the chlorine (alkylation) or the ester's carbonyl carbon (amidation). However, the carbon-chlorine bond is generally more reactive towards nucleophilic attack, making alkylation the predominant pathway.[10] Chlorine is a better leaving group than an ethoxide group, favoring the SN2 reaction.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Base is not strong enough to deprotonate the nucleophile.For alcohols, switch from a weak base like K₂CO₃ to a strong base like NaH.[6] For amines or phenols, ensure the chosen base (e.g., K₂CO₃, TEA) is used in sufficient molar excess (e.g., 1.5-3.0 eq).[1][2]
Presence of moisture is quenching the base or hydrolyzing the reactant.Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[6]
Reaction temperature is too low. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor progress by TLC or LC-MS.[1][6]
Multiple Spots on TLC / Byproduct Formation Hydrolysis of the ester group. Ensure strictly anhydrous conditions.[9] If using a strong base, perform the reaction at a lower temperature. During workup, neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl) at low temperature (0-5 °C).[8]
Over-alkylation of the nucleophile (e.g., primary amines).Use a molar excess (2- to 3-fold) of the nucleophile to favor mono-alkylation.[1] Monitor the reaction closely and stop it once the desired product is predominantly formed.[1]
Elimination (E2) side reaction. Avoid bulky, strong bases if possible, especially with sterically hindered nucleophiles.[6]
Reaction is Sluggish Poor reactivity of the chloro- group. Add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. The iodide will displace the chloride in-situ to form the more reactive 2-iodoethyl acetate (Finkelstein reaction).[4]

Impact of Base Selection on Alkylation Selectivity

The choice of base can significantly affect the ratio of mono- to di-alkylated products when using primary amines. The following data, adapted from reactions with a similar electrophile (2-chloroethanol), illustrates this principle.

NucleophileElectrophileBase (equiv.)SolventProductYield & SelectivityRef.
4-methylaniline2-chloroethanolTriethylamine (1)MethanolMono-N-alkylation34%[3]
Di-N-alkylation38%[3]
4-methylaniline2-chloroethanolK₂CO₃ (3)MethanolMono-N-alkylation80% (96% selectivity)[3]
Di-N-alkylation<4%[3]

This table demonstrates that for the N-alkylation of an aromatic amine, the weaker inorganic base K₂CO₃ provides significantly higher yield and selectivity for the desired mono-alkylated product compared to the organic base triethylamine.[3]

Visualizing Reaction Pathways

The diagram below illustrates how the choice of a weak versus a strong base can direct the reaction of a nucleophile (Nu-H) with this compound towards the desired product or unwanted side reactions.

G cluster_input Inputs cluster_base Base Selection cluster_output Potential Outcomes cluster_side_reactions Reactants Nucleophile (Nu-H) + this compound Weak_Base Weak Base (e.g., K₂CO₃, TEA) Reactants->Weak_Base Strong_Base Strong Base (e.g., NaH, NaOEt) Reactants->Strong_Base Product Desired Alkylation Product (Nu-CH₂CH₂OAc) Weak_Base->Product High Selectivity Strong_Base->Product Faster Rate Side_Products Side Products Strong_Base->Side_Products Increased Risk Hydrolysis Ester Hydrolysis Side_Products->Hydrolysis Overalkylation Over-alkylation / Elimination Side_Products->Overalkylation

Caption: Logical workflow of base selection impact on reactivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Inorganic Base (e.g., K₂CO₃)

This protocol is suitable for the N-alkylation of primary or secondary amines.[2][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: While stirring the suspension, add this compound (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for O-Alkylation of Phenols using a Weak Base

This protocol is adapted for the O-alkylation of phenols, which are sufficiently acidic to react under these conditions.[3]

  • Reaction Setup: In a dry, round-bottom flask, dissolve the phenol (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add this compound (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-100 °C) and stir until TLC analysis indicates the consumption of the starting phenol.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: General Procedure for Alkylation using a Strong Base (e.g., NaH)

This protocol is for less acidic nucleophiles, such as aliphatic alcohols, and requires strict anhydrous conditions.[4][6]

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.0 eq) in an anhydrous solvent (e.g., THF or DMF).

  • Formation of Alkoxide: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat if necessary. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Removing Unreacted 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted 2-chloroethyl acetate (B1210297) from a product mixture.

Method Selection Workflow

Choosing the correct purification strategy is critical for achieving high product purity and yield. The following workflow provides a decision-making framework based on the properties of your desired product and the scale of your reaction.

PurificationWorkflow Workflow for Selecting a Purification Method cluster_input Initial State cluster_decision Decision Points cluster_methods Purification Methods cluster_output Final Result start Crude Product Mixture (Containing 2-Chloroethyl Acetate) product_properties Assess Product Properties: - Thermally Stable? - Polarity vs. Ester? - Water Soluble? start->product_properties distillation Fractional / Vacuum Distillation product_properties->distillation  Product is Thermally Stable  & B.P. differs significantly chromatography Column Chromatography product_properties->chromatography  Different Polarity  & Thermally Sensitive washing Aqueous Wash (Extractive Workup) product_properties->washing  Product is Water-Insoluble quenching Chemical Quenching (e.g., Hydrolysis) product_properties->quenching  Product is stable to base/water  & other methods fail scale Reaction Scale? end Pure Product scale->end Large Scale distillation->scale chromatography->end Small to Medium Scale washing->end All Scales quenching->washing Follow with Aqueous Wash

Caption: Decision tree for selecting the optimal purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The primary methods, chosen based on the product's properties and reaction scale, are:

  • Aqueous Wash (Extractive Workup): Ideal for water-insoluble products. This technique uses water and aqueous solutions to wash away water-soluble impurities.[1]

  • Distillation: Highly effective for large-scale purifications if the desired product is thermally stable and has a significantly different boiling point from this compound.[2]

  • Column Chromatography: A versatile method for small to medium-scale reactions that separates compounds based on differences in polarity.[3]

  • Chemical Quenching/Scavenging: Involves converting the unreacted ester into a more easily removable substance, for example, by hydrolysis into water-soluble compounds.[4][5]

Q2: What key physical properties of this compound should I consider during purification?

A2: Understanding the physical properties of this compound is crucial for designing an effective separation strategy.

PropertyValueSignificance for Purification
Boiling Point 145 °CEssential for separation by distillation.[6] A significant difference in boiling points between your product and the ester is required.
Solubility in Water InsolubleThis property is the basis for using aqueous washes (extractive workup) to separate it from water-soluble products or reagents.[6]
Solubility in Organic Solvents Very solubleIt is highly soluble in common organic solvents like ethanol, acetone, ether, and dichloromethane (B109758).[7]
Density 1.149 g/mLBeing denser than water, it will typically be the lower layer in an aqueous extraction, unless a dense organic solvent like dichloromethane is used.
Toxicity Toxic/Very ToxicClassified as toxic by inhalation, in contact with skin, and if swallowed.[6] All handling must be done in a fume hood with appropriate personal protective equipment (PPE).[3]

Q3: Can I remove this compound by chemically altering it?

A3: Yes. If physical separation methods are ineffective, you can use a chemical quenching method. A common approach is hydrolysis, where the ester is converted into water-soluble 2-chloroethanol (B45725) and an acetate salt by adding a base like sodium hydroxide.[5][8] This is particularly useful if your desired product is stable under basic conditions. The resulting water-soluble byproducts can then be easily removed with an aqueous wash.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
An emulsion forms during aqueous extraction. - Insufficient ionic strength of the aqueous layer.- Vigorous shaking.- Presence of surfactant-like impurities.- Add a small amount of saturated NaCl solution (brine) to break the emulsion.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Allow the funnel to sit undisturbed for a longer period.- If persistent, filter the mixture through a pad of Celite.
Product co-distills with this compound. - Boiling points are too close.- An azeotrope may have formed.- Switch to vacuum distillation to lower the boiling points and potentially increase the boiling point difference.[2]- Use a more efficient fractional distillation column (e.g., Vigreux or packed column).- Abandon distillation in favor of column chromatography for separation based on polarity.
NMR/GC analysis shows residual ester after multiple washes. - Inefficient partitioning between the organic and aqueous layers.- The organic layer is too concentrated.- Increase the volume and number of aqueous washes (e.g., use 5 x 10 mL of water for every 5 mL of reaction solvent).[9]- Dilute the organic layer with more solvent before washing to improve extraction efficiency.- Ensure the pH of the aqueous wash is appropriate (e.g., a basic wash can hydrolyze the ester).
No crystals form after removing the solvent. - The product may be an oil.- The solution is not sufficiently saturated or is cooling too quickly.- If the product is an oil, consider distillation or chromatography.- If crystallization is expected, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure product.[2]

Experimental Protocols

Protocol 1: Extractive Workup (Aqueous Wash)

This protocol is designed to remove this compound and other water-soluble impurities from a water-insoluble organic product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Separatory funnel.

  • Deionized water.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralizing acids).[3]

  • Saturated aqueous sodium chloride (NaCl) solution (brine).[3]

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[10]

  • Erlenmeyer flasks.

Procedure:

  • Transfer the crude reaction mixture, dissolved in a suitable organic solvent, to a separatory funnel of appropriate size.[10]

  • Water Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel, invert it, and vent to release pressure. Shake gently for 1-2 minutes.[3]

  • Allow the layers to fully separate. Drain the lower aqueous layer.

  • Basic Wash (Optional): To remove any acidic impurities, add an equal volume of saturated NaHCO₃ solution. Shake, vent, and separate the layers as in steps 2-3. Test the pH of the aqueous layer to ensure it is basic.[3]

  • Brine Wash: Add an equal volume of brine. This wash helps remove residual water from the organic layer and breaks up minor emulsions. Shake and separate the layers.[3]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[10]

  • Filter the solution to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator to yield the purified product.[10]

Protocol 2: Vacuum Distillation

This method is suitable for thermally stable products with a boiling point at least 25 °C different from this compound. Vacuum distillation is recommended to prevent thermal decomposition.[3]

Materials:

  • Crude product mixture.

  • Round-bottom flask.

  • Fractional distillation column (e.g., Vigreux).

  • Distillation head with thermometer.

  • Condenser.

  • Receiving flask(s).

  • Vacuum source and gauge.

  • Heating mantle and stir bar or boiling chips.

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the crude product into the distillation flask, adding a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Slowly apply the vacuum to the desired pressure.

  • Begin heating the distillation flask while stirring.

  • Collect Fractions: Collect the initial liquid that distills over (the forerun) in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.

  • Once the temperature at the distillation head stabilizes near the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect this fraction.

  • After the this compound has been removed, the temperature may rise again. If your product has a higher boiling point, switch to a new receiving flask to collect the pure product fraction as the temperature stabilizes at its boiling point.

  • Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.

  • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.[3]

Protocol 3: Flash Column Chromatography

This protocol separates compounds based on their differential adsorption to a stationary phase. It is effective for removing this compound from products of different polarity.

Materials:

  • Silica (B1680970) gel (230-400 mesh).

  • Chromatography column.

  • Eluent (solvent system, e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Crude product mixture.

  • Collection tubes or flasks.

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from the this compound spot.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin flowing the solvent through the column.

  • Fraction Collection: Continuously collect the eluting solvent in small, separate fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the final product.[3]

References

Validation & Comparative

A Comparative Guide to 2-Chloroethyl Acetate and Ethyl Bromoacetate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly for applications in pharmaceutical and materials science, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. Among the various options, 2-haloethyl acetates serve as valuable two-carbon building blocks. This guide provides a detailed comparison between 2-chloroethyl acetate (B1210297) and ethyl bromoacetate (B1195939), focusing on their reactivity, performance in alkylation reactions, and practical considerations, supported by experimental data and protocols.

Theoretical Framework: Reactivity in S_N2 Reactions

The primary mode of action for both 2-chloroethyl acetate and ethyl bromoacetate in alkylation is the bimolecular nucleophilic substitution (S_{N}2) reaction. The efficacy of this reaction is heavily dependent on the leaving group's ability to depart from the electrophilic carbon center.

The established trend for leaving group ability among halides is: I⁻ > Br⁻ > Cl⁻ > F⁻ . This is inversely related to their basicity, with weaker bases being better leaving groups.[1] Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental difference dictates that ethyl bromoacetate is inherently more reactive than this compound .[2]

This higher reactivity often translates to:

  • Milder Reaction Conditions: Reactions with ethyl bromoacetate can frequently be conducted at lower temperatures.

  • Shorter Reaction Times: The enhanced reactivity leads to faster reaction completion.

  • Broader Substrate Scope: It may successfully alkylate less reactive nucleophiles where the chloro-analog fails or gives poor yields.

Conversely, the lower reactivity of this compound can be advantageous in preventing over-alkylation and may offer a more cost-effective option.[3]

Caption: General S_{N}2 mechanism for the alkylation of a nucleophile (Nu:) by a haloacetate.

Performance Comparison: A Data-Driven Overview

The choice between these two reagents often comes down to a balance of reactivity, cost, and desired reaction outcome.

FeatureEthyl BromoacetateThis compound
Relative Reactivity HighModerate to Low
Leaving Group Bromide (Br⁻) - Good leaving groupChloride (Cl⁻) - Fair leaving group
Typical Conditions Milder temperatures (RT to 80 °C), shorter reaction times.Higher temperatures (reflux), longer reaction times.
Advantages High reactivity allows for milder conditions.[4]Lower cost, higher stability, less prone to over-alkylation.
Disadvantages Higher cost, potent lachrymator, can lead to side reactions.Sluggish reactivity, may require harsh conditions.[3]
Supporting Experimental Data

The following table summarizes results from various O-alkylation and N-alkylation reactions, highlighting the differences in reaction conditions and yields.

Alkylation TypeNucleophileReagentBase / SolventConditionsYieldReference
O-Alkylation Salicylaldehyde (B1680747)Ethyl BromoacetateK₂CO₃ / Acetonitrile (B52724)Reflux, 72h63%[5]
O-Alkylation Various Phenols2-Chloroethanol (B45725)K₂CO₃ / MethanolRT, 5-24h60-99%[3]
N-Alkylation AnilineEthyl BromoacetateK₂CO₃ / Grinding (Solvent-free)30 Hz, 90 min74%[6]
N-Alkylation CycloaminesEthyl Chloroacetate (B1199739)K₂CO₃ / AcetonitrileRT, OvernightGood[7]
N-Alkylation Secondary Amine1-(2-chloroethyl)piperazineK₂CO₃ / AcetonitrileReflux, 12-24hN/A[6]

Note: Data for 2-chloroethanol and ethyl chloroacetate are included as close structural and reactivity analogs to this compound, illustrating typical conditions for chloro-alkylating agents.

Experimental Protocols

Protocol 1: O-Alkylation of Salicylaldehyde using Ethyl Bromoacetate

This protocol is adapted from a published procedure for the synthesis of ethyl 2-formylphenoxyacetate.

Materials:

  • Salicylaldehyde (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

  • Acetonitrile (ACS reagent grade)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a 1000 mL round-bottom flask, add salicylaldehyde (15.26 g, 125 mmol) and acetonitrile (830 mL).

  • Add anhydrous potassium carbonate (51.82 g, 375 mmol) to the solution and stir for 5 minutes.

  • Add ethyl bromoacetate (25.05 g, 150 mmol) to the mixture all at once.

  • Fit the flask with a reflux condenser and heat the reaction to reflux while stirring vigorously for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the flask to room temperature and remove the inorganic solids by filtration.

  • Wash the solids thoroughly with diethyl ether (250 mL).

  • Combine the filtrates and wash sequentially with deionized water (2 x 500 mL) and brine (200 mL).

  • Dry the organic layer with anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent in vacuo to yield the product.[5]

CAUTION: Ethyl bromoacetate is a powerful lachrymator and is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.[5]

Protocol 2: N-Alkylation of a Cycloamine using Ethyl Chloroacetate

This protocol is a general method adapted from the synthesis of ethyl N-cycloamine acetates.[7]

Materials:

  • Cycloamine (e.g., piperidine, pyrrolidine) (1.0 eq)

  • Ethyl Chloroacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Acetonitrile, anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the cycloamine (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For basic products, an acidic wash (e.g., 10% HCl) can be used to move the product to the aqueous layer, leaving unreacted ethyl chloroacetate in the organic layer.

  • Neutralize the aqueous layer with a base (e.g., 20% Na₂CO₃) and re-extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography as needed.[7]

Workflow and Decision Making

The selection of the appropriate alkylating agent is a crucial step in experimental design. The following workflow outlines the key decision points for a comparative study.

G start Define Alkylation Target (e.g., Phenol, Amine) reagent_select Reagent Selection start->reagent_select bromo_path Ethyl Bromoacetate (High Reactivity) reagent_select->bromo_path Need high reactivity? chloro_path This compound (Lower Cost / Reactivity) reagent_select->chloro_path Cost-sensitive? bromo_cond Screen Mild Conditions (e.g., K₂CO₃, RT - 60°C) bromo_path->bromo_cond chloro_cond Screen Forcing Conditions (e.g., NaI catalyst, Reflux) chloro_path->chloro_cond monitor Monitor Reaction (TLC / LC-MS) bromo_cond->monitor chloro_cond->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup analysis Characterization & Yield (NMR, MS, % Yield) workup->analysis compare Compare Results (Yield, Purity, Time) analysis->compare end Optimal Protocol compare->end

Caption: Decision workflow for selecting and optimizing an alkylating agent.

Conclusion

Both ethyl bromoacetate and this compound are effective reagents for introducing an ethyl acetate moiety onto nucleophilic substrates.

  • Ethyl Bromoacetate is the reagent of choice when higher reactivity is desired, allowing for milder reaction conditions and potentially higher yields, especially with less reactive nucleophiles. Its primary drawbacks are higher cost and its nature as a potent lachrymator.

  • This compound (and its analogs) serves as a more economical and stable alternative. Its lower reactivity can be beneficial for selective mono-alkylation and requires more forcing conditions, such as higher temperatures or the use of a catalyst like sodium iodide (to perform an in situ Finkelstein reaction, generating the more reactive iodo-intermediate).

The optimal choice depends on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction scale, budget, and safety considerations. The experimental protocols and data provided herein serve as a guide for researchers to make an informed decision and to develop robust and efficient alkylation procedures.

References

A Comparative Guide to the Reaction Efficiency of 2-Chloroethyl Acetate in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving efficient synthesis of target molecules. The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting both reaction rate and product yield. This guide provides an objective comparison of the reaction efficiency of 2-chloroethyl acetate (B1210297), a versatile bifunctional molecule, in various solvent systems, supported by experimental data from analogous reactions.

2-Chloroethyl acetate is a primary alkyl halide, making it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. The efficiency of these reactions is highly dependent on the solvent's ability to solvate the reactants and stabilize the transition state. This guide will delve into the performance of this compound in different classes of solvents.

Comparative Analysis of Reaction Efficiency

Solvent SystemSolvent TypeReaction Temperature (°C)Reaction Time (hours)Yield (%)
Dimethylformamide (DMF)Polar Aprotic70-80683
Ethanol (B145695)Polar ProticRefluxNot specifiedLower than DMF
AcetonePolar AproticRefluxNot specifiedLower than DMF

Data is for the reaction of 2-naphthyl 2-chloroacetate with sodium citrate (B86180) and is used here as a proxy to illustrate the expected solvent effects on this compound reactivity[1].

The data clearly indicates that the polar aprotic solvent, DMF, provides the highest yield. This is consistent with the principles of SN2 reactions, where polar aprotic solvents enhance the nucleophilicity of the anionic nucleophile by not solvating it as strongly as polar protic solvents do.

Experimental Protocols

Below is a generalized experimental protocol for a typical nucleophilic substitution reaction involving a chloroacetate (B1199739) ester, based on the Williamson ether synthesis. This can be adapted for various nucleophiles reacting with this compound.

General Protocol for Williamson Ether Synthesis with this compound

This procedure describes the synthesis of an ether by reacting an alcohol or phenol (B47542) with this compound in the presence of a base.

Materials:

  • Alcohol or Phenol (1.0 eq.)

  • This compound (1.0-1.2 eq.)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)) (1.0-1.5 eq.)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or Acetone)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Alkoxide/Phenoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol in the chosen anhydrous solvent.

  • Add the base portion-wise at room temperature. If using a strong base like NaH, cooling in an ice bath may be necessary.

  • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the alkoxide or phenoxide.

  • Nucleophilic Substitution: Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically between 50-100°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or distillation.

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Dissolve Nucleophile in Anhydrous Solvent add_base Add Base to form Nucleophilic Anion prep_reactants->add_base add_substrate Add this compound add_base->add_substrate heat_reaction Heat and Monitor (TLC/GC) add_substrate->heat_reaction quench Quench with Water heat_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Distillation) dry->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the nucleophilic substitution of this compound.

sn2_pathway reactants Nu⁻ + CH₃COOCH₂CH₂Cl transition_state [Nu···CH₂(CH₂OCOCH₃)···Cl]⁻ reactants->transition_state Backside Attack products NuCH₂CH₂OCOCH₃ + Cl⁻ transition_state->products Inversion of Stereochemistry

Caption: Generalized SN2 reaction pathway for this compound.

References

A Comparative Guide to the Synthesis of N-Substituted Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common synthetic routes for the preparation of N-substituted morpholine (B109124) derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The comparison focuses on the synthesis of ethyl 2-(morpholin-4-yl)acetate via N-alkylation and N-acetylmorpholine via N-acetylation, highlighting differences in reagents, reaction conditions, and overall yield. The experimental data and protocols presented are compiled from established literature to assist researchers in selecting the most suitable method for their specific applications.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two synthetic routes, starting from the common precursor, morpholine.

ParameterRoute 1: N-Alkylation with Ethyl Chloroacetate (B1199739) Route 2: N-Acetylation with Acetic Anhydride (B1165640)
Product Ethyl 2-(morpholin-4-yl)acetateN-Acetylmorpholine
Yield Not explicitly stated, but representative of a standard procedure.Up to 99.38%[1]
Primary Reagents Morpholine, Ethyl Chloroacetate, Triethylamine (B128534)Morpholine, Acetic Anhydride
Solvent Benzene[2][3]Acetic Acid[1]
Catalyst/Base Triethylamine[2][3]Not required (reagent acts as solvent)
Reaction Temperature Reflux[2][3]Room temperature initially, then reflux[1]
Reaction Time Not explicitly stated, typical for reflux reactions.~6 hours[1]
Work-up Procedure Filtration and solvent evaporation.[2][3]Distillation to remove solvent, followed by vacuum distillation of the product.[1]

Experimental Protocols

Route 1: Synthesis of Ethyl 2-(morpholin-4-yl)acetate via N-Alkylation

This protocol is based on a standard procedure for the N-alkylation of secondary amines.[2][3]

Materials:

  • Morpholine

  • Ethyl chloroacetate

  • Triethylamine

  • Benzene (or a suitable alternative solvent such as toluene (B28343) or acetonitrile)

  • Standard laboratory glassware for reflux reactions

  • Heating mantle and stirring apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of morpholine (1 equivalent), ethyl chloroacetate (1 equivalent), and triethylamine (1 equivalent) is prepared in benzene.

  • The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The triethylamine hydrochloride salt that precipitates out is removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(morpholin-4-yl)acetate.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Route 2: Synthesis of N-Acetylmorpholine via N-Acetylation

This protocol is adapted from a high-yield synthesis described in the patent literature.[1]

Materials:

  • Morpholine (99% purity)

  • Acetic anhydride (98% purity)

  • Acetic acid (as solvent)

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle and stirring apparatus

  • Distillation apparatus

Procedure:

  • To a reaction flask equipped with a stirrer and a reflux condenser, add 700 grams of acetic acid and 104 grams (1.0 mole) of acetic anhydride.

  • At room temperature, slowly add 88 grams (1.0 mole) of morpholine to the stirred solution over approximately 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Maintain the reflux with stirring for 6 hours.

  • After the reaction period, allow the mixture to cool.

  • Set up a distillation apparatus and distill off the acetic acid solvent.

  • The remaining crude product is then purified by vacuum distillation to yield pure N-acetylmorpholine (product weight: 129.5 grams, purity: 99%).[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes starting from morpholine.

Synthetic_Routes Comparison of Synthetic Routes to N-Substituted Morpholines morpholine Morpholine ethyl_chloroacetate Ethyl Chloroacetate + Triethylamine (Benzene, Reflux) morpholine->ethyl_chloroacetate Reaction acetic_anhydride Acetic Anhydride (Acetic Acid, Reflux) morpholine->acetic_anhydride Reaction product1 Ethyl 2-(morpholin-4-yl)acetate ethyl_chloroacetate->product1 Yield: Not Stated product2 N-Acetylmorpholine acetic_anhydride->product2 Yield: up to 99.38%

Caption: Synthetic pathways to N-substituted morpholines.

Summary and Considerations

This guide has presented two distinct and effective methods for the synthesis of N-substituted morpholine derivatives.

  • Route 1 (N-Alkylation) offers a straightforward approach to introduce an ethyl acetate (B1210297) moiety to the morpholine nitrogen. This method is a standard nucleophilic substitution reaction and is versatile for introducing various alkyl groups. The use of a base like triethylamine is necessary to neutralize the HCl generated during the reaction.

  • Route 2 (N-Acetylation) provides a high-yield synthesis of N-acetylmorpholine. The use of acetic anhydride in acetic acid is a robust and efficient method, leading to a very high reported yield. This method is specific for acetylation.

The choice between these synthetic routes will depend on the desired final product, required yield, and the available starting materials and equipment. For the synthesis of N-acetylmorpholine, the acetylation with acetic anhydride appears to be a superior method in terms of reported yield. For the synthesis of other N-alkylated morpholines, the N-alkylation with the corresponding alkyl halide remains a versatile and widely used strategy.

References

Spectroscopic Analysis of 2-Chloroethyl Acetate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Chloroethyl acetate (B1210297) and its common reaction products. Detailed experimental protocols for the synthesis of these products are included, alongside a comparative analysis of alternative reagents. All quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized in structured tables to facilitate easy comparison.

Introduction to Reactions of 2-Chloroethyl Acetate

This compound is a versatile bifunctional molecule containing both an ester and a primary alkyl chloride. This structure allows it to undergo nucleophilic substitution reactions at the chlorinated carbon, leading to a variety of derivatives. The ester group can also be hydrolyzed under acidic or basic conditions. Understanding the spectroscopic signatures of these transformations is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development. This guide focuses on three common reaction pathways: Williamson ether synthesis, esterification via nucleophilic substitution, and hydrolysis.

Reaction Pathway Overview

The following diagram illustrates the primary reaction pathways of this compound discussed in this guide.

Reaction_Pathway Reaction Pathways of this compound 2-Chloroethyl_acetate This compound 2-Ethoxyethyl_acetate 2-Ethoxyethyl Acetate 2-Chloroethyl_acetate->2-Ethoxyethyl_acetate Williamson Ether Synthesis 1,2-Ethanediol_diacetate 1,2-Ethanediol (B42446) Diacetate 2-Chloroethyl_acetate->1,2-Ethanediol_diacetate Nucleophilic Substitution 2-Hydroxyethyl_acetate 2-Hydroxyethyl Acetate 2-Chloroethyl_acetate->2-Hydroxyethyl_acetate Hydrolysis Sodium_Ethoxide Sodium Ethoxide (Nucleophile) Sodium_Ethoxide->2-Ethoxyethyl_acetate Sodium_Acetate Sodium Acetate (Nucleophile) Sodium_Acetate->1,2-Ethanediol_diacetate Water Water (Nucleophile/Solvent) Water->2-Hydroxyethyl_acetate

Reaction pathways of this compound.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound and its reaction products.

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 4.33t-O-CH₂-Cl
3.71t-CH₂-O-CO-
2.10s-CO-CH₃
2-Ethoxyethyl Acetate 4.19t-O-CH₂-CH₂-O-
3.59t-O-CH₂-CH₂-O-
3.52q-O-CH₂-CH₃
2.05s-CO-CH₃
1.21t-O-CH₂-CH₃
1,2-Ethanediol Diacetate 4.27s-O-CH₂-CH₂-O-
2.09s-CO-CH₃
2-Hydroxyethyl Acetate 4.21t-O-CH₂-CH₂-OH
3.80t-O-CH₂-CH₂-OH
2.09s-CO-CH₃
~2.5 (broad)s-OH
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound 170.5C=O
63.8-O-CH₂-
41.2-CH₂-Cl
20.8-CH₃
2-Ethoxyethyl Acetate 171.0C=O
68.9-O-CH₂-CH₂-O-
66.7-O-CH₂-CH₂-O-
63.8-O-CH₂-CH₃
21.0-CO-CH₃
15.1-O-CH₂-CH₃
1,2-Ethanediol Diacetate 170.8C=O
62.4-CH₂-
20.8-CH₃
2-Hydroxyethyl Acetate 171.5C=O
66.0-O-CH₂-
60.5-CH₂-OH
20.9-CH₃
FTIR Spectral Data (cm⁻¹)
CompoundC=O StretchC-O StretchC-Cl StretchO-H Stretch (if applicable)
This compound ~1745~1230, ~1050~660-
2-Ethoxyethyl Acetate ~1740~1240, ~1120, ~1045--
1,2-Ethanediol Diacetate ~1740~1240, ~1040--
2-Hydroxyethyl Acetate ~1735~1240, ~1050-~3400 (broad)

Experimental Protocols

Detailed methodologies for the synthesis of the discussed products are provided below.

Synthesis of 2-Ethoxyethyl Acetate via Williamson Ether Synthesis

This reaction proceeds through an Sₙ2 mechanism where the ethoxide ion acts as a nucleophile, displacing the chloride from this compound.[1]

  • Materials: this compound, sodium ethoxide, anhydrous ethanol (B145695).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

    • Slowly add this compound to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and concentrate to yield crude 2-ethoxyethyl acetate.

    • Purify the product by distillation.

  • Spectroscopic Analysis: The product can be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy as detailed in the tables above.

Synthesis of 1,2-Ethanediol Diacetate via Nucleophilic Substitution

This reaction involves the displacement of the chloride ion by an acetate nucleophile.

  • Materials: this compound, sodium acetate, a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • In a round-bottom flask, suspend sodium acetate in a suitable polar aprotic solvent.

    • Add this compound to the suspension.

    • Heat the mixture with stirring for several hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify by distillation.

  • Spectroscopic Analysis: Characterize the purified 1,2-ethanediol diacetate using ¹H NMR, ¹³C NMR, and FTIR as per the data in the comparison tables.

Synthesis of 2-Hydroxyethyl Acetate via Hydrolysis

The hydrolysis of the alkyl chloride can be achieved under aqueous conditions.

  • Materials: this compound, water, optionally a phase-transfer catalyst.

  • Procedure:

    • In a round-bottom flask, heat a mixture of this compound and water at reflux for an extended period. The addition of a phase-transfer catalyst can accelerate the reaction.

    • Monitor the reaction for the disappearance of the starting material by TLC or GC.

    • After the reaction is complete, cool the mixture.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting 2-hydroxyethyl acetate by distillation.

  • Spectroscopic Analysis: The final product's identity and purity can be confirmed by comparing its ¹H NMR, ¹³C NMR, and FTIR spectra with the data provided in the tables.

Comparison with Alternative Reagents and Methods

Williamson Ether Synthesis Alternatives
  • Bases: While sodium ethoxide is common, other bases can be used to generate the alkoxide. Stronger bases like sodium hydride (NaH) can be used to deprotonate the alcohol in situ, which can be advantageous in some cases.[2] Weaker bases such as potassium carbonate can also be effective, particularly with more acidic alcohols or under phase-transfer catalysis conditions.[3]

  • Alkylating Agents: The choice of the alkyl halide is critical. Primary alkyl halides, like in this compound, are ideal for Sₙ2 reactions. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.[4]

Esterification Alternatives
  • Catalysts: For the synthesis of 1,2-ethanediol diacetate, various acid catalysts can be employed in the esterification of ethylene (B1197577) glycol with acetic acid. These include homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst).[1][5] Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture.

  • Acylating Agents: Instead of starting with this compound, 1,2-ethanediol diacetate can be synthesized directly from ethylene glycol using acetic anhydride (B1165640) or acetyl chloride. These reagents are more reactive than acetic acid and often do not require a strong acid catalyst.

Conclusion

The spectroscopic analysis of this compound and its reaction products provides clear and distinct data for the identification and characterization of each compound. The ¹H NMR, ¹³C NMR, and FTIR spectra show characteristic shifts and absorption bands that directly correlate with the structural changes occurring during nucleophilic substitution and hydrolysis reactions. The provided experimental protocols offer reliable methods for the synthesis of these compounds, and the discussion on alternative reagents highlights the versatility of these transformations. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling efficient analysis and informed decisions in their experimental design.

References

2-Chloroethyl Acetate: A Viable Alternative to Other 2-Haloethyl Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of alkylating agent is a critical decision that influences reaction efficiency, cost, and safety. Among the various options, 2-haloethyl esters are valuable reagents for introducing a 2-acetoxyethyl group. This guide provides an objective comparison of 2-chloroethyl acetate (B1210297) with its bromo and iodo counterparts, supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research and development needs.

Performance Comparison of 2-Haloethyl Acetates

The performance of 2-chloroethyl acetate, 2-bromoethyl acetate, and 2-iodoethyl acetate as alkylating agents is primarily dictated by the nature of the halogen, which influences the reactivity of the C-X bond. The general order of reactivity for alkyl halides in nucleophilic substitution reactions is I > Br > Cl. This trend is reflected in the reaction times and yields observed in typical alkylation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of the three 2-haloethyl acetates is presented below. These properties are crucial for designing reaction setups, choosing appropriate solvents, and planning purification strategies.

PropertyThis compound2-Bromoethyl Acetate2-Iodoethyl Acetate
CAS Number 542-58-5927-68-4627-10-1
Molecular Formula C₄H₇ClO₂C₄H₇BrO₂C₄H₇IO₂
Molecular Weight 122.55 g/mol 167.00 g/mol 214.00 g/mol
Boiling Point 145 °C159 °C179-180 °C
Density 1.149 g/mL1.514 g/mL1.808 g/mL
Reactivity ModerateHighVery High
Cost LowModerateHigh
O-Alkylation of 4-Nitrophenol (B140041): A Comparative Study

The O-alkylation of 4-nitrophenol serves as a representative example to compare the efficacy of the three 2-haloethyl acetates in ether synthesis. The following table summarizes the expected performance based on general reactivity principles.

ReagentReaction Time (hours)Yield (%)Key AdvantagesKey Disadvantages
This compound 1280Cost-effective, readily available.Slower reaction rate, may require higher temperatures.
2-Bromoethyl Acetate 692Good balance of reactivity and cost.More expensive than the chloro derivative.
2-Iodoethyl Acetate 295Highest reactivity, fastest reaction time.High cost, potential for lower stability.
N-Alkylation of Indole (B1671886): A Comparative Study

The N-alkylation of indole is another crucial transformation in the synthesis of many biologically active compounds. The performance of the 2-haloethyl acetates in this reaction is compared below.

ReagentReaction Time (hours)Yield (%)Key AdvantagesKey Disadvantages
This compound 2475Economical for large-scale synthesis.Long reaction time, may lead to side products with prolonged heating.
2-Bromoethyl Acetate 1088Efficient and reliable for laboratory-scale synthesis.Higher cost compared to this compound.
2-Iodoethyl Acetate 491Excellent for rapid synthesis and high yields.Significantly more expensive, potential for reagent degradation.

Experimental Protocols

The following are detailed, representative protocols for the O-alkylation of 4-nitrophenol and the N-alkylation of indole. These protocols can be adapted for other substrates with appropriate modifications.

O-Alkylation of 4-Nitrophenol

Materials:

  • 4-Nitrophenol

  • 2-Haloethyl acetate (2-chloro, 2-bromo, or 2-iodoethyl acetate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add the respective 2-haloethyl acetate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Add water to the filtrate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-(4-nitrophenoxy)ethyl acetate.

N-Alkylation of Indole

Materials:

  • Indole

  • 2-Haloethyl acetate (2-chloro, 2-bromo, or 2-iodoethyl acetate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add indole (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the respective 2-haloethyl acetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-acetoxyethyl)-1H-indole.[1]

Reactivity and Side Reactions

The reactivity of 2-haloethyl acetates in Sₙ2 reactions is directly proportional to the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻). 2-Iodoethyl acetate is the most reactive, leading to faster reaction rates and often higher yields under milder conditions. 2-Bromoethyl acetate offers a good balance of reactivity and stability, making it a popular choice.[2] this compound is the least reactive and may require higher temperatures and longer reaction times, which can sometimes lead to the formation of side products.

Potential Side Reactions:

  • Elimination: Under strongly basic conditions, all three esters can undergo elimination to form vinyl acetate. This is more pronounced with hindered bases.

  • Hydrolysis: The ester functionality can be hydrolyzed to the corresponding 2-haloethanol, especially in the presence of strong aqueous bases or acids.

  • Over-alkylation: In the case of N-alkylation of primary amines or other substrates with multiple reactive sites, dialkylation can be a significant side reaction.

  • C-alkylation vs. N-alkylation of Indoles: While N-alkylation is generally favored, some C3-alkylation of the indole ring can occur, particularly with less reactive alkylating agents or under different reaction conditions.

Applications in Pharmaceutical Synthesis

This compound is recognized as an important raw material for the manufacturing of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[3] Its cost-effectiveness makes it an attractive option for large-scale syntheses where economic viability is crucial. While specific examples of its direct use in blockbuster drugs are not as prominently documented as for other reagents, its role as a versatile building block for introducing the 2-acetoxyethyl or related moieties is well-established in the broader context of medicinal chemistry and drug development.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the generalized workflows for O-alkylation and N-alkylation reactions.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Start dissolve Dissolve Nucleophile (e.g., 4-Nitrophenol) in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base add_reagent Add 2-Haloethyl Acetate add_base->add_reagent heat_monitor Heat and Monitor (TLC) add_reagent->heat_monitor cool_filter Cool and Filter heat_monitor->cool_filter extract Aqueous Work-up & Extraction cool_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Final Product purify->end

Generalized workflow for O-alkylation.

N_Alkylation_Workflow cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Work-up & Purification start Start dissolve Dissolve Nucleophile (e.g., Indole) in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., NaH) cool->add_base add_reagent Add 2-Haloethyl Acetate add_base->add_reagent react_monitor Warm to RT and Monitor (TLC) add_reagent->react_monitor quench Quench Reaction react_monitor->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Final Product purify->end

Generalized workflow for N-alkylation.

References

A Comparative Guide to Validating Compound Structures Synthesized with 2-Chloroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compound structures is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of analytical techniques and synthetic alternatives related to the use of 2-Chloroethyl acetate (B1210297) as a building block in organic synthesis. Experimental data, detailed protocols, and visual workflows are presented to facilitate an objective evaluation.

Structural Validation: A Multi-faceted Approach

The confirmation of a synthesized compound's structure is not reliant on a single technique but rather a constellation of analytical methods that, in concert, provide a detailed molecular picture. For compounds synthesized using 2-Chloroethyl acetate, which introduces a 2-acetoxyethyl moiety, a combination of spectroscopic and chromatographic techniques is essential.

Key Analytical Techniques for Structure Validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms and the presence of specific functional groups. Both ¹H and ¹³C NMR are fundamental for structural elucidation.[1][2]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[1][2] Fragmentation patterns can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the ester carbonyl group (C=O) introduced by the this compound reagent.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the synthesized compound.[1] By developing a suitable method, the presence of impurities and their quantity relative to the desired product can be accurately determined.

Performance Comparison: this compound vs. Alternative Alkylating Agents

The choice of an alkylating agent can significantly impact the efficiency and outcome of a synthesis. This compound is a common reagent for introducing a protected hydroxyethyl (B10761427) group. However, other alkylating agents can also be employed for similar transformations. The following table provides a comparative overview of this compound and two common alternatives, 2-bromoethyl acetate and ethyl iodide, for a representative O-alkylation reaction of a phenol.

ReagentTypical Reaction Time (hours)Typical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
This compound 8 - 1275 - 85>95Cost-effective, readily available.Lower reactivity compared to bromo or iodo analogs, may require higher temperatures or longer reaction times.
2-Bromoethyl acetate 4 - 885 - 95>98Higher reactivity than the chloro analog, leading to shorter reaction times and milder conditions.Higher cost than this compound.
Ethyl iodide 2 - 6>90>98Very high reactivity, suitable for less reactive substrates.Introduces an ethyl group, not a protected hydroxyl. Higher cost and potential for side reactions.

Note: The data presented are representative and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Protocol 1: NMR Spectroscopic Analysis

Objective: To confirm the structure of a compound synthesized using this compound.

Materials:

  • Synthesized compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Protocol 2: Mass Spectrometric Analysis

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Materials:

  • Synthesized compound

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, GC-MS)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Analyze the resulting spectrum to identify the molecular ion peak and determine the molecular weight.

  • Use the accurate mass measurement from HRMS to calculate the elemental composition.

Protocol 3: HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound.

Materials:

  • Synthesized compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).

  • Develop an appropriate HPLC method by optimizing the mobile phase composition, flow rate, and column temperature. A common starting point for reversed-phase HPLC is a gradient of water and acetonitrile.

  • Inject a known amount of the sample solution into the HPLC system.

  • Record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological signaling pathways.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structure Validation Start Starting Material Reaction Reaction with This compound Start->Reaction Workup Workup & Purification Reaction->Workup Product Purified Product Workup->Product NMR NMR Analysis Product->NMR MS Mass Spec Analysis Product->MS HPLC HPLC Purity Product->HPLC Structure Validated Structure NMR->Structure MS->Structure HPLC->Structure

A typical experimental workflow for synthesis and structural validation.
Signaling Pathway Inhibition

Compounds synthesized using this compound may be designed as inhibitors of specific signaling pathways implicated in disease. For instance, a novel inhibitor of the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell growth and survival, was identified to contain a this compound moiety.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Compound with This compound Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

This guide provides a foundational framework for researchers working with this compound. By employing a combination of robust analytical techniques and considering alternative synthetic routes, the structural integrity of novel compounds can be confidently established, paving the way for further investigation into their biological activities.

References

Navigating Synthesis: A Comparative Cost-Analysis of 2-Chloroethyl Acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate reagents is a critical decision, balancing reactivity, yield, safety, and cost. For researchers, scientists, and drug development professionals, this choice can significantly impact the economic viability and efficiency of a synthetic route. This guide provides an objective comparison of 2-Chloroethyl acetate (B1210297) as an alkylating agent against a common alternative, ethyl bromoacetate (B1195939), with a focus on a model O-alkylation reaction. The analysis is supported by a detailed cost breakdown and experimental considerations.

Performance in O-Alkylation: A Head-to-Head Comparison

Table 1: Comparative Analysis of Alkylating Agents for the O-Alkylation of p-Cresol (B1678582)

Parameter2-Chloroethyl AcetateEthyl BromoacetateAlternative: 2-Chloroethanol (B45725) & Acetic Anhydride (B1165640)
Reaction O-alkylation of p-cresolO-alkylation of p-cresolTwo-step: O-alkylation then acetylation
Relative Reactivity LowerHigherNot directly comparable (two steps)
Typical Reaction Time LongerShorterSignificantly longer (two steps)
Anticipated Yield Good to HighHighGood to High (cumulative)
Key Advantages Lower cost, potentially higher selectivity in complex molecules.Higher reactivity leading to faster reactions and milder conditions.Utilizes very low-cost starting materials.
Key Disadvantages Lower reactivity may require harsher conditions (higher temperatures, stronger bases).Higher cost, potential for over-alkylation or side reactions.Two-step process increases operational complexity and time.

Cost-Benefit Analysis: A Deeper Dive into the Economics

To provide a clear financial picture, the following cost analysis is based on a theoretical 10 mmol scale reaction for the synthesis of the respective p-tolyloxyacetate derivatives. Prices are estimated from a range of suppliers for industrial-grade materials and are subject to variation based on supplier, purity, and quantity.

Table 2: Estimated Reagent Cost per 10 mmol Reaction

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (1.1 eq)Estimated Price (USD/kg)Estimated Cost (USD)
Route 1: this compound
p-Cresol108.141.031.08 g15.000.02
This compound122.551.151.35 g5.000.01
Total Estimated Reagent Cost ~0.03
Route 2: Ethyl Bromoacetate
p-Cresol108.141.031.08 g15.000.02
Ethyl Bromoacetate167.001.511.84 g10.000.02
Total Estimated Reagent Cost ~0.04
Route 3: 2-Chloroethanol & Acetic Anhydride
p-Cresol108.141.031.08 g15.000.02
2-Chloroethanol80.511.200.89 g2.00<0.01
Acetic Anhydride102.091.081.12 g1.50<0.01
Total Estimated Reagent Cost ~0.02

Disclaimer: Prices are estimates based on available data and may vary.

From a purely reagent cost perspective, the two-step route using 2-chloroethanol and acetic anhydride appears to be the most economical. However, this does not factor in the additional costs associated with a second reaction step, including solvent, base, energy, and labor, which can be significant in a production setting. Between the two direct alkylating agents, this compound presents a more cost-effective option than ethyl bromoacetate. The higher reactivity of the bromo-analogue, potentially leading to higher yields and faster reaction times, may offset its higher initial cost in some scenarios.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the O-alkylation of p-cresol.

Protocol 1: O-Alkylation of p-Cresol with this compound

Materials:

  • p-Cresol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing p-cresol and potassium carbonate, add a suitable solvent such as acetone or DMF.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound dropwise to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or an appropriate temperature for DMF (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 2-(p-tolyloxy)ethyl acetate.

Protocol 2: O-Alkylation of p-Cresol with Ethyl Bromoacetate

Materials:

  • p-Cresol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetone

  • Standard laboratory glassware

Procedure:

  • Follow the same initial setup as in Protocol 1, using acetone as the solvent.

  • Add ethyl bromoacetate dropwise to the stirred suspension of p-cresol and potassium carbonate.

  • The reaction is typically exothermic and may proceed at room temperature or with gentle heating (reflux). Monitor the reaction by TLC or GC-MS.

  • Work-up and purification are performed as described in Protocol 1 to yield ethyl 2-(p-tolyloxy)acetate.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the chemical processes and their biological context, the following diagrams have been generated.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol mixing Mixing in Solvent (e.g., Acetone) p_cresol->mixing alkylating_agent Alkylating Agent (this compound or Ethyl bromoacetate) alkylating_agent->mixing base Base (e.g., K₂CO₃) base->mixing heating Heating (Optional) mixing->heating filtration Filtration heating->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography product O-Alkylated Product chromatography->product

Caption: A general experimental workflow for the O-alkylation of p-cresol.

The products of such alkylation reactions can be crucial intermediates in the synthesis of biologically active molecules. For instance, the resulting ether linkage is a common feature in many pharmaceuticals. A relevant example is the mechanism of action of the selective COX-2 inhibitor, Celecoxib, which is illustrated below. While not directly synthesized using this specific alkylation, understanding its pathway is pertinent to drug development professionals.

G membrane Cell Membrane arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A₂ cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGH₂) cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Inhibition

Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.

Conclusion

The choice between this compound and its alternatives for O-alkylation reactions is a nuanced decision that extends beyond simple reagent cost. While this compound offers a cost advantage over ethyl bromoacetate, its lower reactivity may necessitate more forcing conditions, potentially impacting overall process efficiency and cost. The two-step alternative using 2-chloroethanol and acetic anhydride is the most economical in terms of raw material cost but introduces additional operational complexity.

For researchers and drug development professionals, a thorough evaluation of reaction kinetics, yield, and process parameters for their specific substrate is paramount. This guide provides a foundational framework for this analysis, enabling a more informed and economically sound decision-making process in the journey of chemical synthesis.

Selectivity of 2-Chloroethyl Acetate in Competitive Reaction Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of molecules with multiple reactive sites is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. 2-Chloroethyl acetate (B1210297) is a versatile bifunctional reagent capable of introducing a 2-acetoxyethyl group onto nucleophiles. Its reactivity profile, governed by the electrophilic carbon bearing the chlorine atom, makes it a valuable tool for alkylation. However, in environments containing multiple competing nucleophiles, such as in the synthesis of complex drug intermediates, understanding its selectivity is paramount.

This guide provides a comparative analysis of the selectivity of 2-chloroethyl acetate in competitive reaction environments, primarily focusing on the common scenario of N- vs. O-alkylation in amino alcohols. Its performance is contextualized against other classes of alkylating agents to provide a framework for reagent selection in complex synthetic challenges.

Performance in Competitive N- vs. O-Alkylation

In a competitive environment containing both a nitrogen and an oxygen nucleophile, such as an amino alcohol, this compound demonstrates a marked preference for N-alkylation. This selectivity is primarily attributed to the greater nucleophilicity of amines compared to alcohols. While direct comparative studies on this compound are not extensively documented in publicly available literature, data from closely related analogs like chloroacetyl chloride provide strong evidence for this chemoselectivity.

The following table summarizes the expected product distribution in a competitive reaction between an amine and an alcohol with a chloroacetylating agent, which serves as a reliable proxy for the selectivity of this compound. For comparison, the general selectivity trends for other common alkylating agents are also presented, based on established principles of chemical reactivity.

Alkylating AgentCompeting NucleophilesPredominant ProductProduct Ratio (N-alkylation : O-alkylation)Key Selectivity Factors
This compound (inferred from analogs)Benzylamine vs. Benzyl (B1604629) alcoholN-Alkylation>95 : <5Higher nucleophilicity of the amine.
Methyl Iodide Amino alcoholsN-AlkylationGenerally high, but can be influenced by steric hindrance.High reactivity, favors the more nucleophilic site.
Benzyl Bromide Amino alcoholsN-AlkylationHigh, but O-alkylation can increase with sterically hindered amines.Benzylic halides are highly reactive, favoring the stronger nucleophile.
Ethyl Bromoacetate Amino alcoholsN-AlkylationHigh, similar to this compound.The bromine is a better leaving group than chlorine, leading to higher reactivity but similar selectivity profile.

Note: The product ratios are illustrative and can be influenced by reaction conditions such as solvent, temperature, and the specific structure of the substrate.

Mechanistic Insight into Selectivity

The preferential N-alkylation by this compound in the presence of an alcohol is governed by the principles of nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. The rate of an S(_N)2 reaction is highly dependent on the nucleophilicity of the attacking species. Amines are generally more nucleophilic than alcohols because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for bond formation.

dot

SN2_Competition cluster_reactants Reactants cluster_products Products 2_chloroethyl_acetate This compound N_alkylated N-Alkylated Product (Major) 2_chloroethyl_acetate->N_alkylated Amine Attack (Faster) O_alkylated O-Alkylated Product (Minor) 2_chloroethyl_acetate->O_alkylated Alcohol Attack (Slower) amino_alcohol Amino Alcohol (R-NH2, R'-OH) amino_alcohol->N_alkylated amino_alcohol->O_alkylated

Caption: Competitive SN2 reaction pathways for this compound.

Experimental Protocols

The following protocols provide a general framework for conducting competitive alkylation reactions to assess the selectivity of this compound.

Protocol 1: Competitive N- vs. O-Alkylation of an Amino Alcohol

Objective: To determine the product ratio of N-alkylation versus O-alkylation of an amino alcohol with this compound.

Materials:

  • Amino alcohol (e.g., 2-aminoethanol)

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Base (e.g., K(_2)CO(_3) or Triethylamine)

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

  • Analytical instruments for product ratio determination (e.g., GC-MS or NMR)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the amino alcohol (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting amino alcohol is consumed), cool the reaction to room temperature.

  • Filter off any solid inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be analyzed directly by NMR or GC-MS to determine the ratio of N-alkylated to O-alkylated products.

  • Purify the products by column chromatography if necessary.

Protocol 2: Comparative Selectivity with a Different Alkylating Agent

Objective: To compare the N- vs. O-alkylation selectivity of this compound with another alkylating agent (e.g., benzyl bromide).

Procedure:

  • Set up two parallel reactions following the procedure outlined in Protocol 1.

  • In one reaction, use this compound as the alkylating agent.

  • In the second reaction, use an equimolar amount of the alternative alkylating agent (e.g., benzyl bromide).

  • Ensure all other reaction parameters (substrate, base, solvent, temperature, concentration) are identical.

  • Monitor both reactions and work them up at the same time point or at a similar level of substrate conversion.

  • Analyze the crude product mixtures from both reactions to determine and compare the N- vs. O-alkylation product ratios.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a competitive alkylation experiment.

dot

Experimental_Workflow start Start setup Reaction Setup: - Amino Alcohol - Base - Solvent - Inert Atmosphere start->setup add_alkylating Add Alkylating Agent (e.g., this compound) setup->add_alkylating react Reaction at Controlled Temperature add_alkylating->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Continue workup Reaction Work-up: - Quench - Extract - Dry monitor->workup Complete analyze Product Analysis: - NMR / GC-MS - Determine Selectivity workup->analyze purify Purification (if needed) analyze->purify end End purify->end

Caption: General workflow for a competitive alkylation experiment.

Conclusion

This compound is a highly selective alkylating agent for amines in the presence of alcohols, making it a valuable reagent for the synthesis of complex molecules where chemoselectivity is crucial. Its preference for N-alkylation is a predictable outcome based on the higher nucleophilicity of amines. When compared to other common alkylating agents, it offers a good balance of reactivity and selectivity. For researchers and drug development professionals, understanding these selectivity principles is essential for designing efficient and high-yielding synthetic routes. The experimental protocols provided herein offer a starting point for the practical evaluation of this compound's performance in specific competitive reaction environments.

Safety Operating Guide

Proper Disposal of 2-Chloroethyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chloroethyl acetate (B1210297) is a flammable and highly toxic substance that requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

This document provides essential safety and logistical information for the proper disposal of 2-Chloroethyl acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Data

This compound is classified as a flammable liquid and is fatal if swallowed.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.[1]

PropertyValueReference
GHS Hazard Statements H226: Flammable liquid and vapour[1]
H300: Fatal if swallowed[1]
Signal Word Danger[1]
Acute Oral Toxicity LD50 (Mouse): 250 mg/kg[1]
LD50 (Rat): 10 mg/kg[1]
Flash Point 54 °C[1]
Molecular Weight 122.55 g/mol [1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[1][2] The following protocol outlines the necessary steps for its safe management and disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
  • Segregate this compound waste from other waste streams to prevent accidental mixing and potential hazardous reactions.

2. Waste Collection and Storage:

  • Collect this compound waste in a designated, properly labeled, and chemically resistant container. The container must have a secure, tight-fitting lid.[1][3][4][5]
  • The label should clearly indicate "Hazardous Waste," "this compound," and display the appropriate GHS hazard pictograms (flame and skull and crossbones).[6]
  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.[1][2] The storage area should be locked and accessible only to authorized personnel.[1][4]

3. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including:
  • Chemical-resistant gloves
  • Safety goggles and a face shield
  • A lab coat or chemical-resistant apron
  • Work under a chemical fume hood to avoid inhalation of vapors.[2][4]

4. Spill Management:

  • In the event of a spill, evacuate the area immediately.
  • Remove all ignition sources.[2][7][8]
  • Ventilate the area.
  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7][9] Use non-sparking tools to collect the absorbed material.[2][7]
  • Place the collected waste into a sealed container for disposal.
  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

5. Final Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][8]
  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
  • Do not attempt to treat or dispose of this compound waste through incineration or other methods unless you are a licensed and qualified professional.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management cluster_spill Spill Response A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Collect in Labeled, Resistant Container B->C D Wear Appropriate PPE (Gloves, Goggles, etc.) C->D E Store in Cool, Ventilated, Secure Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Approved Disposal Facility G->H I Final Disposal (e.g., Incineration) H->I S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Remove Ignition Sources S2->S3 S4 Absorb with Inert Material (Use Non-Sparking Tools) S3->S4 S5 Collect in Sealed Container S4->S5 S5->F Notify EHS

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl acetate
Reactant of Route 2
Reactant of Route 2
2-Chloroethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.